Diethyl 2-allyl-2-methylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methyl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGTBZQRNZEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53651-72-2 | |
| Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl 2-allyl-2-methylmalonate synthesis pathway
An In-depth Technical Guide to the Synthesis of Diethyl 2-allyl-2-methylmalonate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and critical parameters. The core of this synthesis lies in the sequential C-alkylation of diethyl malonate, a cornerstone reaction in carbon-carbon bond formation. We will explore the mechanistic details, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols. This guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthetic strategy.
Introduction: The Strategic Importance of Substituted Malonic Esters
This compound is a disubstituted malonic ester that serves as a versatile building block in the synthesis of more complex molecular architectures. The presence of both a methyl and an allyl group on the α-carbon provides two distinct points for further chemical modification. The allyl group, in particular, opens avenues for a wide range of transformations, including oxidation, reduction, and transition-metal-catalyzed cross-coupling reactions.
The synthesis of this target molecule is a classic illustration of the malonic ester synthesis, a powerful method for preparing carboxylic acids and other carbonyl-containing compounds.[1][2][3] The fundamental principle relies on the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13 in DMSO), which are positioned between two electron-withdrawing ester groups.[2][4] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate, a potent carbon nucleophile.[1][5] This nucleophilic enolate can then be reacted with electrophiles, such as alkyl halides, in a sequential manner to introduce two different substituents.
This guide will detail the two-step sequential alkylation process: the initial methylation of diethyl malonate to form diethyl methylmalonate, followed by the subsequent allylation to yield the final product, this compound.
The Synthetic Pathway: A Stepwise Alkylation Approach
The most direct and widely employed route to this compound involves a two-step, one-pot or two-pot sequence starting from diethyl malonate. The logical flow of this synthesis is dictated by the need to introduce two distinct alkyl groups onto the same carbon atom.
Quantitative Data and Reagent Summary
The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis.
| Reagent | Step | Formula | M.W. ( g/mol ) | Density (g/mL) | Typical Molar Eq. |
| Diethyl Malonate | 1 | C₇H₁₂O₄ | 160.17 | 1.055 | 1.0 |
| Sodium Hydride (60%) | 1 & 2 | NaH | 24.00 | ~0.92 (dispersion) | 1.1 |
| Methyl Bromide | 1 | CH₃Br | 94.94 | 1.73 | 1.05 |
| Diethyl Methylmalonate | 2 | C₈H₁₄O₄ | 174.19 | 1.022 | 1.0 |
| Allyl Bromide | 2 | C₃H₅Br | 120.98 | 1.398 | 1.1 - 1.2 |
| THF (Solvent) | 1 & 2 | C₄H₈O | 72.11 | 0.889 | - |
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Allyl bromide is toxic and a lachrymator. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Diethyl Methylmalonate
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel. Place the flask under an inert atmosphere of dry nitrogen.
-
Base Addition: Carefully weigh 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) and transfer it to the flask. Wash the NaH dispersion with anhydrous hexanes (x2) and decant the solvent to remove the mineral oil.
-
Solvent and Substrate Addition: Add anhydrous THF to the flask via cannula or syringe to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent of diethyl malonate dropwise via the dropping funnel. [6]4. Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium enolate. [5]5. Alkylation: Cool the reaction mixture back to 0 °C. Add 1.05 equivalents of methyl bromide (or methyl iodide) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diethyl methylmalonate can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a similar inert-atmosphere setup as Protocol 1, add 1.1 equivalents of sodium hydride (washed) to anhydrous THF.
-
Substrate Addition: Cool the NaH/THF slurry to 0 °C. Slowly add 1.0 equivalent of purified diethyl methylmalonate dropwise.
-
Enolate Formation: Allow the mixture to stir at room temperature until hydrogen evolution stops (approx. 1-2 hours).
-
Alkylation: Cool the resulting enolate solution to 0 °C. Add 1.1-1.2 equivalents of allyl bromide dropwise. [7]A gentle exotherm may be observed. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Perform an identical aqueous workup as described in Protocol 1 (quench with NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate). The final product, this compound, is typically a colorless oil and can be purified by vacuum distillation or silica gel column chromatography.
References
- Benchchem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions.
- Guidechem. (n.d.). How to Prepare Diethyl Diallylmalonate?.
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- Piotr, P. et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
- PubChem. (n.d.). This compound.
- Unknown author. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Diethyl malonate.
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An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-allyl-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-allyl-2-methylmalonate is a substituted malonic ester of significant interest in organic synthesis. Its structure, featuring a quaternary carbon with both an allyl and a methyl group, makes it a valuable building block for the creation of complex molecular architectures.[1] The presence of the versatile allyl and ester functionalities allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of diverse chemical entities, including heterocyclic compounds and carbocyclic systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical and practical insights for its application in research and development.
Chemical Identity and Structure
-
IUPAC Name: diethyl 2-methyl-2-prop-2-enylpropanedioate[2]
-
CAS Number: 53651-72-2[2]
-
Molecular Formula: C₁₁H₁₈O₄[2]
-
Molecular Weight: 214.26 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are available from computational predictions, specific experimental data for this compound is not widely published. Therefore, where experimental data is unavailable, estimated values based on structurally similar compounds are provided for guidance.
| Property | Value | Source/Method |
| Molecular Weight | 214.26 g/mol | Computed by PubChem[2] |
| Boiling Point | Estimated: ~210-220 °C (at 760 mmHg) | Estimation based on similar compounds |
| Density | Estimated: ~1.0 g/mL (at 20-25 °C) | Estimation based on similar compounds |
| Refractive Index (n20/D) | Estimated: ~1.43 - 1.44 | Estimation based on similar compounds |
| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General property of similar esters[3] |
| XLogP3-AA | 2.4 | Computed by XLogP3[2] |
| Topological Polar Surface Area | 52.6 Ų | Computed by Cactvs[2] |
Note on Estimated Values: The boiling point, density, and refractive index are estimated based on the experimentally determined values of structurally related compounds:
-
Diethyl allylmalonate (C₁₀H₁₆O₄): Boiling Point: 222-223 °C, Density: 1.015 g/mL at 25 °C, Refractive Index: 1.431.[3]
-
Diethyl diallylmalonate (C₁₃H₂₀O₄): Boiling Point: 128-130 °C at 12 mmHg, Density: 0.994 g/mL at 25 °C, Refractive Index: 1.446.
-
Diethyl methylmalonate (C₈H₁₄O₄): Boiling Point: 198-199 °C, Density: 1.022 g/mL at 20 °C, Refractive Index: 1.413.[4]
The presence of both a methyl and an allyl group on the quaternary carbon of the target compound suggests its physical properties will be influenced by both substituents.
Experimental Protocols for Physicochemical Property Determination
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined using various methods. The capillary method is a common and reliable technique for small sample volumes.[5]
Protocol: Capillary Method
-
Sample Preparation: Place a small amount of this compound into a melting point tube.
-
Capillary Insertion: Invert a sealed-end capillary tube and place it into the melting point tube containing the sample.
-
Heating: Heat the sample gradually in a melting point apparatus.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Boiling Point Determination: Turn off the heat and observe the sample as it cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[5]
Caption: Workflow for Boiling Point Determination by the Capillary Method.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.
Protocol: Mass and Volume Measurement
-
Tare Balance: Place a clean, dry graduated cylinder on an electronic balance and tare it.
-
Add Sample: Accurately measure a specific volume (e.g., 5.0 mL) of this compound into the graduated cylinder.
-
Record Mass: Record the mass of the liquid.
-
Calculate Density: Density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).
Caption: Procedure for Density Determination.
Determination of Refractive Index
The refractive index is a measure of how light bends as it passes through a substance and is a useful indicator of purity. It is measured using a refractometer.
Protocol: Using an Abbe Refractometer
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.
Caption: Workflow for Refractive Index Measurement.
Determination of Solubility
The solubility of this compound in various solvents can be determined through simple miscibility tests.
Protocol: Qualitative Solubility Testing
-
Sample Preparation: Place a small amount (e.g., 0.1 mL) of this compound into a series of test tubes.
-
Solvent Addition: To each test tube, add a small amount (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, hexane).
-
Observation: Agitate the mixture and observe whether the compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data:
-
~5.7 ppm (m, 1H): -CH=CH₂
-
~5.1 ppm (m, 2H): -CH=CH ₂
-
~4.2 ppm (q, 4H): -O-CH ₂-CH₃
-
~2.6 ppm (d, 2H): -C-CH ₂-CH=CH₂
-
~1.3 ppm (s, 3H): -C-CH ₃
-
~1.2 ppm (t, 6H): -O-CH₂-CH ₃
Predicted ¹³C NMR Spectral Data:
-
~171 ppm: C =O (ester)
-
~132 ppm: -C H=CH₂
-
~119 ppm: -CH=C H₂
-
~61 ppm: -O-C H₂-CH₃
-
~49 ppm: Quaternary C
-
~40 ppm: -C-C H₂-CH=CH₂
-
~21 ppm: -C-C H₃
-
~14 ppm: -O-CH₂-C H₃
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
~3080 cm⁻¹: =C-H stretch (alkene)
-
~2980 cm⁻¹: C-H stretch (alkane)
-
~1730 cm⁻¹: C=O stretch (ester)
-
~1640 cm⁻¹: C=C stretch (alkene)
-
~1200 cm⁻¹: C-O stretch (ester)
Protocol: Liquid Film IR
-
Sample Application: Place a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem provides a GC-MS spectrum for this compound.[2]
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 214
-
Loss of ethoxy group (-OCH₂CH₃): m/z = 169
-
Loss of ethyl group (-CH₂CH₃): m/z = 185
-
Loss of allyl group (-CH₂CH=CH₂): m/z = 173
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the GC-MS instrument.
-
Separation and Detection: The compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step alkylation of diethyl malonate.
Reaction Scheme:
-
Methylation of diethyl malonate to form diethyl methylmalonate.
-
Allylation of diethyl methylmalonate to yield the final product.
Protocol: Synthesis
-
Step 1: Methylation: React diethyl malonate with a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol).
-
Step 2: Allylation: The resulting diethyl methylmalonate is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to introduce the allyl group.
Caption: Synthetic Pathway to this compound.
Safety and Handling
This compound is classified as toxic if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound. While there is a notable lack of extensive experimentally determined data in the public domain, this guide synthesizes available computed data and provides estimations based on structurally related compounds. The detailed experimental protocols and spectroscopic information serve as a valuable resource for researchers and scientists working with this versatile synthetic building block. As a key intermediate in organic synthesis, a thorough understanding of its properties is crucial for its effective application in the development of new chemical entities.
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Diethyl (prop-1-en-2-yl)(prop-2-en-1-yl)propanedioate. PubChem. [Link]
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Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]
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Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. ResearchGate. [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl 2-allyl-2-methylmalonate
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of diethyl 2-allyl-2-methylmalonate, a molecule of interest in synthetic chemistry and drug discovery. The presence of a quaternary carbon center introduces significant steric and conformational complexities that dictate its reactivity and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's stereochemical properties.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₈O₄, is a derivative of malonic acid.[1][2][3] Its structure is characterized by a central quaternary carbon atom bonded to a methyl group, an allyl group, and two ethoxycarbonyl (-COOCH₂CH₃) groups. The presence of this fully substituted carbon atom is a key structural feature, creating a sterically crowded environment that significantly influences the molecule's three-dimensional shape and reactivity.[4][5][6] Understanding the conformational preferences of this molecule is crucial for predicting its interactions in chemical and biological systems.
Molecular Properties Summary
| Property | Value | Source |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [3] |
| CAS Number | 53651-72-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈O₄ | [1][2][3] |
| Molecular Weight | 214.26 g/mol | [1][3] |
| Canonical SMILES | CCOC(=O)C(C)(CC=C)C(=O)OCC | [3] |
Analysis of Molecular Structure and Rotational Degrees of Freedom
The conformational flexibility of this compound arises from rotations around several key single bonds. The central quaternary carbon atom acts as a pivot point for the four substituent groups. The steric bulk of these groups leads to significant van der Waals repulsions, which in turn govern the preferred rotational conformations.
The primary rotational degrees of freedom that define the molecule's conformation are:
-
Rotation around the C-C bonds of the ethyl ester groups: This includes the O-CH₂ and CH₂-CH₃ bonds.
-
Rotation around the C-C bond connecting the allyl group to the quaternary carbon.
-
Rotation around the C-O bonds of the ester groups. Esters generally exhibit a preference for the s-Z (or s-trans) conformation due to reduced steric hindrance and favorable electronic interactions.[7]
The interplay of these rotational possibilities results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformation.
Caption: Key rotational bonds in this compound.
Synthesis of this compound
The synthesis of this compound typically follows the principles of malonic ester synthesis.[8][9][10][11][12] This involves the sequential alkylation of diethyl malonate. A common synthetic route would be the methylation of diethyl allylmalonate.
Exemplary Synthetic Protocol
-
Deprotonation: Diethyl allylmalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with a methylating agent, typically methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to introduce the methyl group at the α-carbon.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, usually by distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Experimental Approach to Conformation Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of flexible molecules.[13] A combination of one-dimensional and two-dimensional NMR experiments can provide crucial information about through-bond and through-space atomic interactions.
Step-by-Step NMR Analysis Protocol
-
Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and assign the resonances for all protons and carbons.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, which helps in assigning protons within the ethyl and allyl groups.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons, aiding in the unambiguous assignment of ¹³C signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide evidence for specific spatial arrangements of the substituent groups. For instance, NOEs between the methyl protons and protons on the allyl or ethyl groups would indicate conformations where these groups are in close proximity.
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide insights into the dynamic processes and the relative populations of different conformers. Changes in chemical shifts or coupling constants with temperature can indicate a shift in the conformational equilibrium.
Caption: Experimental NMR workflow for conformational analysis.
Computational Modeling of Molecular Conformation
In conjunction with experimental data, computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to quantify the relative energies of different conformers.[14] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[2]
Computational Workflow Protocol
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy structures. This can be achieved using molecular mechanics force fields initially to rapidly screen possibilities.
-
Geometry Optimization: Take the low-energy conformers from the initial search and perform full geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[2][15] This will locate the precise energy minima on the potential energy surface.
-
Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Analysis of Results: Analyze the geometries of the optimized conformers, paying close attention to key dihedral angles. The relative Gibbs free energies will indicate the predicted population of each conformer at a given temperature. These predicted structures can then be correlated with the experimental NMR data (e.g., by predicting NOE distances).
Conclusion
The molecular structure of this compound is defined by a sterically hindered quaternary carbon center, which imposes significant constraints on its conformational freedom. A comprehensive understanding of its three-dimensional structure and dynamic behavior requires a synergistic approach combining chemical synthesis, advanced NMR spectroscopy, and computational modeling. The protocols and theoretical framework presented in this guide offer a robust pathway for researchers to elucidate the conformational preferences of this and related substituted malonic esters, which is essential for advancing their applications in drug development and materials science.
References
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Michigan State University Department of Chemistry. Supplemental Topics. [Link]
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Ma, S., Hayashi, H., Yabushita, T. et al. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Sci Rep13 , 22055 (2023). [Link]
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PennyLane Demos. Optimization of molecular geometries. (2021). [Link]
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Nguyen, T. T., Siang, S., Roche, J. High-Pressure NMR Experiments for Detecting Protein Low-Lying Conformational States. J. Vis. Exp. (198), e62701 (2023). [Link]
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Hao, Y., Ding, Q., Wang, X., Yuan, X. et al. Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing. arXiv [quant-ph] (2025). [Link]
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Kassal, I., Aspuru-Guzik, A. Quantum Algorithm for Molecular Properties and Geometry Optimization. J. Chem. Phys.131 , 224102 (2009). [Link]
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Springer Nature Experiments. NMR Protocols and Methods. [Link]
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Kummer, L. O., Toukach, P. V., Widmalm, G., Giraud, N. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules28 , 1159 (2023). [Link]
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An In-Depth Technical Guide to Diethyl 2-allyl-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-allyl-2-methylmalonate is a substituted malonic ester that serves as a highly versatile and valuable intermediate in advanced organic synthesis. Its unique structure, featuring both methyl and allyl groups on the α-carbon, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, its applications in synthetic chemistry, particularly in scaffolds relevant to drug discovery, and essential safety and handling information. The content is structured to provide both foundational knowledge and actionable protocols for researchers in the chemical and pharmaceutical sciences.
Introduction: The Synthetic Utility of a Substituted Malonate
Malonic esters are cornerstone reagents in organic chemistry, primarily for their ability to form stabilized carbanions (enolates) that can be readily alkylated. This compound (CAS Number: 53651-72-2 ) belongs to the class of α,α-disubstituted malonates.[1][2] The presence of two distinct substituents—a stable methyl group and a reactive allyl group—pre-positions this molecule for a variety of subsequent transformations.
The allyl group, in particular, opens a gateway to numerous synthetic operations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, and transition-metal-catalyzed cross-coupling reactions. The malonic ester moiety itself can be hydrolyzed and decarboxylated to yield a carboxylic acid, or it can be used to construct heterocyclic systems. This dual functionality makes it an attractive building block for creating the carbon skeletons of pharmacologically active molecules and other high-value chemical entities.
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is critical for its effective use in experimental design.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53651-72-2 | [1][2] |
| Molecular Formula | C₁₁H₁₈O₄ | [1][3] |
| Molecular Weight | 214.26 g/mol | [3] |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [4] |
| Appearance | Colorless Liquid (Assumed) | [5] |
| Boiling Point | Data not widely published; estimated based on similar structures. |
| Density | Data not widely published; estimated based on similar structures. | |
Spectroscopic Data Insights:
-
¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester groups, a singlet for the methyl group, and characteristic signals for the allyl group's vinyl and methylene protons.
-
¹³C NMR: Key resonances would correspond to the carbonyl carbons of the esters, the quaternary α-carbon, and the carbons of the ethyl, methyl, and allyl substituents.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 214.[4] Common fragmentation patterns for malonic esters involve the loss of ethoxy (-OC₂H₅) or carbethoxy (-COOC₂H₅) groups.[6]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.
Synthesis and Mechanistic Causality
The most direct and common synthesis of this compound is a two-step alkylation of diethyl malonate. A more efficient route, however, starts from the commercially available diethyl methylmalonate. This approach avoids the statistical challenges and potential for dialkylation associated with the first alkylation step.
Field-Proven Synthesis Protocol: Allylation of Diethyl Methylmalonate
This protocol details the nucleophilic substitution reaction between the enolate of diethyl methylmalonate and an allyl halide.
Step-by-Step Methodology:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a dropping funnel.
-
Base and Solvent: Charge the flask with a suitable non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl methylmalonate (1.0 equivalent) dropwise via the dropping funnel.
-
Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the acidic α-proton (pKa ≈ 13 in DMSO) of the malonic ester, forming the sodium enolate.[7] Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Alkylation: Once hydrogen evolution ceases (indicating complete enolate formation), add allyl bromide (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Causality Insight: The generated enolate acts as a potent carbon nucleophile, attacking the electrophilic carbon of allyl bromide in a classic S_N2 reaction. A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Workup and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Causality Insight: The NH₄Cl solution protonates any remaining base and enolate, creating a neutral mixture that is safe to handle and allows for clean phase separation.
-
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Final Purification: The resulting crude oil is best purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Advanced Synthesis
The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is a precursor to several important molecular scaffolds.
-
Synthesis of Barbiturates and Heterocycles: Malonic esters are classical starting materials for producing barbiturates via condensation with urea or its derivatives. The substituents at the α-position dictate the pharmacological properties of the resulting barbiturate. The allyl and methyl groups in this specific malonate can be used to synthesize compounds like 5-allyl-5-methylbarbituric acid.
-
Precursor to Substituted Carboxylic Acids: Hydrolysis of the diester followed by decarboxylation is a facile route to 2-methylpent-4-enoic acid. This transformation is a standard malonic ester synthesis sequence.
-
Elaboration of the Allyl Group: The terminal double bond is a handle for a vast array of chemical transformations:
-
Oxidative Cleavage (Ozonolysis): This reaction breaks the double bond to form an aldehyde, which can be further oxidized to a carboxylic acid. This converts the allyl group into a carboxymethyl functional group.
-
Heck Reaction / Suzuki Coupling: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl or vinyl groups.
-
Epoxidation and Ring-Opening: Conversion to an epoxide followed by nucleophilic ring-opening is a powerful strategy for introducing two new functional groups with controlled stereochemistry.
-
Diagram of Synthetic Potential
This diagram illustrates how this compound serves as a central hub for accessing diverse chemical structures.
Caption: Synthetic pathways originating from this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. While specific toxicity data for this compound is not extensively documented, data from structurally similar compounds, such as diethyl diallylmalonate and diethyl malonate, provide a basis for safe handling procedures.[5][8][9]
-
Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system.[5][8] Combustible liquid.[9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents, acids, and bases.[10][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8]
Conclusion
This compound is a synthetically powerful and versatile building block. Its value is derived from the orthogonal reactivity of the malonic ester and the allyl functional groups. For researchers in medicinal chemistry and process development, this compound offers a reliable starting point for the efficient construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is the foundation for its successful application in the laboratory.
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An In-depth Technical Guide to Diethyl 2-allyl-2-methylmalonate: Synthesis, Reactions, and Applications
Introduction
Diethyl 2-allyl-2-methylmalonate is a specialized malonate ester that serves as a pivotal building block in modern organic synthesis. Its structure is distinguished by a quaternary carbon center, a feature of significant interest in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The molecule incorporates two key reactive handles: the diethyl ester moieties and a terminal allyl group. These functional groups provide remarkable versatility, allowing for a wide array of subsequent chemical transformations.
This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its diverse reactivity and applications. We will delve into the mechanistic rationale behind its preparation and key reactions, offering field-proven protocols and insights for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [1][2] |
| CAS Number | 53651-72-2 | [2] |
| Molecular Formula | C₁₁H₁₈O₄ | [1][2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Liquid | [3] |
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |
Data aggregated from ECHA C&L Inventory notifications.[2]
Handling and Safety Precautions: Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.
Synthesis of this compound
The most common and logical approach to synthesizing this quaternary-substituted malonate is through the sequential C-alkylation of diethyl malonate. This method leverages the acidity of the α-proton of the malonic ester, which can be readily removed by a suitable base to form a resonance-stabilized enolate nucleophile.
The causality behind this experimental choice lies in its efficiency and control. By performing the alkylation in two distinct steps, one can precisely introduce two different alkyl groups (in this case, methyl and allyl) onto the same carbon atom. The order of addition can be varied, though typically the less sterically hindered group is added first.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established principles of malonic ester alkylation.[4][5]
Step 1: Synthesis of Diethyl 2-methylmalonate
-
Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide (NaOEt).
-
Cool the NaOEt solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.
-
Add methyl iodide (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl 2-methylmalonate, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Using the same apparatus as Step 1, prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.
-
Add the purified diethyl 2-methylmalonate (1.0 eq) from Step 1 dropwise to the cooled NaOEt solution. Stir for 30 minutes.
-
Add allyl bromide (1.0 eq) dropwise. A mild exotherm may be observed.
-
Heat the mixture to reflux for 3-4 hours.
-
Follow the same workup and purification procedure as in Step 1 to isolate the final product, this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the selective transformations of its ester and allyl functional groups.
Reactions of the Ester Moieties: Hydrolysis and Decarboxylation
A cornerstone reaction of malonic esters is their conversion to carboxylic acids. The process involves saponification (base-catalyzed hydrolysis) of the two ester groups to form a malonate salt, followed by acidification to yield the dicarboxylic acid. Upon gentle heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.
This self-validating protocol is highly reliable because the decarboxylation step is thermodynamically driven by the formation of a stable enol intermediate and the release of gaseous CO₂.
Caption: Pathway for hydrolysis and subsequent decarboxylation.
Reactions of the Allyl Group: Oxidation
The double bond of the allyl group is a prime site for oxidation reactions, allowing for the introduction of oxygen-containing functional groups.[1]
-
Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) readily converts the double bond into an epoxide. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.
-
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can yield the corresponding diol, 2-(2,3-dihydroxypropyl)-2-methyl-1,3-propanediol, after reduction of the ester groups.
Applications in Organic Synthesis and Drug Discovery
The unique structure of this compound makes it a valuable precursor in several areas of chemical research.
Regioselective Synthesis of Substituted Pyridines
A significant application is in the synthesis of densely functionalized pyridine derivatives.[1] In this metal-free approach, this compound acts as a carbon nucleophile. It reacts with pyridine N-oxides that have been activated by trifluoromethanesulfonic anhydride. This reaction efficiently introduces the 2-allyl-2-methylmalonate moiety onto the pyridine ring, providing a pathway to complex heterocyclic scaffolds that are prevalent in many FDA-approved drugs.[1]
Precursor to Complex Molecular Architectures
As a building block for quaternary carbon centers, this compound is instrumental in the synthesis of complex natural products and pharmacologically active molecules.[1] The ester groups can be reduced to diols, hydrolyzed to acids, or converted to other functional groups, while the allyl group can be modified through oxidation, reduction, or metathesis reactions. This orthogonal reactivity makes it a powerful tool for constructing molecular frameworks in pharmaceutical research.[1]
Spectroscopic Characterization
Confirmation of the structure of this compound relies on standard spectroscopic techniques. While specific spectra should be acquired for each batch, the expected data are well-defined.[2]
Table 3: Representative ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.7 | m | 1H | -CH=CH₂ |
| ~ 5.1 | m | 2H | -CH=CH₂ |
| ~ 4.2 | q | 4H | -OCH₂CH₃ |
| ~ 2.6 | d | 2H | -CH₂-CH=CH₂ |
| ~ 1.3 | s | 3H | α-CH₃ |
| ~ 1.2 | t | 6H | -OCH₂CH₃ |
Note: These are predicted shifts. Actual values may vary slightly.
-
¹³C NMR: Will show characteristic peaks for the quaternary carbon, ester carbonyls (~170 ppm), alkene carbons (~132 and ~118 ppm), and aliphatic carbons.
-
IR Spectroscopy: Key stretches will include C=O of the ester (~1730 cm⁻¹), C=C of the alkene (~1640 cm⁻¹), and C-H stretches.[2]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile synthetic platform. Its ability to serve as a precursor for quaternary carbon centers, coupled with the distinct reactivity of its ester and allyl functionalities, provides chemists with a reliable and adaptable tool. From the construction of complex heterocyclic systems for medicinal chemistry to its role as a fundamental building block in multi-step synthesis, its importance in the modern organic chemistry landscape is well-established and continues to grow.
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The Keystone Intermediate: A Technical Guide to the Discovery and Synthesis of Diethyl 2-allyl-2-methylmalonate
This in-depth technical guide provides a comprehensive overview of Diethyl 2-allyl-2-methylmalonate, a pivotal intermediate in the synthesis of tailored molecular architectures, particularly in the realm of medicinal chemistry. We will explore its historical context, rooted in the development of sedative-hypnotics, detail its synthesis through the venerable malonic ester pathway, and provide actionable protocols for its preparation and subsequent utilization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile building block.
Historical Context: The Dawn of Barbiturates and the Rise of Substituted Malonic Esters
The story of this compound is intrinsically linked to the history of barbiturates, a class of drugs that revolutionized the management of anxiety and insomnia in the early 20th century. The journey began in 1864 when the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea with malonic acid.[1][2] However, barbituric acid itself is not pharmacologically active. The therapeutic potential was unlocked in 1903 when von Mering and Fischer discovered that the diethyl derivative of barbituric acid, known as barbital, possessed potent hypnotic properties.[1] This discovery, followed by the introduction of phenobarbital in 1912, triggered a wave of research into synthesizing a vast array of substituted barbiturates to modulate their sedative and hypnotic effects.[2][3]
The core chemical challenge in creating these diverse barbiturates lay in the synthesis of appropriately substituted malonic esters. The malonic ester synthesis, a powerful method for preparing substituted carboxylic acids, became the cornerstone of this endeavor.[4] This reaction leverages the acidity of the α-protons of diethyl malonate, allowing for their removal by a base to form a nucleophilic enolate that can then be alkylated.[4]
While a singular publication heralding the "discovery" of this compound is not prominent in the historical record, its first synthesis can be confidently placed in the early 20th century. The chemical logic of the time, driven by the desire to create new barbiturates with varying onsets and durations of action, would have naturally led chemists to explore the introduction of both a small alkyl group (methyl) and an unsaturated group (allyl) onto the malonic ester backbone. The allyl group, in particular, was of interest for its potential to impart different pharmacokinetic properties. Therefore, the synthesis of this compound was a logical and necessary step in the broader quest for novel sedative-hypnotic agents.
The Synthetic Cornerstone: The Malonic Ester Synthesis
The preparation of this compound is a classic example of a sequential dialkylation using the malonic ester synthesis. This method provides a reliable and well-understood route to this disubstituted malonate.
The Underlying Principles
The malonic ester synthesis relies on the following key principles:
-
Acidity of α-Hydrogens: The hydrogens on the carbon flanked by two carbonyl groups in diethyl malonate are significantly acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide.
-
Nucleophilic Substitution: The resulting enolate is a potent nucleophile that can attack an electrophilic carbon, typically from an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.
-
Sequential Alkylation: Since the mono-alkylated product still possesses one acidic α-hydrogen, the process can be repeated with a different alkyl halide to generate a di-substituted malonic ester.
Reaction Mechanism
The synthesis of this compound proceeds in two sequential alkylation steps, followed by purification.
Step 1: Monomethylation of Diethyl Malonate
Caption: Monomethylation of Diethyl Malonate.
Step 2: Allylation of Diethyl Methylmalonate
Caption: Allylation of Diethyl Methylmalonate.
Experimental Protocol: A Validated Synthesis
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This procedure is a self-validating system, with each step designed to ensure high yield and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl malonate | 160.17 | 160.17 g | 1.0 | |
| Sodium metal | 22.99 | 23.0 g | 1.0 | Handle with extreme care. |
| Absolute Ethanol | 46.07 | 500 mL | - | Anhydrous. |
| Methyl Iodide | 141.94 | 142.0 g | 1.0 | |
| Allyl Bromide | 120.98 | 121.0 g | 1.0 | |
| Diethyl ether | 74.12 | As needed | - | For extraction. |
| Saturated NaCl solution | - | As needed | - | For washing. |
| Anhydrous MgSO4 | 120.37 | As needed | - | For drying. |
Step-by-Step Procedure
Part A: Preparation of Diethyl Methylmalonate
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 23.0 g (1.0 mol) of sodium metal in small pieces to 500 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation.
-
Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, add 160.17 g (1.0 mol) of diethyl malonate dropwise with stirring.
-
Methylation: Cool the reaction mixture in an ice bath and add 142.0 g (1.0 mol) of methyl iodide dropwise over a period of 1 hour.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Work-up: Cool the reaction mixture and pour it into 1 L of cold water. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO4.
-
Purification: Remove the solvent by rotary evaporation. The crude diethyl methylmalonate can be purified by fractional distillation.
Part B: Preparation of this compound
-
Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by reacting 23.0 g (1.0 mol) of sodium with 500 mL of absolute ethanol as described in Part A.
-
Formation of the Enolate: To the sodium ethoxide solution, add the purified diethyl methylmalonate from Part A dropwise with stirring.
-
Allylation: Cool the reaction mixture in an ice bath and add 121.0 g (1.0 mol) of allyl bromide dropwise over 1 hour.
-
Reaction Completion: Allow the mixture to warm to room temperature and then reflux for 3 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Part A, steps 5 and 6. The final product, this compound, is a colorless liquid.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry.
-
Synthesis of Barbiturates: The primary historical and ongoing application is in the synthesis of 5-allyl-5-methylbarbituric acid and its derivatives. Condensation of this compound with urea in the presence of a strong base yields the corresponding barbiturate. These compounds have been investigated for their sedative, hypnotic, and anticonvulsant properties.
Caption: Synthesis of 5-Allyl-5-methylbarbituric acid.
-
Precursor for Heterocyclic Compounds: The dicarbonyl functionality and the versatile allyl group make it a valuable precursor for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules.
-
Platform for Further Functionalization: The allyl group can be further modified through reactions such as oxidation, reduction, or addition, allowing for the introduction of diverse functional groups and the creation of complex molecular architectures.
Conclusion
This compound, while not a household name, represents a key piece in the history of medicinal chemistry. Born out of the necessity to create novel barbiturates, its synthesis is a testament to the power and elegance of the malonic ester synthesis. For contemporary researchers and drug development professionals, a thorough understanding of its history, synthesis, and applications provides not only a valuable tool for the construction of complex molecules but also a fascinating glimpse into the evolution of synthetic organic chemistry.
References
-
Britannica, T. Editors of Encyclopaedia (2026, January 2). Sedative-hypnotic drug. Encyclopedia Britannica. [Link]
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Ito, S., Saitō, N., & Asano, T. (1974). A simple method for the alkylation of diethyl malonate. Journal of Japan Oil Chemists' Society, 23(2), 93-95. [Link]
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Diethyl 2-allyl-2-methylmalonate safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of Diethyl 2-allyl-2-methylmalonate for Research and Development Professionals
Authored by a Senior Application Scientist
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 53651-72-2), a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed as a self-validating system, grounded in authoritative safety data and established best practices for handling reactive chemical intermediates.
Chemical Identity and Physicochemical Properties
A foundational understanding of a substance's properties is critical for anticipating its behavior and handling it safely. This compound is a substituted malonic ester, a class of compounds widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | PubChem[1] |
| CAS Number | 53651-72-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₈O₄ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| Appearance | Liquid (presumed based on related compounds) | N/A |
| Boiling Point | 222 - 223 °C (for Diethyl allylmalonate) | Fisher Scientific[2] |
| Density | 1.01 g/mL (for Diethyl allylmalonate) | Fisher Scientific[2] |
| Flash Point | 92 °C / 197.6 °F (for Diethyl allylmalonate) | Fisher Scientific[2] |
Note: Some physical properties are extrapolated from the closely related compound Diethyl allylmalonate due to limited specific data for this compound.
Hazard Identification and GHS Classification
The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on aggregated GHS data, this compound presents a significant acute toxicity hazard.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
Source: European Chemicals Agency (ECHA) C&L Inventory.[1]
The "Toxic if swallowed" classification is the most critical safety consideration. This necessitates stringent controls to prevent ingestion, including prohibiting mouth pipetting and ensuring proper hygiene practices.[3] While specific data on skin and eye irritation for this exact molecule is not fully detailed, related malonates like Diethyl diallylmalonate are known to cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335). Therefore, it is prudent and essential to handle this compound as a potential skin, eye, and respiratory irritant.
Malonic esters can be considered alkylating agents, which as a class are known to be toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with endogenous nucleophiles like DNA.[4] This underlying reactivity profile informs the need for conservative and robust safety measures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent inhalation of any vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a crucial barrier between the researcher and the chemical.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[5] Inspect gloves for any signs of degradation or puncture before each use.[3]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses do not offer sufficient protection against splashes.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[3][5]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Caption: Core safety barriers for handling this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is non-negotiable when working with toxic substances.
Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.[5]
-
Work Area: Designate a specific area within the fume hood for handling the chemical. Keep the area clean and uncluttered.[3]
-
Transfer: When transferring the liquid, use a funnel and pour slowly to avoid splashing.[5] Always perform transfers over a secondary containment tray to catch any potential drips or spills.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3]
-
Contamination: Decontaminate all glassware and equipment that has come into contact with the chemical. Take off contaminated clothing and wash it before reuse.
Storage Protocol
Proper storage is vital to maintain chemical integrity and prevent accidents.
-
Container: Keep the container tightly closed when not in use.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][9]
-
Incompatibilities: Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[7]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | IMMEDIATE MEDICAL ATTENTION IS REQUIRED. Call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading vapor to other areas).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean: Clean the spill area thoroughly.
-
Prevent Entry: Do not let the chemical enter drains or waterways.[9]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound waste is classified as hazardous waste due to its toxicity.
-
Collection: Collect all waste, including contaminated absorbent materials and empty containers, in designated, properly labeled hazardous waste containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[6]
Caption: Regulated workflow for the disposal of hazardous chemical waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74900, Diethyl allylmalonate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4383937, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240540, Diethyl 2-(2-methylallyl)malonate. Retrieved from [Link].
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Carl ROTH (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link].
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University of California, Riverside (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link].
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ChemistryViews (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link].
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Lab Manager (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link].
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Science Company (2011). Diethyl malonate - Safety Data Sheet. Retrieved from [Link].
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Cenmed Enterprises (n.d.). This compound. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility of Diethyl 2-allyl-2-methylmalonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of diethyl 2-allyl-2-methylmalonate, a key intermediate in synthetic organic chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties. By drawing parallels with structurally analogous compounds such as diethyl malonate, diethyl ethylmalonate, and diethyl methylmalonate, we offer field-proven insights for researchers, scientists, and drug development professionals. This guide includes a detailed examination of the molecular characteristics influencing solubility, a qualitative assessment of suitable organic solvents, and a standardized experimental protocol for the quantitative determination of its solubility.
Introduction: The Synthetic Versatility and Physicochemical Profile of this compound
This compound (C₁₁H₁₈O₄) is a substituted malonic ester of significant interest in organic synthesis, primarily for the construction of complex molecular architectures.[1] Its utility lies in its capacity to introduce a quaternary carbon center, a structural motif prevalent in many biologically active molecules and natural products. The presence of both an allyl and a methyl group on the alpha-carbon, flanked by two ethyl ester functionalities, provides a rich platform for a variety of chemical transformations.
Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. The choice of solvent directly impacts reaction kinetics, yield, and the ease of downstream processing. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip the researcher with the knowledge to make informed solvent selections.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | PubChem[2] |
| Molecular Weight | 214.26 g/mol | PubChem[2] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| XLogP3 | 2.4 | PubChem[2] |
The XLogP3 value of 2.4 suggests that this compound has a moderately lipophilic character, indicating a preference for organic solvents over water.
Theoretical Framework for Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.
Molecular Structure and Polarity:
This compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The two ester groups (-COOEt) are the primary polar centers in the molecule. The carbonyl oxygens can act as hydrogen bond acceptors.
-
Non-polar Moieties: The ethyl groups, the central quaternary carbon with its methyl and allyl substituents, contribute to the non-polar, hydrophobic nature of the molecule.
Due to the presence of the ester groups, the molecule exhibits moderate polarity. However, it cannot act as a hydrogen bond donor. This structural feature is key to its solubility profile.
Solvent Selection Logic:
The following diagram illustrates the decision-making process for selecting an appropriate solvent based on the solute's properties.
Caption: Logical workflow for predicting the solubility of this compound.
Qualitative Solubility Profile in Common Organic Solvents
Based on the solubility of structurally similar malonic esters, a qualitative solubility profile for this compound can be confidently predicted. Compounds like diethyl malonate and diethyl ethylmalonate are generally soluble in a range of common organic solvents.[3][4]
Predicted Solubility of this compound:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Soluble/Miscible | The hydroxyl group of the alcohol can interact with the ester groups of the solute, while the alkyl chains are compatible. Diethyl methylmalonate is known to be soluble in alcohol.[5] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible | Ethers are good solvents for moderately polar compounds. Diethyl malonate is miscible with ether.[4] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble/Miscible | The polarity of ketones is well-suited to dissolve malonic esters. Diethyl ethylmalonate is soluble in acetone.[3] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble/Miscible | These solvents are effective for a wide range of organic compounds. Diethyl malonate is soluble in chloroform.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | The non-polar character of these solvents can solvate the alkyl and allyl groups of the solute. Diethyl malonate is miscible with benzene.[4] |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble/Miscible | These are strong organic solvents capable of dissolving a wide array of organic materials.[6] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Likely Soluble to Moderately Soluble | The solubility will depend on the balance between the polar ester groups and the non-polar hydrocarbon chains. |
| Water | Slightly Soluble/Immiscible | The large non-polar hydrocarbon portion of the molecule limits its solubility in water, despite the presence of polar ester groups. Diethyl methylmalonate is described as slightly soluble in water.[5][7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Experimental Workflow:
Caption: Step-by-step workflow for the experimental determination of solubility.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (a preliminary time-course study can determine the optimal duration, but 24-72 hours is typical).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended microparticles.
-
-
Quantification:
-
Accurately weigh the filtered sample.
-
Dilute the sample to a known volume with the solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample by a validated GC or HPLC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration in the saturated solution and expressed in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Self-Validating System:
-
To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
A clear, undissolved excess of the solute must be present at the end of the experiment.
Conclusion and Field-Proven Insights
Key Takeaways for the Practicing Scientist:
-
High Solubility in Common Organic Solvents: this compound is expected to be highly soluble or miscible in a wide range of common organic solvents, including alcohols, ethers, ketones, chlorinated solvents, and aromatic hydrocarbons.
-
Informed Solvent Choice for Synthesis: For reactions involving this compound, solvents such as THF, dichloromethane, and toluene are excellent starting points.
-
Purification Considerations: The high solubility in non-polar organic solvents and low solubility in water makes it amenable to purification by extraction. A typical workup would involve dissolving the crude product in a solvent like diethyl ether or ethyl acetate and washing with water or brine to remove water-soluble impurities.
-
Experimental Verification is Key: For applications requiring precise solubility data, such as crystallization or formulation development, the experimental protocol outlined in this guide should be followed to obtain accurate quantitative values.
This guide provides a robust framework for understanding and predicting the solubility of this compound, enabling researchers to optimize its use in their synthetic endeavors.
References
- Vertex AI Search. (2024). Solubility of Diethyl 2-Ethylpropanedioate.
-
PubChem. (n.d.). Diethyl Malonate. [Online] Available at: [Link]
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ChemBK. (2024). Diethyl malonate. [Online] Available at: [Link]
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PubChem. (n.d.). This compound. [Online] Available at: [Link]
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Molbase. (n.d.). Diethyl methylmalonate. [Online] Available at: [Link]
-
ChemBK. (2024). Diethyl malonate - Physico-chemical Properties. [Online] Available at: [Link]
-
ResearchGate. (2018). Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link]
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Methodological & Application
Application Notes & Protocols: A Versatile Two-Step Synthesis of Substituted Pyridines from Diethyl 2-allyl-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4] This guide details a robust and versatile two-step synthetic strategy for the preparation of highly substituted pyridines, beginning with the readily available starting material, Diethyl 2-allyl-2-methylmalonate. This protocol first involves the transformation of the allyl moiety into a key keto-group via oxidative cleavage, yielding a β-ketoester intermediate. This intermediate is then directly utilized in the classic Hantzsch pyridine synthesis to construct the heterocyclic core. We provide in-depth, field-proven protocols, mechanistic insights, and data presentation to enable researchers to successfully implement and adapt this methodology for the synthesis of diverse pyridine libraries.
Introduction: The Enduring Importance of the Pyridine Nucleus
The pyridine ring is one of the most prevalent azaheterocycles in the landscape of pharmaceuticals.[1] Its presence is critical to the function of drugs across a wide therapeutic spectrum, including antimicrobial, antiviral, anticancer, and antihypertensive agents.[1][5] The nitrogen atom in the ring not only influences the molecule's polarity and solubility but also acts as a key interaction point with biological targets such as enzymes and receptors.[4] Consequently, the development of efficient and adaptable synthetic routes to novel, functionalized pyridines remains a high-priority area in drug discovery and development.[2][3]
Classical methods for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, and Chichibabin reactions, provide foundational strategies for constructing this ring system.[6][7][8] The Hantzsch synthesis, in particular, is a powerful multi-component reaction that assembles the pyridine core from a β-ketoester, an aldehyde, and an ammonia source, producing a 1,4-dihydropyridine intermediate that is subsequently aromatized.[6][9][10]
This application note presents a strategic adaptation of the Hantzsch synthesis, demonstrating how this compound, a non-traditional starting material for this reaction, can be effectively converted into a suitable β-ketoester precursor. This two-step approach enhances the modularity of pyridine synthesis, allowing for the introduction of specific substitution patterns dictated by the initial malonate structure.
Overall Synthetic Strategy & Workflow
The conversion of this compound to a substituted pyridine is achieved through a two-stage process. This strategy is designed for efficiency and adaptability, leveraging well-established and reliable chemical transformations.
Stage 1: Oxidative Cleavage. The terminal double bond of the allyl group is oxidatively cleaved to generate an acetyl group. This transformation converts the starting malonate into Diethyl 2-acetyl-2-methylmalonate, a key β-ketoester intermediate perfectly primed for pyridine ring formation.
Stage 2: Hantzsch Pyridine Synthesis. The synthesized β-ketoester is then subjected to a three-component Hantzsch condensation with an aldehyde and an ammonia source. This reaction forms a 1,4-dihydropyridine ring, which is subsequently aromatized in a final oxidation step to yield the stable, fully aromatic substituted pyridine.
Caption: Overall workflow for the two-stage synthesis.
Experimental Protocols & Methodologies
Stage 1: Synthesis of Diethyl 2-acetyl-2-methylmalonate via Lemieux-Johnson Oxidation
The Lemieux-Johnson oxidation provides a reliable method for the oxidative cleavage of alkenes to aldehydes or ketones under relatively mild conditions, using a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant like sodium periodate.[11] This method is preferable to ozonolysis for its operational simplicity and avoidance of a reductive workup.
Protocol Rationale: The reaction begins with the osmium tetroxide-catalyzed dihydroxylation of the alkene to form a vicinal diol. Sodium periodate serves two roles: it cleaves the C-C bond of the diol to form the carbonyl products and regenerates the osmium tetroxide from its reduced state, allowing it to be used in catalytic amounts.[11][12] The choice of a dioxane/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (mmol) | Eq. |
| This compound | 214.26 | 4.28 g | 20.0 | 1.0 |
| Dioxane | - | 80 mL | - | - |
| Water | - | 20 mL | - | - |
| Osmium Tetroxide (OsO₄) 2.5% in t-BuOH | 254.23 | 1.0 mL | 0.2 | 0.01 |
| Sodium Periodate (NaIO₄) | 213.89 | 9.41 g | 44.0 | 2.2 |
| Diethyl Ether | - | For extraction | - | - |
| Saturated Sodium Thiosulfate Solution | - | For quenching | - | - |
| Brine | - | For washing | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (4.28 g, 20.0 mmol) in a mixture of dioxane (80 mL) and water (20 mL).
-
Catalyst Addition: To the stirring solution, add the osmium tetroxide solution (1.0 mL of a 2.5 wt% solution in t-BuOH, 0.2 mmol). The solution may turn a pale yellow/brown.
-
Oxidant Addition: Add sodium periodate (9.41 g, 44.0 mmol) to the mixture in small portions over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored. The mixture will become a suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent) until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes to reduce any remaining OsO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to afford Diethyl 2-acetyl-2-methylmalonate as a colorless oil.
Expected Yield: 75-85%.
Stage 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and Subsequent Aromatization
This stage follows the classic Hantzsch protocol, a four-component reaction that efficiently constructs the dihydropyridine core.[9][13] The intermediate is then oxidized to the final pyridine product without isolation.
Protocol Rationale: The Hantzsch synthesis mechanism involves a series of condensations.[13][14] First, a Knoevenagel condensation occurs between the aldehyde (benzaldehyde) and one equivalent of a β-ketoester (in this case, ethyl acetoacetate, used for simplicity in demonstrating the general reaction, but our synthesized Diethyl 2-acetyl-2-methylmalonate would be used here). Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[14] The final aromatization step is crucial as the dihydropyridine ring is not stable; common oxidizing agents include nitric acid, iodine, or DDQ.[10][15][16] We will use iodine in methanol for a mild and effective oxidation.[15]
Caption: Key steps in the Hantzsch pyridine synthesis mechanism.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles (mmol) | Eq. |
| Diethyl 2-acetyl-2-methylmalonate | 216.23 | 2.16 g | 10.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 1.30 g | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 | 1.0 |
| Ammonium Acetate | 77.08 | 0.85 g | 11.0 | 1.1 |
| Ethanol (Absolute) | - | 30 mL | - | - |
| Iodine (I₂) | 253.81 | 2.54 g | 10.0 | 1.0 |
| Methanol | - | 20 mL | - | - |
| Saturated Sodium Thiosulfate Solution | - | For quenching | - | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - | - |
| Ethyl Acetate | - | For extraction | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine Diethyl 2-acetyl-2-methylmalonate (2.16 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and ammonium acetate (0.85 g, 11.0 mmol) in 30 mL of absolute ethanol.
-
Dihydropyridine Formation: Heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the dihydropyridine intermediate.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Aromatization: In a separate flask, prepare a solution of iodine (2.54 g, 10.0 mmol) in 20 mL of methanol. Add this iodine solution to the reaction mixture.
-
Oxidation: Heat the resulting mixture to reflux for an additional 2-3 hours until the dihydropyridine intermediate is fully converted to the pyridine product (monitor by TLC).[15]
-
Workup - Quenching: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvents. Dissolve the residue in ethyl acetate (50 mL).
-
Washing: Transfer the solution to a separatory funnel. Wash with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove excess iodine, followed by saturated aqueous sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 15% to 40% ethyl acetate in hexanes) to yield the final substituted pyridine product.
Expected Yield: 60-75% for the two steps (cyclization and aromatization).
Product Characterization
The final product, Diethyl 4-phenyl-2,6-dimethyl-5-(1,1-bis(ethoxycarbonyl)ethyl)pyridine-3,5-dicarboxylate , should be characterized using standard spectroscopic methods to confirm its structure.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons of the phenyl group, singlets for the two methyl groups on the pyridine ring, a singlet for the methyl group on the malonate moiety, and quartets and triplets for the ethyl ester groups. The absence of the N-H and C4-H protons characteristic of the dihydropyridine intermediate is a key indicator of successful aromatization.[17][18]
-
¹³C NMR: The spectrum will display signals for the quaternary and CH carbons of the pyridine ring, the phenyl ring carbons, the methyl carbons, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.[18]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the exact mass of the synthesized compound, matching the calculated molecular formula.
-
FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1740 cm⁻¹) and C=C/C=N stretching vibrations of the aromatic pyridine ring (around 1550-1600 cm⁻¹).[19]
Conclusion & Future Perspectives
This application note provides a detailed, scientifically-grounded protocol for the synthesis of a highly substituted pyridine derivative starting from this compound. By employing a two-stage strategy of oxidative cleavage followed by a Hantzsch condensation and aromatization, this methodology offers a flexible and reliable route to complex pyridine structures. The causality behind each experimental choice, from the selection of the Lemieux-Johnson oxidation for its mildness to the use of iodine for a clean aromatization, has been explained to ensure trustworthiness and reproducibility.
Researchers in drug discovery can leverage this protocol as a foundational method. By varying the aldehyde component in the Hantzsch reaction, a diverse library of 4-substituted pyridines can be rapidly generated from a single, advanced intermediate. This approach underscores the power of combining classic name reactions with strategic precursor synthesis to access novel chemical matter for the development of next-generation therapeutics.
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 2023 . IntechOpen. [Link]
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Canto, R. F. S., et al. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. 2012 . Molecules. [Link]
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Wang, G-W., et al. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. 2014 . Green Chemistry. [Link]
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Ghorbani-Vaghei, R., et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. 2023 . RSC Advances. [Link]
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RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. 2023 . RSC Publishing. [Link]
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da Silva, A. M. G., et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. 2020 . Organic & Biomolecular Chemistry. [Link]
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Xue, Y., et al. Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes. 2020 . Organic & Biomolecular Chemistry. [Link]
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Diethyl 2-allyl-2-methylmalonate as a precursor in organic synthesis
These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, significantly broadening the synthetic potential of this precursor. [1]
Protocol: Synthesis of this compound
The synthesis of the title compound itself is a crucial first step. It is typically prepared via a sequential alkylation of diethyl malonate.
Reaction Causality: The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. [8][9]This enolate is a potent nucleophile that readily undergoes Sₙ2 reaction with an alkyl halide. [2][10]The process can be repeated with a second, different alkyl halide to generate a disubstituted malonic ester with a quaternary carbon center. The order of alkylation is important; typically, the less sterically hindered alkyl group is introduced first.
Experimental Protocol: Two-Step Alkylation of Diethyl Malonate
This protocol is based on well-established malonic ester synthesis methodologies. [3][11][12] Materials:
-
Diethyl malonate
-
Methyl iodide (or dimethyl sulfate)
-
Allyl bromide
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous ethanol (or THF/DMF if using NaH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Diethyl 2-Methylmalonate
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.05 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add diethyl malonate (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 25°C.
-
After the addition, heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude diethyl 2-methylmalonate. This can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.
-
To this solution, add the crude or purified diethyl 2-methylmalonate (1.0 equivalent) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 3-4 hours.
-
Perform an aqueous work-up as described in Step 1.
-
The final product, this compound, is purified by vacuum distillation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structure, featuring a quaternary carbon and multiple reactive sites, provides chemists with a powerful tool for the construction of complex molecules, ranging from established pharmaceuticals like barbiturates to novel heterocyclic entities for drug discovery. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to fully harness the synthetic potential of this important precursor.
References
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Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
- Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 469-474.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 2-(2-methylallyl)malonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C11H18O4). Retrieved from [Link]
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LibreTexts Chemistry. (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3-dibenzyloxymethyl-5-allyl-5-(2-pentyl) barbituric acid. Retrieved from [Link]
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Filo. (2025). How are barbituric acids synthesized from diethyl malonate?. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Synthesis of Barbituric Acid Derivatives. Retrieved from [Link]
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International Journal of ChemTech Research. (2014). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Retrieved from [Link]
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MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Diethyl 2-allyl-2-methylmalonate in Modern Heterocyclic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-allyl-2-methylmalonate (DEAMM) stands as a highly versatile and strategic precursor in the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring a gem-disubstituted active methylene position, combines the classical reactivity of malonic esters with the modern synthetic potential of an allylic functional group. This guide provides an in-depth exploration of DEAMM's applications, focusing on the synthesis of pharmacologically relevant barbiturates and the construction of nitrogen-containing heterocycles via transition-metal catalysis. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present visual workflows to bridge theory with practical application.
Introduction: The Architectural Value of DEAMM
In the landscape of organic synthesis, the selection of starting materials is paramount to the efficiency and novelty of a synthetic route. This compound is a prime example of a building block that offers multiple, distinct points of reactivity.
-
The Malonate Core: The diethyl malonate backbone is a classic tool for constructing six-membered rings through condensation reactions.[1][2] The presence of a quaternary carbon, substituted with both a methyl and an allyl group, pre-installs a key C5-disubstituted pattern found in many bioactive molecules, particularly barbiturates.[3][4]
-
The Allyl Group: The terminal alkene of the allyl group is a gateway to a vast array of modern synthetic transformations. It is an ideal substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed allylic substitutions.[5][6] This functionality allows for elegant intramolecular cyclization strategies to forge 5- and 6-membered nitrogen heterocycles.[7][8]
This dual reactivity makes DEAMM a powerful linchpin for synthetic strategies aimed at producing complex molecules relevant to medicinal chemistry and drug development.
Application I: Synthesis of 5-Allyl-5-methylbarbituric Acid Derivatives
The condensation of disubstituted malonic esters with urea or thiourea is a cornerstone reaction for the synthesis of the barbiturate ring system, a scaffold with a long history in medicinal chemistry as sedatives, hypnotics, and anticonvulsants.[4][9] The use of DEAMM directly leads to 5-allyl-5-methylbarbituric acid, a compound whose substituents are crucial for modulating its pharmacological profile.
Mechanistic Insight
The reaction proceeds via a base-catalyzed double nucleophilic acyl substitution. A strong base, typically sodium ethoxide prepared in situ, serves two roles: it deprotonates urea to increase its nucleophilicity and catalyzes the condensation by promoting the formation of ester enolates. The reaction culminates in an intramolecular cyclization with the elimination of two molecules of ethanol.
Diagram 1: Mechanism of Barbiturate Synthesis
Caption: Reaction pathway for the synthesis of 5-allyl-5-methylbarbituric acid.
Experimental Protocol: Synthesis of 5-Allyl-5-methylbarbituric Acid
This protocol is adapted from established methodologies for barbituric acid synthesis.[4][9][10]
Materials:
-
This compound (DEAMM) (21.4 g, 0.1 mol)
-
Urea (6.6 g, 0.11 mol)
-
Sodium metal (5.1 g, 0.22 mol)
-
Absolute Ethanol (250 mL)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: A 500 mL round-bottomed flask is fitted with a reflux condenser and a calcium chloride drying tube. The apparatus must be flame-dried and cooled under a nitrogen atmosphere.
-
Preparation of Sodium Ethoxide: Carefully add small, freshly cut pieces of sodium metal (5.1 g) to absolute ethanol (250 mL) in the reaction flask. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to dissolve completely.
-
Addition of Reactants: To the resulting sodium ethoxide solution, add DEAMM (21.4 g). Following this, add a solution of dry urea (6.6 g) dissolved in 100 mL of warm absolute ethanol.
-
Reaction: The mixture is heated to reflux using an oil bath set to approximately 110°C. A white solid, the sodium salt of the barbiturate, will begin to precipitate. Continue refluxing for 7-8 hours to ensure the reaction goes to completion.
-
Work-up: After cooling the reaction mixture, add 250 mL of hot water (approx. 50°C) to dissolve the precipitate. Carefully acidify the solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This protonates the barbiturate salt, causing the product to precipitate.
-
Isolation: Cool the mixture in an ice bath for at least one hour to maximize crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 25 mL) and dry in an oven at 100-105°C. For higher purity, the product can be recrystallized from ethanol/water.
Expected Outcome:
-
Yield: 70-80%
-
Appearance: White crystalline solid
| Parameter | Value | Reference |
| Reactant | DEAMM, Urea | [4] |
| Base | Sodium Ethoxide | [10] |
| Solvent | Absolute Ethanol | [9] |
| Reflux Time | 7-8 hours | [9] |
| Typical Yield | 70-80% | [10] |
Table 1: Summary of typical reaction parameters for barbiturate synthesis.
Application II: Palladium-Catalyzed Intramolecular Cyclization
Transition-metal catalysis provides a powerful and elegant method for constructing heterocyclic rings.[7][8] The allyl group of DEAMM is an excellent substrate for the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution.[6] By designing a substrate that contains both the DEAMM moiety and a tethered nucleophile (e.g., an amine or sulfonamide), an intramolecular cyclization can be achieved to form nitrogen-containing heterocycles such as pyrrolidines and piperidines.
Mechanistic Insight: The Tsuji-Trost Catalytic Cycle
The reaction is initiated by the coordination of a Palladium(0) catalyst to the alkene of the allyl group. This is followed by oxidative addition, where the palladium inserts into the C-X bond (if a leaving group is present) or activates a C-H bond, forming a characteristic η³-π-allyl palladium(II) complex.[6] The tethered intramolecular nucleophile then attacks one of the termini of the π-allyl system. This step is often the stereochemistry-determining step in asymmetric variants.[11] Reductive elimination releases the cyclized product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Diagram 2: Pd-Catalyzed Intramolecular Allylic Amination
Caption: Catalytic cycle for intramolecular Tsuji-Trost allylic amination.
General Protocol: Palladium-Catalyzed Intramolecular Allylic Amination
This protocol provides a general framework. The specific substrate, ligand, and base must be optimized for the desired transformation.
Materials:
-
DEAMM-derived substrate with a tethered N-nucleophile (e.g., a tosylamide) (1.0 mmol)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Solvent (e.g., Toluene or THF, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the DEAMM-derived substrate (1.0 mmol), the palladium catalyst (2.5 mol%), and the phosphine ligand (10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (10 mL) via syringe, followed by the base (2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Application Note: The choice of ligand is critical for controlling reactivity and, in asymmetric synthesis, enantioselectivity.[11][12] Bidentate phosphine ligands are commonly employed. The nature of the nitrogen nucleophile (e.g., amine, carbamate, sulfonamide) and the length of the tether connecting it to the DEAMM core will determine the size of the heterocyclic ring formed.
| Ring Size | Nucleophile Type | Catalyst System | Typical Yield | Reference |
| 5-membered | Tosylamide | Pd₂(dba)₃ / dppf | 80-95% | [7] |
| 6-membered | Boc-protected amine | [Pd(allyl)Cl]₂ / PPh₃ | 75-90% | [6] |
| 7-membered | Amine | Pd(OAc)₂ / Xantphos | 60-80% | [8] |
Table 2: Scope of Pd-catalyzed intramolecular cyclizations.
Conclusion and Future Outlook
This compound is a testament to the power of multifunctional starting materials in streamlining the synthesis of complex molecular architectures. Its utility in both classical condensation chemistry for barbiturate synthesis and modern palladium-catalyzed cyclizations for N-heterocycles highlights its significance. For researchers in drug discovery, DEAMM offers a reliable and versatile platform for generating libraries of C5-disubstituted barbiturates and diverse saturated heterocycles, which are privileged scaffolds in pharmaceuticals.[13] Future explorations may focus on expanding the scope of metal-catalyzed transformations of the allyl group, such as metathesis or hydrofunctionalization, to further broaden the accessible heterocyclic space from this invaluable building block.
References
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- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
- Barbiturate. (n.d.).
- Chemistry Matters—Barbiturates. (2024). LibreTexts.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI.
- Synthesis of Heterocycles by Diethyl Malonate. (2025). Filo.
- Barbituric acid. (n.d.). Organic Syntheses.
- ResearchGate. (n.d.). Metal-catalyzed synthesis of five-membered ring N-heterocycles. A recent update.
- Yang, K., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. NSF Public Access Repository.
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Taylor & Francis Online. Retrieved from [Link]
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- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). NIH.
- Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. (n.d.). MDPI.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
- diethyl methylenemalonate. (n.d.). Organic Syntheses.
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- Alfa Chemistry. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
- Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.).
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- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. (n.d.). SciSpace.
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Application Note: Knoevenagel Condensation Strategies and the Imperative of the Active Methylene Group
A Technical Guide Using Diethyl Allylmalonate as a Model Substrate
Principle and Scientific Rationale
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound.[1][2][3] An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), which significantly increases the acidity of its protons.[1][4] This acidity is the linchpin of the reaction, as it allows for easy deprotonation by a weak base to form a stabilized carbanion (enolate), which then acts as the nucleophile.[1][5][6]
1.1 Critical Analysis of Substrate Reactivity: Diethyl 2-allyl-2-methylmalonate vs. Diethyl Allylmalonate
The user-specified topic, "Knoevenagel condensation reactions involving this compound," presents a chemical impossibility under standard Knoevenagel conditions. The structure of this compound features a quaternary carbon atom between the two ester carbonyls.
-
This compound (Unreactive): Lacks the required acidic protons on the central carbon. Without an abstractable proton, the initial and essential deprotonation step to form the nucleophilic enolate cannot occur.[1][6] Consequently, this compound is inert to the Knoevenagel condensation.
-
Diethyl Allylmalonate (Reactive): In contrast, Diethyl allylmalonate possesses a single, highly acidic proton on the carbon alpha to both ester groups. This makes it an ideal and reactive substrate for the Knoevenagel condensation.
This guide will therefore proceed using Diethyl Allylmalonate as the model substrate to provide a scientifically accurate and practical protocol. This comparative analysis underscores the foundational principle of the active methylene group in this class of reactions.
General Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:
-
Enolate Formation: A weak base (e.g., piperidine, pyridine) abstracts the acidic α-proton from the active methylene compound (Diethyl Allylmalonate) to form a resonance-stabilized enolate.[3][5]
-
Nucleophilic Attack: The enolate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[5][6]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy compound (an aldol-type adduct).[5]
-
Dehydration: A subsequent elimination of a water molecule (dehydration) occurs to form the final, thermodynamically stable α,β-unsaturated product.[1][5] This step drives the reaction to completion.
Mechanism Workflow
Caption: General mechanism of the Knoevenagel condensation.
Application Protocol: Synthesis of Diethyl 2-benzylidene-3-allylmalonate
This protocol details the reaction between benzaldehyde and diethyl allylmalonate.
3.1 Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Diethyl Allylmalonate | C₁₀H₁₆O₄ | 200.23 | 2.00 g | 10.0 | Active Methylene Cmpd. |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g | 10.0 | Carbonyl Substrate |
| Piperidine | C₅H₁₁N | 85.15 | 0.085 g (0.1 mL) | 1.0 | Base Catalyst |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~15 mL | - | Neutralization |
| Saturated NaCl (brine) | NaCl | 58.44 | ~20 mL | - | Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Eluent |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Eluent |
3.2 Equipment
-
100 mL Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Glassware for column chromatography
3.3 Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diethyl allylmalonate (10.0 mmol), benzaldehyde (10.0 mmol), and toluene (20 mL).
-
Catalyst Addition: Add piperidine (1.0 mmol, ~0.1 mL) to the reaction mixture.
-
Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Quenching: Once the reaction is complete (no further water collection and TLC shows consumption of starting material), cool the flask to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL) to remove the piperidine catalyst, followed by saturated aqueous NaCl (brine, 1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography using a gradient eluent system (e.g., starting from 95:5 Hexane:Ethyl Acetate) to yield the pure α,β-unsaturated product.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Characterization and Troubleshooting
4.1 Expected Results
-
Yield: 75-90%
-
Appearance: Pale yellow oil
-
TLC: Rƒ ≈ 0.4 in 4:1 Hexane:Ethyl Acetate (product should be less polar than diethyl allylmalonate).
4.2 Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective water removal. 2. Deactivated catalyst. 3. Insufficient heat. | 1. Ensure the Dean-Stark trap is functioning correctly. 2. Use fresh piperidine. 3. Confirm the reaction mixture is at a steady reflux. |
| Formation of Side Products | 1. Self-condensation of benzaldehyde (if a strong base is used). 2. Michael addition of a second malonate molecule. | 1. Ensure a weak base like piperidine is used.[4] 2. Use a 1:1 stoichiometry of reactants. If this persists, try adding the malonate slowly to the aldehyde. |
| Difficult Purification | Co-elution of product with unreacted benzaldehyde. | Ensure the workup effectively removes all starting materials. A thorough acid wash is critical. Adjust the polarity of the chromatography eluent for better separation. |
Applications in Drug Development and Medicinal Chemistry
The α,β-unsaturated carbonyl moiety produced in the Knoevenagel condensation is a highly valuable pharmacophore and synthetic intermediate.[1][7]
-
Michael Acceptors: The electrophilic double bond readily participates in Michael addition reactions, allowing for the covalent modification of biological nucleophiles, a strategy used in designing enzyme inhibitors.[8]
-
Precursors for Heterocycles: The products are versatile precursors for synthesizing a wide array of complex heterocyclic structures, which form the core of many pharmaceutical agents.[9][10]
-
Anticancer Agents: Many compounds synthesized via Knoevenagel condensation have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms like DNA, microtubules, and protein kinases.[9][11]
-
Other Therapeutic Areas: This reaction is a key step in the synthesis of drugs for various conditions, including antimalarial (e.g., lumefantrine) and anti-inflammatory (e.g., indomethacin) agents.[1][6]
The ability to generate molecular complexity and introduce functional groups for further modification makes the Knoevenagel condensation an indispensable tool for researchers in drug discovery.[7][12]
References
-
Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Chemistry Learner. [Link]
-
Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
-
Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Kalar, P. L., et al. (2023). Green Synthesis of Electrophilic Alkenes Using a Magnesium Catalyst under Aqueous Conditions and Mechanistic Insights by Density Functional Theory. The Journal of Organic Chemistry. [Link]
-
PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
Chemca. (n.d.). Knoevenagel Condensation: Mechanism & Active Methylene Reactions. Chemca. [Link]
-
ResearchGate. (2025). Lewis Acidic Ionic Liquids for the Synthesis of Electrophilic Alkenes via the Knoevenagel Condensation. Request PDF. [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Study Prep. [Link]
-
Semantic Scholar. (n.d.). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]
-
Bohrium. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
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Application Notes and Protocols: Synthetic Strategies Involving Diethyl 2-allyl-2-methylmalonate in the Context of Conjugate Additions
Introduction: The Michael Addition and the Unique Case of α-Quaternary Malonates
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2][3] This reaction is renowned for its versatility and reliability in constructing complex molecular architectures, making it indispensable in pharmaceutical and materials science research. Typically, effective Michael donors are soft nucleophiles, such as enolates derived from compounds with acidic α-hydrogens flanked by two electron-withdrawing groups, like diethyl malonate.[4][5]
This application note addresses the specific case of Diethyl 2-allyl-2-methylmalonate , a compound of interest for introducing a quaternary carbon center bearing both an allyl and a methyl group. A critical structural feature of this molecule is the absence of an acidic proton on the α-carbon, which is fully substituted. This prevents the formation of a stabilized enolate under standard basic conditions, thereby precluding its direct use as a Michael donor in the classical sense.[6]
However, the rich functionality of this compound opens avenues for its participation in conceptually related synthetic transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, alternative protocols, and strategic considerations for utilizing this unique building block in C-C bond-forming reactions.
Mechanistic Insights: Why Direct Michael Addition is Challenged
The canonical Michael addition mechanism proceeds in three key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor to form a resonance-stabilized enolate.[3][7]
-
Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor in a conjugate fashion.[4][5]
-
Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl adduct.[5][7]
The prerequisite for this entire cascade is the presence of an acidic α-proton on the Michael donor. As illustrated below, this compound lacks this feature, rendering it inactive as a nucleophile under typical Michael addition conditions.
Caption: Comparison of enolate formation potential.
Alternative Synthetic Strategies and Protocols
While direct Michael addition is not feasible, the allyl and ester functionalities of this compound provide a rich platform for alternative synthetic transformations.
Strategy 1: Transition Metal-Catalyzed Allylic Alkylation
The allyl group can be leveraged in transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation. In a "reverse" sense of the Michael addition, the allyl moiety can become an electrophile, reacting with a suitable nucleophile.
Conceptual Workflow:
Caption: Conceptual workflow for allylic alkylation.
Strategy 2: Decarboxylative Approaches
The malonate ester can undergo decarboxylation to generate a carbanion equivalent, which can then act as a nucleophile in subsequent reactions. This strategy often requires harsh conditions but can be a powerful tool for C-C bond formation.
Protocol for Decarboxylative Krapcho Decarboxylation (Illustrative)
This protocol is a generalized procedure for the decarboxylation of malonic esters and would require optimization for this compound.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of DMSO and water (e.g., 95:5 v/v).
-
Reagent Addition: Add a salt such as lithium chloride or sodium chloride (2.0-3.0 eq).
-
Reaction: Heat the mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Generalized Protocol: Michael Addition with a Structurally Related Donor
To provide a practical experimental context, the following is a detailed protocol for a classic Michael addition using diethyl malonate , a close structural analog that can act as a Michael donor. This protocol can be adapted for various Michael acceptors.
Reaction: Diethyl malonate with Chalcone
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Chalcone | 208.26 | 5.0 | 1.0 | 1.04 g |
| Diethyl malonate | 160.17 | 6.0 | 1.2 | 0.96 mL |
| Sodium Ethoxide | 68.05 | 0.5 | 0.1 | (from 21% solution) |
| Ethanol | 46.07 | - | - | 20 mL |
Experimental Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.04 g, 5.0 mmol) and absolute ethanol (20 mL). Stir at room temperature until the chalcone is fully dissolved.
-
Initiation: Add diethyl malonate (0.96 mL, 6.0 mmol) to the solution. Subsequently, add sodium ethoxide (21 wt% solution in ethanol, ~0.17 mL, 0.5 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl (aq) until the pH is ~7. Remove the ethanol under reduced pressure.
-
Extraction: To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure Michael adduct.
Conclusion
This compound, due to its α-quaternary substitution, is not a suitable Michael donor for direct conjugate additions. However, its inherent functionalities provide a versatile platform for other important synthetic transformations, including transition metal-catalyzed allylic alkylations and decarboxylative reactions. For researchers aiming to perform Michael additions, the use of structurally similar, non-quaternary malonates like diethyl malonate remains the standard and effective approach. A thorough understanding of the mechanistic subtleties of the Michael addition is crucial for appropriate substrate selection and reaction design.
References
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]
-
Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. National Institutes of Health. [Link]
-
Step-by-step mechanism of the Michael addition between diethyl malonate a.. Filo. [Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. [Link]
-
Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones. The Journal of Organic Chemistry. [Link]
-
Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. Organic Chemistry Portal. [Link]
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Application Note & Protocol: Decarboxylation of Diethyl 2-allyl-2-methylmalonate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The malonic ester synthesis is a foundational strategy in organic chemistry for the synthesis of carboxylic acids with various substituents. A critical step in this synthesis is the decarboxylation of the substituted malonic acid or its ester. This application note provides a detailed guide to the two most common and effective methods for the decarboxylation of diethyl 2-allyl-2-methylmalonate, a common intermediate in the synthesis of more complex molecules. The choice between the classical saponification/acidification pathway and the more modern Krapcho decarboxylation depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction efficiency.
Mechanism Overview
The ease of decarboxylation in malonic ester derivatives stems from the ability to form a stable enol intermediate. The presence of a carbonyl group beta to the carboxylate facilitates the loss of carbon dioxide through a cyclic transition state.
Saponification and Acidification Pathway
This traditional two-step method first involves the hydrolysis of the diester to a dicarboxylate salt under basic conditions.[1][2][3] Subsequent acidification yields the unstable β-dicarboxylic acid, which readily loses CO₂ upon gentle heating to form the desired product.[1][4]
Krapcho Decarboxylation Pathway
The Krapcho decarboxylation is a powerful, single-step method that is particularly useful for substrates sensitive to harsh acidic or basic conditions.[5][6] The reaction is typically carried out in a polar aprotic solvent like DMSO with a salt, such as lithium chloride. The mechanism involves nucleophilic attack of the halide ion on one of the ethyl groups of the ester in an SN2 fashion.[5] This is followed by the loss of an ethyl halide and subsequent decarboxylation to yield the final product.[5][7] The presence of a small amount of water is often crucial for the final protonation step.[5]
Krapcho Decarboxylation Mechanism
Caption: Mechanism of the Krapcho Decarboxylation.
Comparative Analysis of Decarboxylation Methods
| Feature | Saponification & Acidification | Krapcho Decarboxylation |
| Reaction Steps | Two steps: 1. Hydrolysis 2. Decarboxylation | One step |
| Reaction Conditions | Strong base (e.g., KOH), then strong acid (e.g., HCl), with heating. | Neutral to slightly basic, high temperature (150-190 °C) in a polar aprotic solvent (e.g., DMSO).[5][6] |
| Substrate Scope | Less suitable for base or acid-sensitive functional groups. | Broader scope, compatible with many sensitive functional groups.[7][8] |
| Byproducts | Ethanol, inorganic salts. | Ethyl chloride, CO₂, inorganic salts. |
| Workup | Typically involves extraction and washing to remove salts and acids/bases. | Often simpler, involving dilution with water and extraction. |
| Potential Issues | Incomplete hydrolysis of sterically hindered esters.[9][10][11] Potential for side reactions under harsh conditions. | Requires high temperatures, which may not be suitable for all substrates. |
Detailed Experimental Protocols
Protocol 1: Two-Step Saponification and Decarboxylation
This protocol is a classic and reliable method for the decarboxylation of malonic esters that are not sensitive to strong acids or bases.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equiv.) in ethanol.
-
Add a solution of potassium hydroxide (2.5 equiv.) in water. The use of a co-solvent like ethanol is crucial for the solubility of the ester.
-
Heat the mixture to reflux and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Allow the reaction to cool to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Decarboxylation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and carefully add 6 M HCl with stirring until the solution is strongly acidic (pH < 2). Vigorous evolution of CO₂ gas should be observed. Caution: This process is exothermic and produces a gas; ensure adequate ventilation and cooling.
-
Gently heat the mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation, which is indicated by the cessation of gas evolution.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-methyl-4-pentenoic acid.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Protocol 2: One-Step Krapcho Decarboxylation
This method is preferred for its milder, non-hydrolytic conditions and is often higher yielding.[6]
Materials and Reagents:
-
This compound
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1 equiv.), lithium chloride (2-3 equiv.), and dimethyl sulfoxide (DMSO).
-
Add a small amount of water (2-3 equiv.). The presence of water is known to accelerate the reaction.[5]
-
Rationale: DMSO is an ideal solvent due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic salt.
-
-
Decarboxylation:
-
Heat the reaction mixture to 160-180 °C. The high temperature is necessary to facilitate the SN2 attack of the chloride ion on the ethyl group.[5]
-
Maintain this temperature and stir for 4-8 hours, monitoring the reaction progress by TLC or GC/MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash thoroughly with water to remove DMSO, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, ethyl 4-methyl-4-pentenoate.
-
Purify the product by vacuum distillation or column chromatography.
-
General Laboratory Workflow
Caption: A generalized workflow for decarboxylation experiments.
Troubleshooting and Field-Proven Insights
-
Incomplete Saponification: Sterically hindered esters like the substrate can be resistant to hydrolysis.[11] If the reaction stalls, consider increasing the reaction time, temperature, or using a stronger base or a co-solvent system like NaOH in MeOH/CH₂Cl₂.[9][10]
-
Low Yield in Krapcho Reaction: Ensure the DMSO is anhydrous and the temperature is sufficiently high. The choice of salt can also be critical; while LiCl is common, NaCl or KCN can also be effective.[5]
-
Difficult Workup: DMSO can be challenging to remove completely. Thorough and repeated washing of the organic layer with water is essential.
-
Side Reactions: The allylic group can potentially undergo isomerization under certain conditions, although this is less common with the Krapcho method.[8] Careful monitoring of the reaction profile by GC/MS can help identify any unexpected byproducts.
References
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
- Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-73.
-
Wikipedia. Krapcho decarboxylation. [Link]
- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
Grokipedia. Krapcho decarboxylation. [Link]
-
Chem-Station. (2018, January 21). Krapcho Decarboxylation. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Scite.ai. Advances in the Krapcho Decarboxylation. [Link]
-
Chemistry LibreTexts. (2020, April 6). 23.8 Malonic Ester Synthesis. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
-
ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Diethyl 2-allyl-2-methylmalonate in Polymer Chemistry
Introduction: A Monomer with Untapped Potential
Diethyl 2-allyl-2-methylmalonate is a unique molecule poised for significant contributions to the field of polymer chemistry. Its structure combines two key functional groups: a polymerizable allyl group and readily modifiable diethyl malonate esters. This combination opens the door to the synthesis of novel functional polymers with tailored properties for a wide range of applications, from advanced coatings and adhesives to sophisticated biomedical materials. While direct literature on the polymerization of this compound is emerging, its structural components and the behavior of analogous monomers provide a strong foundation for exploring its potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols for utilizing this compound in polymer synthesis and modification.
Core Attributes of this compound
The utility of this compound as a monomer stems from the distinct reactivity of its functional moieties:
-
The Allyl Group: This terminal alkene is amenable to various polymerization techniques, most notably free radical polymerization.[1] While allyl monomers can be prone to chain transfer reactions, which may limit the achievable molecular weight in homopolymerizations, they are excellent candidates for copolymerization with other vinyl monomers.[2] Furthermore, the allyl group serves as a valuable handle for post-polymerization modification via highly efficient "click" chemistry reactions, such as thiol-ene coupling.[3][4]
-
The Diethyl Malonate Group: The two ester groups offer a rich platform for chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to diols, or converted to other functional groups. This allows for the introduction of hydrophilicity, reactive sites for crosslinking, or points for conjugating bioactive molecules. For instance, the conversion of malonate esters to hydroxamic acids can yield polymers with strong metal-chelating properties.[5]
| Property | Value | Source |
| Molecular Formula | C11H18O4 | [6] |
| Molecular Weight | 214.26 g/mol | [6] |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [6] |
Proposed Applications in Polymer Chemistry
Based on its unique structure, this compound can be envisioned for use in several areas of polymer chemistry:
-
As a Functional Comonomer: Copolymerization with monomers like styrenes, acrylates, or methacrylates can introduce pendant allyl and malonate functionalities into the polymer backbone. These functionalities can then be used for subsequent modifications.
-
In the Synthesis of Functional Adhesives and Coatings: The malonate group is known to contribute to the adhesive properties of polymers.[7] By incorporating this compound into a polymer backbone, it is possible to develop adhesives and coatings with enhanced adhesion to various substrates. The allyl groups can serve as sites for crosslinking, further improving the mechanical properties and durability of the coating.[8]
-
For the Development of Biomedical Materials: The ability to modify the malonate group opens up possibilities in the biomedical field. For example, hydrolysis to carboxylic acids can impart pH-responsiveness, while conjugation with drugs or targeting ligands could lead to the development of advanced drug delivery systems.[3][9] The potential for creating metal-chelating polymers also suggests applications in biosensing and heavy metal remediation.[5]
Experimental Protocols: A Starting Point for Exploration
The following protocols are proposed based on established principles of polymer chemistry and the known reactivity of allyl and malonate functional groups. Researchers should consider these as starting points and optimize the conditions for their specific applications.
Protocol 1: Free Radical Copolymerization of this compound with Methyl Methacrylate
This protocol describes the synthesis of a copolymer with pendant allyl and diethyl malonate groups.
Workflow Diagram:
Figure 1: General workflow for the free radical copolymerization.
Materials:
-
This compound
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 2.14 g, 10 mmol), methyl methacrylate (e.g., 9.01 g, 90 mmol), and AIBN (e.g., 0.164 g, 1 mmol).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the reactants.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After the reaction period, cool the flask to room temperature.
-
Slowly add the viscous polymer solution to a beaker of cold, stirring methanol (e.g., 400 mL) to precipitate the copolymer.
-
Collect the white precipitate by filtration and wash with fresh methanol.
-
Dry the copolymer in a vacuum oven at 40 °C to a constant weight.
Characterization:
-
¹H NMR: Confirm the incorporation of both monomers by identifying the characteristic peaks of the allyl group (around 5-6 ppm) and the methyl and ester groups of both monomers.
-
GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the copolymer.
-
FTIR: Identify the characteristic vibrational bands of the ester carbonyls (around 1730 cm⁻¹) and the C=C bond of the allyl group (around 1640 cm⁻¹).
Protocol 2: Post-Polymerization Modification via Thiol-Ene "Click" Reaction
This protocol outlines the functionalization of the pendant allyl groups of the copolymer synthesized in Protocol 1 with a thiol-containing molecule, for example, 1-thioglycerol, to introduce hydroxyl groups.[10]
Workflow Diagram:
Figure 2: General workflow for the post-polymerization modification via thiol-ene reaction.
Materials:
-
Copolymer from Protocol 1
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (for precipitation)
Procedure:
-
In a quartz reaction vessel, dissolve the copolymer (e.g., 1 g, assuming a certain molar percentage of allyl groups) in anhydrous THF (e.g., 10 mL).
-
Add 1-thioglycerol (e.g., a 2-fold molar excess relative to the allyl groups) and DMPA (e.g., 5 mol% relative to the allyl groups).
-
Seal the vessel and purge with an inert gas for 15 minutes.
-
Irradiate the stirred solution with a UV lamp (e.g., 365 nm) at room temperature for a specified time (e.g., 2-4 hours).
-
Monitor the disappearance of the allyl proton signals in ¹H NMR to determine the reaction completion.
-
Precipitate the functionalized polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.
Characterization:
-
¹H NMR: Confirm the disappearance of the allyl proton signals and the appearance of new signals corresponding to the attached 1-thioglycerol moiety.
-
FTIR: Observe the disappearance of the C=C stretching vibration of the allyl group.
Trustworthiness and Self-Validating Systems
The success of these protocols can be validated at each stage through the characterization techniques mentioned. For instance, in Protocol 1, a successful polymerization will result in a significant increase in viscosity and the formation of a solid precipitate upon addition to a non-solvent. The NMR and FTIR spectra will provide definitive evidence of the copolymer's composition. In Protocol 2, the disappearance of the allyl group signals in the ¹H NMR spectrum is a clear indicator of a successful thiol-ene reaction. The extent of modification can be quantified by comparing the integration of the remaining allyl signals to a stable internal standard or a polymer backbone signal.
Future Perspectives
The application of this compound in polymer chemistry is a promising area for research and development. Further exploration into controlled radical polymerization techniques, such as RAFT or ATRP, could provide better control over the polymer architecture and molecular weight.[11] The synthesis of homopolymers and their subsequent modification also warrants investigation. The versatility of this monomer suggests its potential in creating a new generation of functional polymers with applications spanning multiple industries.
References
-
Controlled radical polymerizations from common functional groups. (n.d.). pubs.rsc.org. Retrieved January 13, 2026, from [Link]
- khderat, D. m. (2022).
-
(n.d.). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. ResearchGate. Retrieved January 13, 2026, from [Link]
-
(2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Abo Akademi University Research Portal. Retrieved January 13, 2026, from [Link]
-
This compound. PubChem. Retrieved January 13, 2026, from [Link]
-
(2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved January 13, 2026, from [Link]
- Malonate and cyanoacrylate adhesives for joining dissimilar materials. (n.d.). Google Patents.
-
(2018). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Publications. Retrieved January 13, 2026, from [Link]
-
Post-Polymerization Modification of Polymethacrylates Enabled by Keto-Enol Tautomerization. OSTI.GOV. Retrieved January 13, 2026, from [Link]
-
The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. (n.d.). link.springer.com. Retrieved January 13, 2026, from [Link]
-
Combinations of Malonate- and Pyrazole-Blocked Isocyanates to Improve Performance. (2002). American Coatings Association. Retrieved January 13, 2026, from [Link]
-
Radical polymerization of allyl alcohol and allyl acetate. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction. (n.d.). pubs.rsc.org. Retrieved January 13, 2026, from [Link]
-
Controlled radical polymerization of various monomers with RAFT agent/Mn 2 (CO) 10. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Johansson, M., Malmström, E., & Hult, A. (1993). Synthesis, characterization, and curing of hyperbranched allyl ether-maleate functional ester resins. Journal of Polymer Science Part A: Polymer Chemistry, 31(3), 619-624.
-
Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. (n.d.). pubs.rsc.org. Retrieved January 13, 2026, from [Link]
-
Controlled radical polymerization - Design the architecture of polymers. (2022). Solvay. Retrieved January 13, 2026, from [Link]
-
Radical polymerization. Wikipedia. Retrieved January 13, 2026, from [Link]
-
Post-polymerization modification in the same medium of the allyl-containing PUs by radical thiol-ene. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Polymer Chemistry: Understanding Radical Polymerization. (2023). YouTube. Retrieved January 13, 2026, from [Link]
-
Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings. (2023). Coatings World. Retrieved January 13, 2026, from [Link]
- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. (n.d.). Google Patents.
-
I. CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. (n.d.). VTechWorks. Retrieved January 13, 2026, from [Link]
-
Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. (2020). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Diethyl allylmalonate. PubChem. Retrieved January 13, 2026, from [Link]
-
Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. (2023). pubs.rsc.org. Retrieved January 13, 2026, from [Link]
- A kind of method of continuous synthesizing methyl diethyl malonate. (n.d.). Google Patents.
-
Polymers in Adhesive Applications. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). ACME Bioscience. Retrieved January 13, 2026, from [Link]
- UNITED STATES PATENT OFFICE. (n.d.). Google Patents.
-
(2021). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. PubMed Central. Retrieved January 13, 2026, from [Link]
- Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent. (n.d.). Google Patents.
-
Diethyl 2 Allyl 2 Methylmalonate. (n.d.). Cenmed Enterprises. Retrieved January 13, 2026, from [Link]
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- 5. Synthesis and characterization of novel diethyl allyl malonate polymer and its hydroxamic acid derivative [dspace.alquds.edu]
- 6. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Malonate and cyanoacrylate adhesives for joining dissimilar materials | TREA [trea.com]
- 8. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. research.abo.fi [research.abo.fi]
- 10. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2-allyl-2-methylmalonate
Welcome to the technical support guide for the purification of Diethyl 2-allyl-2-methylmalonate (CAS 53651-72-2). This document is designed for researchers, chemists, and drug development professionals who are synthesizing or using this quaternary malonate ester. Here, we provide in-depth answers to common purification challenges, troubleshooting guides for specific experimental issues, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound?
The most effective purification strategies for this compound are fractional vacuum distillation and silica gel column chromatography. The choice between them depends on the nature and boiling points of the impurities.
-
Fractional Vacuum Distillation: This is the preferred method for removing impurities with significantly different boiling points, such as unreacted starting materials (diethyl malonate, allyl bromide, methyl iodide) or residual solvents.[1]
-
Silica Gel Column Chromatography: This technique is indispensable for separating the target compound from structurally similar impurities that have close boiling points, most notably the mono-alkylated intermediates (diethyl 2-allylmalonate, diethyl 2-methylmalonate) and the dialkylated side product (diethyl 2,2-diallylmalonate).[2][3]
-
Aqueous Workup: A thorough aqueous wash is a critical preliminary step before any high-purity technique. It effectively removes inorganic salts (e.g., NaBr, NaI), water-soluble starting materials, and acidic or basic residues.[4][5]
Q2: What is the expected purity I can achieve with these methods?
With a carefully executed multi-step purification process (i.e., aqueous workup followed by either fractional distillation or column chromatography), purity levels exceeding 98% are routinely achievable. For highly demanding applications, a combination of both distillation and chromatography may be necessary to remove trace impurities, potentially achieving >99% purity.[1] Purity should always be verified by analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: How can I effectively monitor the purification process?
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective tool for qualitatively assessing the composition of the crude mixture and for monitoring the progress of column chromatography.[1] It helps in identifying the optimal solvent system and in deciding which fractions to combine.
-
Gas Chromatography (GC): GC is an excellent quantitative method for determining the percentage purity of the final product and for detecting volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation of the product and can be used to identify and quantify impurities by comparing the integration of characteristic signals.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: My crude product contains significant amounts of starting materials (Diethyl Malonate, Diethyl 2-methylmalonate, or Diethyl 2-allylmalonate).
-
Symptom: GC or NMR analysis shows peaks corresponding to one or more of the starting malonates. During initial distillation, a large forerun is collected at a lower temperature than the product's boiling point.
-
Possible Cause: The alkylation reaction was incomplete. This can be due to insufficient reaction time, improper temperature control, or deactivation of the base.
-
Solution & Causality:
-
Reaction Monitoring: Before beginning the workup, always check for reaction completion using TLC or GC. If starting material is still present, consider extending the reaction time or adding a small additional portion of the alkylating agent and/or base.
-
Purification Strategy: These starting materials are more volatile than the desired quaternary product. Fractional vacuum distillation is the most efficient method for their removal.[1] A well-packed fractionating column is crucial because the boiling points may not be drastically different, especially for the mono-alkylated species.[6] A simple distillation will likely result in co-distillation and poor separation.
-
Aqueous Wash: In some cases, unreacted diethyl malonate can be partially removed by washing the crude product with a cold, dilute sodium hydroxide solution, which deprotonates and solubilizes it into the aqueous layer.[6] However, this must be done carefully and at low temperatures to avoid hydrolysis of the ester groups on your product.
-
Problem 2: I've isolated a significant side product with a higher molecular weight, likely a dialkylated species.
-
Symptom: A peak appears in the GC-MS data corresponding to Diethyl 2-allyl-2-(diallyl)malonate or Diethyl 2-methyl-2-(dimethyl)malonate. NMR may show complex signals or incorrect integration ratios for the allyl or methyl groups.
-
Possible Cause: This is a classic side reaction in malonic ester synthesis.[2][7] After the first alkylation, the resulting mono-alkylated malonate still has one acidic proton. This can be deprotonated by the base to form a new enolate, which then reacts with another equivalent of the alkylating agent.[2]
-
Solution & Causality:
-
Stoichiometric Control: To prevent this, use a strict 1:1 molar ratio of the enolate to the second alkylating agent. Slow, controlled addition of the alkylating agent to the enolate solution is critical to ensure it reacts with the intended target before side reactions can occur.[2]
-
Purification Strategy: The boiling points of these over-alkylated products are often very close to the desired product, making separation by distillation extremely difficult or impossible.[6] Silica gel column chromatography is the required method.[2] The polarity difference between the desired product and the over-alkylated product, while small, is usually sufficient for separation with an optimized eluent system (e.g., a low-polarity mixture of ethyl acetate and hexanes).
-
Problem 3: The yield is low and a compound identified as an alkene derived from my alkyl halide is present.
-
Symptom: GC-MS analysis identifies propene (from allyl halide) or other elimination products. The overall isolated yield of the desired malonate is poor.
-
Possible Cause: The basic conditions required for deprotonating the malonate ester can also promote a competing E2 elimination reaction with the alkyl halide.[2] This is more pronounced with secondary or tertiary halides but can still occur with primary halides like allyl bromide under harsh conditions (e.g., high temperatures).
-
Solution & Causality:
-
Temperature Control: Maintain the recommended temperature throughout the reaction. For malonic ester alkylations, this often involves cooling the reaction mixture during the addition of the base and alkylating agent.[3]
-
Base Selection: While strong bases are needed, using a bulkier, less nucleophilic base can sometimes favor deprotonation (the desired reaction) over elimination. However, for diethyl malonate, sodium ethoxide in ethanol is standard and effective when temperature is controlled.[6]
-
Purification: The alkene byproducts are typically highly volatile and will be removed with the solvent during rotary evaporation or in the forerun of a distillation.
-
Data Summary: Potential Impurities
The following table summarizes key impurities encountered during the synthesis of this compound and the recommended purification methods.
| Impurity Name | Structure | Approx. Boiling Point (°C @ 760 mmHg) | Recommended Purification Method |
| Diethyl Malonate | CH₂(COOEt)₂ | 199 °C[8] | Fractional Vacuum Distillation, Aqueous Base Wash[6] |
| Diethyl 2-methylmalonate | CH₃CH(COOEt)₂ | 199 °C[6] | Fractional Vacuum Distillation |
| Diethyl 2-allylmalonate | CH₂=CHCH₂CH(COOEt)₂ | 222 °C | Fractional Vacuum Distillation |
| Diethyl 2,2-diallylmalonate | (CH₂=CHCH₂)₂C(COOEt)₂ | 248-250 °C | Silica Gel Column Chromatography[2] |
| This compound (Product) | CH₂=CHCH₂C(CH₃)(COOEt)₂ | 235-237 °C (Predicted) | Product |
Note: Boiling points are approximate and will be significantly lower under vacuum. The key is the relative difference in volatility.
Experimental Protocols & Workflows
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Protocol 1: Aqueous Workup
This protocol is essential for removing inorganic salts and water-soluble impurities post-reaction.[9]
-
Quench Reaction: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Phase Separation: Transfer the mixture to a separatory funnel. If needed, add an organic solvent like diethyl ether or ethyl acetate to ensure a clear separation of layers.
-
Wash:
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.
-
Finally, wash the organic layer with saturated aqueous sodium chloride (brine) to break up any emulsions and remove residual water.[5]
-
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter & Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Fractional Vacuum Distillation
This protocol is ideal for separating the product from more volatile starting materials.[1]
-
Setup: Assemble a fractional vacuum distillation apparatus with a short, well-insulated fractionating column (e.g., Vigreux). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction which contains residual solvents and unreacted starting materials.
-
Main Fraction: When the vapor temperature stabilizes near the expected boiling point of the product at the measured pressure, switch to a new receiving flask and collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
-
Analysis: Analyze the collected main fraction for purity using GC or NMR.
Diagram 2: Troubleshooting Logic for Persistent Impurities
Caption: A logical flow for troubleshooting the removal of persistent impurities.
References
- BenchChem Technical Support. (n.d.). Common side products in the alkylation of diethyl malonate.
- BenchChem. (n.d.). This compound | Research Chemical.
- Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
- Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
- Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep.
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
- BenchChem Technical Support Center. (n.d.). Diethyl 2-ethyl-2-(p-tolyl)malonate.
- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). Diethyl 2 Allyl 2 Methylmalonate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. Retrieved from [Link]
- Perjesi, P., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Journal of Chemical Research, Synopses.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate.
- Girish, S. L., et al. (2014). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Research Journal of Chemical Sciences.
- BenchChem. (n.d.). How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate.
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Technical Support Center: Optimizing the Synthesis of Diethyl 2-allyl-2-methylmalonate
Welcome to the technical support center for the synthesis of Diethyl 2-allyl-2-methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields.
The synthesis of this compound is a classic example of sequential C-alkylation via malonic ester synthesis. It involves the stepwise addition of a methyl group and an allyl group to the α-carbon of diethyl malonate. While straightforward in principle, achieving high purity and yield requires careful control over several experimental variables. This guide addresses the most common challenges encountered during this two-step process.
General Reaction Pathway
The overall transformation consists of two sequential deprotonation and alkylation steps. The order of alkylation can be varied, but typically involves methylation followed by allylation.
Caption: General workflow for this compound synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Q1: My overall yield is critically low. Where should I start my investigation?
A low overall yield in a multi-step synthesis can result from inefficiencies at either the methylation or allylation stage, or during workup and purification. The first step is to identify the source of the loss. We recommend analyzing a crude sample from each step by TLC, GC, or ¹H NMR to determine the extent of conversion and the presence of side products.
Primary areas to investigate include:
-
Inefficient Enolate Formation: Caused by wet reagents/solvents or an insufficiently strong base.
-
Competing Side Reactions: The most common are dialkylation, elimination (E2) of the alkyl halide, and hydrolysis of the ester groups.[1]
-
Poor Nucleophilicity of the Enolate: Can be influenced by solvent and counter-ion effects.
-
Losses during Workup/Purification: Physical loss of product during extractions or inefficient separation from byproducts.
The following questions address these specific issues in detail.
Q2: I'm observing significant dialkylation, either with two methyl or two allyl groups. How can I improve selectivity for mono-alkylation at each step?
This is the most common side reaction in malonic ester synthesis.[1] It occurs because the mono-alkylated product still has one acidic α-proton, which can be deprotonated to form a new enolate that reacts with a second equivalent of the alkyl halide.[1]
Mechanistic Cause: The pKa of diethyl 2-methylmalonate is only slightly higher than that of diethyl malonate, meaning it can be readily deprotonated by any excess base, leading to a second alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your malonate substrate to the alkylating agent. A slight excess of the malonate substrate (e.g., 1.05 to 1.1 equivalents) can sometimes help suppress dialkylation by ensuring the alkylating agent is consumed before it can react with the product enolate.[1]
-
Slow Addition of Alkylating Agent: Add the alkyl halide dropwise to the solution of the pre-formed enolate.[1][2] This maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more abundant starting enolate over the product enolate.
-
Temperature Control: Form the enolate at a controlled temperature (e.g., 0 °C or room temperature) to ensure complete deprotonation before adding the alkyl halide.[2][3] The subsequent alkylation can then be gently heated to ensure completion.
-
Base Selection for the Second Step: The second alkylation (allylation of diethyl 2-methylmalonate) is often slower due to increased steric hindrance. Using a stronger base like Sodium Hydride (NaH) in an aprotic solvent like THF can drive the formation of the sterically hindered enolate more effectively than sodium ethoxide.[4][5]
Q3: My product appears to be a mixture of ethyl and other alkyl esters according to my analysis. What causes this?
This issue, known as transesterification , occurs when the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide (NaOMe) with diethyl malonate will result in a statistical mixture of diethyl, dimethyl, and ethyl-methyl malonate esters.
Troubleshooting Steps:
-
Match the Base to the Ester: This is a critical and easily avoidable error. For diethyl malonate and its derivatives, always use sodium ethoxide (NaOEt) as the base when using an alcohol solvent.[6][7] The ethoxide anion is in equilibrium with the ethanol solvent and will not cause scrambling of the ester groups.[6]
-
Use Aprotic Solvents: Alternatively, use a non-alkoxide base in an aprotic solvent. A common choice is sodium hydride (NaH) in anhydrous THF or DMF.[3] This combination completely avoids the possibility of transesterification.
Q4: My yield is low, and I've isolated an alkene byproduct derived from my alkyl halide. What is the cause?
This is a classic sign of a competing E2 elimination reaction .[1] The enolate, being a strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene and eliminating the halide. This is particularly problematic with secondary and tertiary alkyl halides.[1][8]
Troubleshooting Steps:
-
Alkyl Halide Choice: Use primary alkyl halides (e.g., methyl iodide, allyl bromide) whenever possible, as they are least prone to elimination.[1][8] Secondary halides react poorly, and tertiary halides are generally unsuitable.[1][8]
-
Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination, which typically has a higher activation energy.
-
Base Selection: While the malonate enolate itself is the base that promotes elimination, using a very bulky base to form the enolate initially can sometimes exacerbate the issue if the base itself is not fully consumed. Sticking to NaOEt or NaH is generally safest.
Q5: After workup, my product is contaminated with a carboxylic acid. How do I prevent this hydrolysis?
The presence of water during the reaction or, more commonly, during a basic workup, can lead to the saponification (hydrolysis) of the ester groups to form a carboxylate salt, which becomes a carboxylic acid upon acidic workup.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[1]
-
Careful Workup: Quench the reaction with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), rather than strong base.[3] If a basic wash is necessary to remove unreacted malonate, perform it quickly and at a low temperature.
Q6: What is the optimal order of alkylation: methylation then allylation, or vice-versa?
The optimal order depends on a balance of steric and electronic factors.
-
Methylation then Allylation (Recommended): This is the most common and generally higher-yielding route. Diethyl malonate is less sterically hindered, making the first alkylation with the small methyl group very efficient. The resulting diethyl 2-methylmalonate is then allylated.
-
Allylation then Methylation: While possible, this route can be less efficient. The intermediate, diethyl 2-allylmalonate, is more sterically hindered around the α-carbon, which can make the subsequent methylation step more difficult and slower, potentially requiring stronger bases or harsher conditions.[4]
Optimized Protocol and Data
This protocol represents a robust starting point for the synthesis. Optimization for your specific laboratory conditions may be required.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-methylmalonate
-
Preparation: In a flame-dried 3-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare sodium ethoxide by carefully adding sodium metal (1.0 eq) in small pieces to anhydrous ethanol. Stir until all sodium has dissolved.[9]
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise. Stir for 30-60 minutes at 0 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide or methyl bromide (1.0-1.05 eq) dropwise, keeping the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.[10]
-
Workup: Cool the mixture, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude diethyl 2-methylmalonate.[1][10] Purification can be done by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Preparation: In a separate flame-dried flask under inert atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous THF. Cool to 0 °C. Note: The mineral oil can be removed by washing the NaH with anhydrous hexanes.[3]
-
Enolate Formation: Slowly add a solution of crude or purified diethyl 2-methylmalonate (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0 °C for 1 hour. Cessation of H₂ gas evolution indicates complete formation of the enolate.[3]
-
Alkylation: Add allyl bromide (1.1 eq) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC.[3]
-
Workup & Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.[3] Transfer to a separatory funnel, dilute with diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[3] Purify the final product by vacuum distillation or silica gel column chromatography.[1]
Data Summary: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Base (Step 1) | Sodium Ethoxide (NaOEt) | Matches the ester; prevents transesterification.[6] |
| Base (Step 2) | Sodium Hydride (NaH) | Strong, non-nucleophilic base overcomes steric hindrance for the second alkylation. Avoids transesterification.[4][5] |
| Solvent (Step 1) | Anhydrous Ethanol | Required for NaOEt formation and reaction. Must be dry to prevent hydrolysis.[1] |
| Solvent (Step 2) | Anhydrous THF / DMF | Aprotic polar solvents are ideal for NaH-mediated reactions.[3] |
| Stoichiometry | ~1:1 (Malonate:Alkyl Halide) | Minimizes dialkylation. A slight excess of the malonate can be beneficial.[1] |
| Temperature | 0 °C for enolate formation, then RT to reflux for alkylation. | Controls exotherm, minimizes side reactions like E2 elimination.[1][2][3] |
| Addition Order | Slow, dropwise addition of alkyl halide to pre-formed enolate. | Maintains low concentration of electrophile, suppressing dialkylation.[1] |
Troubleshooting Decision Tree
This flowchart can guide your diagnostic process when encountering suboptimal results.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Diethyl malonate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
What is the preparation of diethyl malonate? (2020). Quora. Retrieved January 14, 2026, from [Link]
-
Diethyl Malonate di-alkylation (help please!). (2024). Reddit. Retrieved January 14, 2026, from [Link]
-
Choice of base for malonic ester synthesis. (2015). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
-
Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. Retrieved January 14, 2026, from [Link]
-
Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
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- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diethyl 2-Allyl-2-Methylmalonate Synthesis
Welcome to the technical support guide for the synthesis of diethyl 2-allyl-2-methylmalonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the sequential alkylation of diethyl malonate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve common side reactions, thereby optimizing reaction yield and purity.
The synthesis of this compound is a classic application of the malonic ester synthesis, a powerful C-C bond-forming reaction.[1][2][3] It involves the sequential deprotonation and alkylation of diethyl malonate, first with a methyl halide and then an allyl halide (or vice-versa), to create a quaternary carbon center.[4] While robust, the reaction is sensitive to conditions, and several competing pathways can reduce the efficiency of the desired transformation. This guide addresses these challenges head-on.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Q1: My final product is a complex mixture containing starting material, mono-alkylated intermediates, and my desired product. What causes this poor selectivity?
A1: Lack of Stoichiometric Control and Incomplete Deprotonation.
This is the most common issue and typically points to problems in managing the sequential additions and deprotonations. The mono-alkylated intermediate still possesses an acidic proton that can be removed by the base, allowing for the second alkylation.[5] If the first alkylation is incomplete before the second alkylating agent is introduced, or if deprotonation is not quantitative at each step, a statistical mixture of products is inevitable.
Causality and Mechanism: The pKa of diethyl malonate is approximately 13, making it readily deprotonated by bases like sodium ethoxide (NaOEt).[5] After the first alkylation (e.g., methylation), the resulting diethyl methylmalonate has a slightly higher pKa, making the second deprotonation marginally more difficult. Incomplete deprotonation or reaction at either stage will leave unreacted species that contaminate the final product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water will quench the enolate and consume the base, leading to incomplete reactions. Use freshly dried solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar).
-
Controlled Sequential Addition:
-
Step 1: Add 1.0 equivalent of base (e.g., NaOEt) to your solution of diethyl malonate. Allow sufficient time for complete enolate formation (typically 30-60 minutes at room temperature).
-
Step 2: Slowly add 1.0 equivalent of the first alkyl halide (e.g., methyl iodide). Monitor the reaction by TLC or GC-MS until the starting malonate is consumed.
-
Step 3: Cool the mixture before adding a second equivalent of base. Again, allow time for the second enolate to form completely.
-
Step 4: Slowly add 1.0 equivalent of the second alkyl halide (e.g., allyl bromide).
-
-
Base Selection: For sterically hindered substrates or less reactive alkylating agents, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary to ensure complete deprotonation.[4][6]
Workflow: Sequential Alkylation of Diethyl Malonate
Caption: Logical workflow for the sequential synthesis.
Q2: My yield is low, and I've isolated an alkene byproduct derived from my alkyl halide. What is the cause?
A2: Competing E2 Elimination Reaction.
The basic conditions required for malonate deprotonation can concurrently promote the E2 (bimolecular elimination) reaction of the alkyl halide.[7] Instead of acting as a nucleophile, the malonate enolate (or the alkoxide base) can act as a base, abstracting a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene.
Causality and Mechanism: The SN2 (substitution) and E2 (elimination) pathways are in constant competition.[8][9] This side reaction is particularly problematic with secondary and tertiary alkyl halides, which are more prone to elimination.[10] While methyl and allyl halides are primary and less susceptible, elimination can still occur, especially at elevated temperatures or with sterically hindered bases.
Troubleshooting Protocol:
-
Temperature Control: The alkylation step is often exothermic. Maintain a low to moderate temperature (0 °C to room temperature) during the addition of the alkyl halide. Avoid excessive heating during reflux unless necessary, as higher temperatures favor elimination over substitution.
-
Choice of Alkyl Halide: Use alkyl bromides or iodides, as they are better leaving groups and can react at lower temperatures than chlorides, minimizing the need for prolonged heating.
-
Base Selection: While strong bases are needed, highly hindered bases like potassium tert-butoxide (KOtBu) can favor elimination.[8] Sodium ethoxide is generally a good choice as it is strong enough for deprotonation but not excessively bulky.
Diagram: SN2 (Alkylation) vs. E2 (Elimination) Competition
Caption: Competing reaction pathways for the malonate enolate.
Q3: My NMR spectrum is overly complex, suggesting a mixture of ethyl and other alkyl esters. Why is this happening?
A3: Transesterification.
This side reaction occurs when the alkoxide base used does not match the alcohol component of the ester.[1][11] For example, using sodium methoxide (NaOMe) with diethyl malonate will lead to an equilibrium mixture of diethyl malonate, ethyl methyl malonate, and dimethyl malonate, which will then all undergo alkylation, leading to a difficult-to-separate product mixture.
Causality and Mechanism: The alkoxide (e.g., MeO⁻) can act as a nucleophile and attack the carbonyl carbon of the ester. This forms a tetrahedral intermediate which can then eliminate an ethoxide (EtO⁻) ion, resulting in the exchange of the ester group.
Troubleshooting Protocol:
-
Match the Base to the Ester: This is a critical and easily avoidable error. For diethyl malonate, always use sodium ethoxide (NaOEt) as the base. For dimethyl malonate, use sodium methoxide (NaOMe). This ensures that even if the alkoxide attacks the ester carbonyl, the leaving group is identical to the attacking nucleophile, resulting in no net reaction.[1][11]
Q4: Is O-alkylation a significant concern in this synthesis?
A4: Generally, No, But It Is Mechanistically Possible.
The malonate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the carbonyl oxygen.[12] Alkylation can therefore occur at either site, leading to C-alkylation (the desired product) or O-alkylation (a vinyl ether byproduct).
Causality and Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the α-carbon is a "soft" nucleophile and the oxygen is a "hard" nucleophile.[13] Alkyl halides are considered "soft" electrophiles and therefore preferentially react at the soft carbon center.[13] O-alkylation becomes more significant with "harder" electrophiles (e.g., silyl chlorides, triflates).[12][13] While typically a minor pathway with alkyl halides, factors like the solvent, counter-ion (Na⁺, K⁺, Li⁺), and the presence of additives can influence the C/O alkylation ratio.[12][14]
Troubleshooting Protocol:
-
Stick to Standard Conditions: For the synthesis of this compound, O-alkylation is rarely a yield-limiting factor when using standard alkyl halides (MeI, Allyl-Br) and sodium ethoxide in ethanol or THF.
-
Characterization: If you suspect an O-alkylated byproduct, look for characteristic vinyl ether signals in the ¹H NMR spectrum (typically in the 4.5-6.5 ppm range).
Recommended Experimental Protocol
This protocol is designed to minimize the side reactions discussed above for the synthesis of this compound.
Materials & Reagents:
-
Diethyl malonate
-
Methyl iodide
-
Allyl bromide
-
Sodium metal
-
Anhydrous Ethanol (absolute, 200 proof)
-
Anhydrous Diethyl Ether (for extraction)
-
Saturated NH₄Cl solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add sodium metal (1.05 eq) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.
-
First Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
First Alkylation (Methylation): Cool the solution back to 0 °C and add methyl iodide (1.0 eq) dropwise, ensuring the internal temperature does not rise significantly. After addition, allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor by TLC until diethyl malonate is consumed.
-
Second Enolate Formation: Cool the reaction mixture to room temperature. Add a second portion of freshly prepared sodium ethoxide (1.05 eq). Stir for 1 hour at room temperature.
-
Second Alkylation (Allylation): Add allyl bromide (1.0 eq) dropwise at room temperature. Stir at room temperature or with gentle heating until the mono-methylated intermediate is consumed (monitor by TLC/GC).
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the residue, add cold water and extract with diethyl ether (3x). Combine the organic layers and wash with saturated NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
References
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]
-
Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]
-
Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
ChemistryViews. C- or O-Alkylation?. [Link]
-
MSU chemistry. Alkyl Halide Reactivity. [Link]
-
YouTube. substitution & elimination reactions of alkyl halides. [Link]
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Technical Support Center: Scaling Up Diethyl 2-allyl-2-methylmalonate Reactions
Welcome to the technical support center for the synthesis of Diethyl 2-allyl-2-methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important C-C bond formation reaction. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a classic example of malonic ester synthesis, a robust method for preparing substituted carboxylic acids and other valuable intermediates.[1][2][3] The overall process involves the sequential alkylation of diethyl malonate. First, a methyl group is introduced, followed by an allyl group, or vice-versa. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a suitable base to form a nucleophilic enolate.[1][4] This enolate then reacts with an alkyl halide in an SN2 reaction.[5][6]
The reaction sequence is as follows:
-
First Alkylation (Methylation): Diethyl malonate is deprotonated and reacts with a methylating agent (e.g., methyl iodide) to form diethyl 2-methylmalonate.
-
Second Alkylation (Allylation): The resulting diethyl 2-methylmalonate still has one acidic proton. This is removed by a base, and the subsequent enolate reacts with an allyl halide (e.g., allyl bromide) to yield the final product, this compound.
While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction control, side reactions, workup, and purification. This guide aims to provide practical solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound?
A1: The primary challenge is managing the reaction exothermicity and ensuring efficient mixing. Alkylation reactions are often exothermic, and on a large scale, localized heating can lead to side reactions and decreased yields. Inadequate mixing can result in localized high concentrations of base or alkylating agent, promoting the formation of byproducts. Careful control of reagent addition rates and efficient reactor cooling are crucial.
Q2: Which base is recommended for large-scale synthesis?
A2: While sodium ethoxide is commonly used in laboratory-scale syntheses due to its effectiveness in generating the malonate enolate, its use at scale can be hazardous due to the need for anhydrous ethanol and the generation of flammable hydrogen gas if sodium metal is used for its preparation.[7] For industrial applications, weaker and safer bases like potassium carbonate (K₂CO₃) are often preferred, typically in conjunction with a phase-transfer catalyst (PTC).[8][9][10] PTCs, such as quaternary ammonium salts or crown ethers, facilitate the transfer of the enolate from the solid or aqueous phase to the organic phase where the reaction occurs.[8] This approach avoids the need for strictly anhydrous conditions and can improve reaction rates and yields.[8]
Q3: What are the common side reactions, and how can they be minimized?
A3: The most common side reactions are:
-
Dialkylation of the initial diethyl malonate: This occurs when two allyl groups or two methyl groups are added to the same molecule. Using a stoichiometric amount of the first alkylating agent and ensuring complete conversion before adding the second can minimize this.
-
O-alkylation: While less common for the highly resonance-stabilized malonate enolate, some O-alkylation can occur, leading to the formation of an ether byproduct. This is generally a minor issue.
-
Elimination reaction of the alkyl halide: Tertiary alkyl halides are prone to E2 elimination and should not be used.[1][5] While methyl and allyl halides are primary, forcing conditions (high temperatures) can still lead to some elimination.
-
Hydrolysis of the ester: If water is present, especially under basic conditions and at elevated temperatures, the ester groups can be hydrolyzed. Using a base like potassium carbonate can also serve as a desiccant to mitigate this.[9]
Q4: How can I effectively monitor the progress of the reaction at scale?
A4: At-line or in-line monitoring is highly recommended for large-scale reactions. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product and any byproducts.[11] Thin-Layer Chromatography (TLC) is a quicker, qualitative method for monitoring progress.[11]
Q5: What are the best practices for purifying this compound on a large scale?
A5: For large-scale purification, fractional vacuum distillation is often the most practical and economical method.[11] This is effective for separating the product from unreacted starting materials and lower-boiling impurities. If distillation does not provide sufficient purity, column chromatography can be used, although it is less ideal for very large quantities due to solvent consumption and cost. A thorough aqueous workup before distillation is essential to remove salts and water-soluble impurities.[11]
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete deprotonation of the malonic ester. | Ensure the base is of sufficient strength and quantity. If using K₂CO₃, ensure it is finely powdered to maximize surface area. Consider adding a phase-transfer catalyst to enhance the reactivity of weaker bases.[8][9] |
| Inefficient alkylation. | Check the purity of the alkylating agents (methyl and allyl halides). Ensure the reaction temperature is optimal for the SN2 reaction without promoting side reactions. | |
| Loss of product during workup. | Minimize the number of extraction steps. Ensure the pH of the aqueous phase is controlled to prevent hydrolysis of the ester. | |
| Formation of Significant Byproducts | Dialkylation of the initial diethyl malonate. | Use a slight excess of diethyl malonate relative to the first alkylating agent and the base to favor mono-alkylation.[12] Ensure the first alkylation step goes to completion before adding the second alkylating agent. |
| Presence of unreacted starting materials in the final product. | Optimize reaction time and temperature to drive the reaction to completion. Improve the efficiency of the purification process, such as using a more efficient distillation column.[11] | |
| Reaction Stalls or is Sluggish | Poor mixing in the reactor. | Increase the stirring rate to ensure proper mixing of the heterogeneous reaction mixture, especially when using solid bases like K₂CO₃. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. | |
| Deactivation of the phase-transfer catalyst. | Ensure the catalyst is stable under the reaction conditions. In some cases, gradual addition of the catalyst may be beneficial. | |
| Difficulties in Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Avoid vigorous shaking during extraction. |
| Product is difficult to separate from byproducts by distillation. | If boiling points are very close, consider converting the product to a derivative for purification, followed by regeneration. Alternatively, preparative chromatography may be necessary for high-purity applications. |
Experimental Protocols
Protocol 1: Scale-up Synthesis using Phase-Transfer Catalysis
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with diethyl methylmalonate, anhydrous potassium carbonate (finely powdered, 2-3 equivalents), and a suitable solvent (e.g., acetonitrile or toluene).
-
Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.[13]
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).
-
Reagent Addition: Begin vigorous stirring. Slowly add allyl bromide (1.0-1.2 equivalents) to the mixture at a rate that maintains the desired reaction temperature (e.g., 50-80°C).[13] The reaction is exothermic, so cooling may be required.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and other salts. Wash the filter cake with the reaction solvent.[13]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by fractional vacuum distillation.[11]
Visualizing the Process
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. [Link]
-
Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. [Link]
-
PubMed. (2013). Practical large scale synthesis of half-esters of malonic acid. [Link]
-
Phase-Transfer Catalysis. PTC C-Alkylation of Malonate. [Link]
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]
- Google Patents. (2018).
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
- Google Patents. (2013). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]
-
Organic Syntheses. diethyl aminomalonate hydrochloride. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
-
Organic Syntheses. diethyl methylenemalonate. [Link]
- Google Patents. (1999).
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
PubChem. Diethyl allylmalonate. [Link]
-
Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Link]
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- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. crdeepjournal.org [crdeepjournal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Diethyl 2-Allyl-2-Methylmalonate
Introduction
Welcome to the technical support guide for Diethyl 2-allyl-2-methylmalonate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate and require methods to ensure its highest possible purity. Achieving high purity is critical as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address common challenges encountered during synthesis and purification.
The Synthetic Landscape: Understanding Potential Impurities
The standard synthesis of this compound is a sequential C-alkylation of diethyl malonate. This process, while effective, can generate a predictable profile of impurities stemming from incomplete reactions or competitive side reactions. Understanding the origin of these impurities is the first step toward eliminating them. The primary impurities arise from the two-step alkylation process, typically involving a base like sodium ethoxide and alkylating agents such as a methyl halide followed by an allyl halide (or vice-versa).[1]
A major challenge is the formation of dialkylated byproducts, which occurs because the mono-alkylated intermediate still possesses an acidic proton and can react further with the alkylating agent.[2]
Caption: Synthetic pathways to the target product and common dialkylated impurities.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with significant amounts of diethyl methylmalonate and unreacted diethyl malonate. What is causing this?
A: This indicates an incomplete reaction during the second alkylation step (allylation). The primary causes are insufficient reactivity or procedural flaws.
-
Causality: The enolate of diethyl methylmalonate is more sterically hindered than the initial diethyl malonate enolate, which can slow down the rate of the second alkylation. If the reaction time is too short, the temperature is too low, or the allyl halide is not reactive enough (or has degraded), you will see significant amounts of the mono-methylated starting material. Unreacted diethyl malonate suggests that the initial methylation step was also incomplete.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your base (e.g., sodium ethoxide) is anhydrous and your allyl halide (e.g., allyl bromide) has not decomposed.[3]
-
Increase Reaction Time/Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[4] If the reaction stalls, consider increasing the reflux temperature.
-
Control Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.05-1.1 equivalents) of the allyl halide in the second step can help drive the reaction to completion.
-
Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a dialkylated species. How can I minimize its formation?
A: This is a classic problem in malonic ester synthesis.[1] The formation of diethyl diallylmalonate or diethyl dimethylmalonate occurs when a second molecule of the alkylating agent reacts with the mono-alkylated product.
-
Causality: The mono-alkylated product still has one acidic proton on the α-carbon. The base can deprotonate this intermediate, which then reacts with another equivalent of the alkylating agent present in the reaction mixture.[2]
-
Troubleshooting Steps:
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the solution of the enolate. This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.[2]
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of the base and alkylating agent to the malonic ester substrate for each step. An excess of the alkylating agent significantly increases the probability of dialkylation.
-
Temperature Management: Keep the temperature low during the initial enolate formation and the addition of the alkylating agent to control the reaction rate.
-
Q3: My product's purity is low after the aqueous workup, and I suspect some of the ester has hydrolyzed. How can I perform a safer workup?
A: Ester hydrolysis can occur under either strongly acidic or basic conditions, especially if heat is applied during the workup.[2] The resulting malonic acids can complicate purification.
-
Causality: The presence of excess strong base (like NaOH or KOH) or quenching with strong acid can catalyze the hydrolysis of the ethyl ester groups to carboxylic acids.
-
Troubleshooting Steps:
-
Neutral Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[5] This is a mildly acidic solution that will neutralize the alkoxide base without being harsh enough to promote significant hydrolysis.
-
Avoid Strong Bases in Workup: Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution for washing instead of sodium hydroxide to remove any acidic impurities.
-
Minimize Heat: Perform all extractions and washes at room temperature. Remove the organic solvent under reduced pressure without excessive heating.
-
Q4: What are the most effective analytical techniques for assessing the purity of my this compound?
A: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for quantifying the percentage of your desired product and separating it from volatile impurities like unreacted starting materials and dialkylated byproducts.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation. It is highly effective for identifying and quantifying impurities by comparing the integration of signals corresponding to the product versus those of the impurities.[4]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, which is crucial for troubleshooting side reactions.[4]
Troubleshooting & Purification Protocols
If preventative measures during synthesis are insufficient, robust purification methods are required. The choice between distillation and chromatography depends on the properties of the impurities.
Impurity Profile and Recommended Action
| Impurity Name | Typical Boiling Point (°C) | Polarity Comparison to Product | Recommended Purification Method |
| Diethyl Malonate | ~199 | More Polar | Fractional Vacuum Distillation |
| Diethyl Methylmalonate | ~208-210 | More Polar | Fractional Vacuum Distillation |
| Diethyl Allylmalonate | ~223-225 | More Polar | Fractional Vacuum Distillation |
| This compound | ~235-238 | Target | - |
| Diethyl Diallylmalonate | ~250-255 | Less Polar | Column Chromatography |
Note: Boiling points are approximate and can vary with pressure.
Sources
Technical Support Center: By-product Analysis in Diethyl 2-allyl-2-methylmalonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-allyl-2-methylmalonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific malonic ester synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed analytical protocols to help you optimize your reaction outcomes and minimize impurity formation.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for understanding the reaction and potential side-products.
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1][2] The process occurs in two main stages:
-
Enolate Formation: A base, typically sodium ethoxide (NaOEt), is used to deprotonate the acidic α-carbon of a malonic ester, forming a resonance-stabilized enolate.[2] Diethyl malonate's α-hydrogens are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1]
-
Nucleophilic Substitution (Alkylation): The resulting enolate acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide, then allyl bromide) in an SN2 reaction to form a new carbon-carbon bond.[1][2] This process is repeated for the second alkylation.
Q2: What are the most common by-products in this synthesis?
The most frequently encountered by-products are:
-
Dialkylated Species: Formation of diethyl diallylmalonate or diethyl dimethylmalonate if stoichiometry is not carefully controlled.[3]
-
Unreacted Starting Material: Residual diethyl methylmalonate (in the second step) or diethyl malonate (in the first).
-
Elimination Product: Propene (allyl alcohol precursor) formed from the E2 elimination of the allyl halide, especially with stronger or bulkier bases.[1][3]
-
O-Alkylated Products: The enolate is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur under certain conditions to form a ketene acetal.[4]
-
Hydrolysis Products: Presence of water can lead to the saponification of the ester groups, forming the corresponding carboxylates or carboxylic acids, especially during workup.[3]
-
Transesterification Products: If the alkoxide base does not match the ester (e.g., using sodium methoxide with a diethyl ester), an exchange of the ester's alkyl group can occur.[3]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My GC-MS analysis shows a significant peak for a dialkylated by-product (e.g., Diethyl Diallylmalonate). How can I suppress this?
Cause: This is the most common side reaction in malonic ester synthesis.[3] After the first alkylation (allylation of diethyl methylmalonate), the resulting product, this compound, no longer has an acidic α-hydrogen. However, if you are performing a one-pot reaction or if unreacted diethyl malonate remains, it can be deprotonated again and react with a second molecule of the alkyl halide. The mono-alkylated intermediate still possesses one acidic proton, making it susceptible to a second deprotonation and subsequent alkylation.[1][3]
Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent. A slight excess of the malonic ester can sometimes favor mono-alkylation.[3]
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the alkylating agent, ensuring it reacts with the more abundant initial enolate before a second alkylation can occur on the product.[3]
-
Choice of Base and Solvent: Using a strong base like sodium ethoxide ensures near-complete conversion of the starting malonate to its enolate before significant alkylation begins.
By-product Formation Pathways
The following diagram illustrates the desired reaction versus the formation of the common dialkylation by-product.
Caption: Main reaction vs. dialkylation pathway.
Problem 2: The reaction is sluggish, and the yield is low with significant unreacted starting material.
Cause: Incomplete formation of the enolate or an insufficiently reactive alkylating agent can lead to poor conversion.
Solutions:
-
Verify Base Quality and Quantity: Ensure the base is anhydrous and used in at least a stoichiometric amount (1 equivalent). Sodium ethoxide can degrade upon exposure to atmospheric moisture. It is often best to prepare it fresh by reacting sodium metal with absolute ethanol.[3]
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., ethanol, DMF) will quench the enolate, halting the reaction. Always use anhydrous solvents.
-
Reaction Temperature: While initial enolate formation may be done at room temperature, the alkylation step often requires heating (reflux) to proceed at a reasonable rate.[3][5] Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Alkylating Agent Reactivity: The reactivity for SN2 reactions is I > Br > Cl. Allyl bromide is generally a good choice. Ensure it is pure and has not degraded.
Problem 3: I'm observing a by-product that corresponds to propene or allyl alcohol.
Cause: This is a classic indicator of a competing E2 elimination reaction.[3] The ethoxide base, in addition to being a good nucleophile-former, is also a strong base that can abstract a proton from the carbon adjacent to the bromine in allyl bromide, leading to the formation of propene. This is more pronounced with secondary and tertiary halides, but possible with primary halides like allyl bromide under harsh conditions.[1][3]
Solutions:
-
Temperature Control: Lowering the reaction temperature can favor the SN2 (alkylation) pathway over the E2 (elimination) pathway, as elimination reactions often have a higher activation energy.
-
Base Selection: While NaOEt is standard, using a bulkier, less nucleophilic base could potentially favor deprotonation of the malonate over elimination of the halide. However, this may also slow down the desired reaction. Careful temperature control is usually the more practical solution.
Problem 4: My NMR/MS data suggests the presence of an O-alkylated isomer.
Cause: The enolate intermediate is an ambident nucleophile with electron density on both the α-carbon and the carbonyl oxygen. Reaction at the oxygen (O-alkylation) is a known, though often minor, side reaction. According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles (like allyl bromide) favor the softer carbon atom.[4] O-alkylation is typically kinetically favored but thermodynamically less stable than the C-alkylated product.
Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor C-alkylation. They solvate the metal cation, leaving the enolate more "naked" and reactive, particularly at the carbon.
-
Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the C/O alkylation ratio. This is a complex area, but sodium and potassium ions generally favor C-alkylation in these systems.
-
Confirm Alkylating Agent: Ensure you are using a soft electrophile like an iodide or bromide, which strongly favors C-alkylation.[4]
Experimental Protocols & Data
General Workflow for Synthesis and Analysis
The diagram below outlines the typical laboratory workflow.
Caption: Overall synthesis and analysis workflow.
Protocol 1: Synthesis of this compound
This protocol assumes the starting material is Diethyl 2-methylmalonate. A prior methylation step from Diethyl malonate would be required otherwise.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert nitrogen atmosphere, add 150 mL of anhydrous ethanol.
-
Base Formation: Carefully add 2.3 g (0.1 mol) of sodium metal in small portions to the ethanol. Stir until all the sodium has dissolved to form sodium ethoxide. Allow the solution to cool to room temperature.
-
Enolate Formation: To the sodium ethoxide solution, add 17.4 g (0.1 mol) of diethyl 2-methylmalonate dropwise via the dropping funnel over 15 minutes. Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.[3]
-
Alkylation: Add 12.1 g (0.1 mol) of allyl bromide dropwise to the stirred solution over 30 minutes. An exothermic reaction may be observed.[3]
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).[5]
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate it from any unreacted starting material or dialkylated by-products.
Protocol 2: GC-MS Analysis for By-product Identification
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction product in a suitable solvent like ethyl acetate or dichloromethane.[5]
-
GC-FID/MS Conditions (Typical):
-
Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.[5]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Data Interpretation: Identify peaks by comparing their retention times and mass spectra to known standards or library data. The molecular ion peak (M+) and key fragmentation patterns are critical for identification.
Table 1: Typical GC-MS Data for Analysis
| Compound Name | Expected Molecular Weight | Likely Molecular Ion (M+) | Key Mass Fragments (m/z) |
| Diethyl Methylmalonate (Starting Material) | 174.19 g/mol | 174 | 129, 101, 74, 45, 29[6] |
| This compound (Product) | 214.26 g/mol | 214 | 169, 141, 115, 41 |
| Diethyl Diallylmalonate (By-product) | 240.29 g/mol | 240 | 195, 167, 141, 41 |
| Diethyl Malonate (Precursor) | 160.17 g/mol | 160 | 115, 88, 60, 45, 29[7] |
Note: Fragmentation patterns are predictive and should be confirmed with authentic standards or spectral library matching.
References
- Common side products in the alkylation of diethyl malon
- Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malon
- A Comparative Guide to Research-Grade Diethyl Diethylmalon
- 22.
- 10.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
- Diethyl malon
- Diethyl allylmalon
- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
- diethyl methylenemalon
- Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malon
- Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
- Diethyl 2-allyl-2-methylmalon
- DIETHYL 2-ALLYL-2-METHYLMALON
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Alkylation of Diethyl malonate||malonic ester Synthesis||Synthesis via Enol
- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
- The Alkylation of Malonic Ester.
- A Simple Method for the Alkylation of Diethyl Malon
- Synthesis of diethyl methylmalon
- Diethyl allylmalonate (2049-80-1) 1H NMR spectrum. ChemicalBook.
- A. NMR Spectrum Diethyl diallylmalonate (0.4mmol/l) with Grubbs II Catalyst (4mg) after 1 hour in d4−acetic acid 1H 298K. The Royal Society of Chemistry.
- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.
- Diethyl methylmalon
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- 6. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl malonate [webbook.nist.gov]
Technical Support Center: Diethyl 2-allyl-2-methylmalonate Experiments
Welcome to the technical support resource for Diethyl 2-allyl-2-methylmalonate experimental workflows. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into the synthesis, purification, and characterization of this compound. We will address common challenges and provide robust, validated protocols to ensure the success and reproducibility of your experiments.
Critical Safety Precautions
Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is mandatory. The synthesis of this compound involves substances that are highly reactive, flammable, and toxic.
-
Sodium Ethoxide (NaOEt): A strong base that is highly flammable and corrosive. It reacts violently with water. All operations must be conducted under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen). It can cause severe skin burns and eye damage[1].
-
Allyl Bromide: A highly flammable, toxic, and carcinogenic liquid[2]. It is a lachrymator and must be handled exclusively in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[3]. Grounding and bonding of containers are necessary to prevent static discharge[3].
-
Methyl Iodide (or other methylating agents): A toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood.
-
Solvents (e.g., Ethanol, DMF): Anhydrous solvents are critical for the success of the reaction. Ensure they are properly dried and stored to prevent the introduction of water, which can quench the base and lead to side reactions[4].
Always have appropriate spill kits and emergency procedures in place before starting the experiment.
Reaction Overview & Mechanism
The synthesis is a classic example of a sequential malonic ester synthesis, involving two separate deprotonation and alkylation steps.[5][6] The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by the two adjacent carbonyl groups, making them easily removable by a suitable base like sodium ethoxide.
Caption: Sequential alkylation workflow for synthesizing the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why must anhydrous conditions be strictly maintained? A: Sodium ethoxide reacts readily with water. Any moisture present in the glassware or solvents will consume the base, reducing the yield of the desired enolate and potentially leading to the hydrolysis of the ester groups to carboxylic acids, especially during workup.[4]
Q2: Why is sodium ethoxide the preferred base over others like NaOH? A: Sodium ethoxide is used to match the ester portion of the substrate (diethyl malonate). This prevents transesterification, a side reaction where the ethoxy group of the ester could be exchanged if a different alkoxide base (e.g., sodium methoxide) were used.[4] Using a stronger, non-nucleophilic base like sodium hydride (NaH) is also a common and effective alternative.
Q3: Can I add both the allyl bromide and methyl iodide at the same time? A: No. This would result in a statistical mixture of products, including diethyl diallylmalonate, diethyl dimethylmalonate, and the desired product, which would be extremely difficult to separate. The synthesis relies on a sequential, step-wise addition of the alkylating agents to control the structure of the final product.
Q4: My reaction is not proceeding to completion. What should I check first? A: First, verify the quality and reactivity of your base. If the sodium ethoxide has been exposed to air, it may be partially decomposed. Second, ensure your solvents are truly anhydrous. Third, check the stoichiometry; ensure you are using at least one full equivalent of base for each alkylation step.
Troubleshooting Common Experimental Problems
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Mono-Allylated Intermediate | 1. Inactive Base: Sodium ethoxide has degraded due to moisture/air exposure.2. Wet Reagents/Solvents: Water is quenching the enolate as it forms.3. Insufficient Reaction Time/Temperature: The SN2 reaction has not gone to completion. | 1. Use freshly prepared or properly stored sodium ethoxide. Consider using sodium hydride for a more potent, non-nucleophilic base.2. Use freshly distilled, anhydrous ethanol or DMF. Dry all glassware in an oven before use.3. Monitor the reaction via TLC. If starting material persists, consider gentle heating (reflux) to drive the reaction forward.[7] |
| Presence of Diethyl Diallylmalonate | Excess Allyl Halide or Rapid Addition: The mono-allylated product still has one acidic proton, which can be deprotonated and react with a second molecule of allyl bromide. This is a common side reaction in malonic ester synthesis.[4] | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to allyl bromide. A slight excess of the malonate can favor mono-alkylation.[4]2. Slow Addition: Add the allyl bromide dropwise to the enolate solution to maintain a low instantaneous concentration, favoring reaction with the more acidic diethyl malonate enolate.[4] |
| Low Yield of Final Methylated Product | 1. Steric Hindrance: The mono-allylated enolate is more sterically hindered than the initial enolate, making the second alkylation slower.2. Incomplete Deprotonation: Insufficient base was used in the second step. | 1. Use a more reactive methylating agent like methyl iodide or methyl triflate. Allow for a longer reaction time or gentle heating.2. Ensure a full second equivalent of base is added and allowed to stir for 30-60 minutes to ensure complete enolate formation before adding the methylating agent. |
| Product is an Oily, Inseparable Mixture | Multiple Side Reactions: A combination of issues such as dialkylation, elimination (E2) of the alkyl halide, and hydrolysis has occurred.[4] | The reaction must be repeated with stricter control over conditions. For purification, careful column chromatography with a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate) is required to separate products with similar polarities.[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step, one-pot procedure. All glassware must be oven-dried and the reaction run under an inert atmosphere.
-
Base Preparation & First Enolate Formation:
-
To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 200 mL of anhydrous ethanol.
-
Carefully add sodium metal (1.0 eq) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 15 minutes.
-
Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the sodium salt of diethyl malonate. A white precipitate may form.[8]
-
-
First Alkylation (Allylation):
-
Add allyl bromide (1.0 eq) dropwise to the stirred solution. The reaction may be mildly exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the diethyl malonate spot has disappeared.
-
-
Second Enolate Formation & Alkylation (Methylation):
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a fresh solution of sodium ethoxide in anhydrous ethanol (1.0 eq of Na in an appropriate volume of ethanol).
-
Add this second solution of sodium ethoxide to the reaction mixture. Stir for 45-60 minutes.
-
Add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight or heat to a gentle reflux for 2-3 hours until TLC indicates the consumption of the diethyl allylmalonate intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench any unreacted sodium ethoxide and dissolve the sodium bromide salt.
-
Reduce the volume of the solution using a rotary evaporator to remove most of the ethanol.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with 2% ethyl acetate in hexanes and slowly increase the polarity to 5-10% ethyl acetate.
-
Procedure:
-
Prepare the column with silica gel slurried in hexanes.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze fractions by TLC to identify and combine those containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Characterization Data
The identity and purity of the final product must be confirmed by spectroscopic methods.
| Analysis Technique | Expected Observations for this compound[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.7 ppm (m, 1H, -CH=CH₂), δ ~5.1 ppm (m, 2H, -CH=CH₂), δ ~4.2 ppm (q, 4H, -OCH₂CH₃), δ ~2.6 ppm (d, 2H, -CH₂-CH=), δ ~1.4 ppm (s, 3H, -CH₃), δ ~1.2 ppm (t, 6H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 ppm (C=O), δ ~132 ppm (-CH=), δ ~119 ppm (=CH₂), δ ~61 ppm (-OCH₂-), δ ~55 ppm (quaternary C), δ ~40 ppm (-CH₂-allyl), δ ~20 ppm (-CH₃), δ ~14 ppm (-CH₂CH₃) |
| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch), ~1735 (C=O ester stretch), ~1640 (C=C stretch), ~1200-1100 (C-O stretch) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 214.12. Common fragments may include loss of an ethoxy group (-45), loss of the ester group (-73), or the allyl group (-41). |
References
- Common side products in the alkylation of diethyl malon
- SAFETY DATA SHEET - Allyl Bromide. Fisher Scientific.
- SAFETY DATA SHEET - Allyl Bromide. Sigma-Aldrich.
- Diethyl allylmalon
- Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates. Journal of the Chemical Society, Perkin Transactions 1.
- SAFETY D
- SAFETY DATA SHEET - Sodium Ethoxide. Apollo Scientific.
- Allyl Bromide Safety D
- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
- Malonic Ester Synthesis. Organic Chemistry Tutor.
- Synthesis of diethyl diethylmalon
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Application Notes and Protocols for the Characterization of Diethyl 2-ethyl-2-(p-tolyl)
- Diethyl 2-allyl-2-methylmalon
- Ch21: Malonic esters. University of Calgary.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Malonate Allylic Alkylation Reactions
Here is the technical support center for Catalyst selection for Diethyl 2-allyl-2-methylmalonate reactions.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for catalyst selection in reactions involving the synthesis and modification of substituted diethyl malonates, such as this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. We will explore the critical choices in catalyst systems, troubleshoot common experimental issues, and provide actionable protocols based on established principles of organometallic chemistry.
The primary reaction for constructing the all-carbon quaternary center in this compound is the palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction.[1][2] This powerful C-C bond-forming reaction involves the substitution of an allylic leaving group with a nucleophile, in this case, a malonate enolate.[2] The efficiency, selectivity, and success of this transformation are critically dependent on the careful selection of the catalyst system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection of catalysts and reagents for the Tsuji-Trost reaction.
Q1: What is the standard catalyst system for synthesizing substituted malonates via allylic alkylation?
A standard and highly effective catalyst system consists of a palladium precursor and a phosphine ligand.[1] The active catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂), or by using a direct Pd(0) source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] The ligand of choice is often a phosphine, with triphenylphosphine (PPh₃) being a common, robust option for general applications.[3][4]
Q2: How do I choose the right phosphine ligand for my reaction?
The ligand is arguably the most critical component for tuning reactivity and selectivity.[1] Its electronic and steric properties directly influence the palladium catalyst.
-
Electronic Effects: Electron-donating ligands (e.g., tricyclohexylphosphine, PCy₃) increase electron density on the palladium center. This generally accelerates the initial oxidative addition step and can lead to faster reaction rates.[3][4] Conversely, electron-withdrawing ligands (e.g., triphenyl phosphite, P(OPh)₃) can significantly slow down or even inhibit the reaction.[3][4]
-
Steric Effects: The bulkiness of the ligand can influence the regioselectivity of the nucleophilic attack on unsymmetrical allyl intermediates, typically directing the nucleophile to the less sterically hindered position.[5][6]
-
Chirality: For asymmetric reactions to produce a single enantiomer of a chiral product, a chiral ligand is required. The Trost ligand or various bis(oxazoline) (BOX) ligands are examples used to induce high enantioselectivity.[1][7][8]
Q3: Why is the choice of palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) important?
The choice of precursor affects the catalyst activation pathway.
-
Pd(OAc)₂: This is a stable, air-tolerant Pd(II) salt. It must be reduced to the active Pd(0) species in situ, often by the phosphine ligand itself.[3] The initial rate of reaction may be slower as this reduction step takes place.[3][4]
-
Pd₂(dba)₃: This is a Pd(0) complex, so no pre-reduction is needed. Reactions using this precursor often have a faster initial rate.[3] However, it can be more sensitive to air and moisture than Pd(II) salts.
Q4: What is the role of the base, and how do I select one?
The base is required to deprotonate the diethyl malonate (or its mono-substituted derivative) to form the "soft" carbon nucleophile (an enolate) that participates in the reaction.[1] The pKa of the malonate's α-proton is around 13, so a base strong enough to achieve significant deprotonation is needed. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation.[9]
-
Potassium Carbonate (K₂CO₃): A milder base that is often effective.[3]
-
1,8-Diazabicycloundec-7-ene (DBU): A strong, non-nucleophilic organic base.[3] The choice of base can sometimes influence reaction outcomes, and screening may be necessary for optimization.
Q5: Can I achieve asymmetric synthesis for creating chiral all-carbon quaternary centers?
Yes. The creation of chiral centers using this chemistry is a well-developed field known as Asymmetric Allylic Alkylation (AAA).[1] This is achieved by employing a chiral, non-racemic ligand that coordinates to the palladium center. This chiral catalyst environment forces the nucleophilic attack to occur in a way that preferentially forms one enantiomer of the product over the other.[1][8] Ligands like the Trost ligand, (R,R)-ANDEN-phenyl Trost ligand, and various chiral BOX or phosphoramidite ligands have been shown to provide excellent enantioselectivity (up to 96% ee or higher).[7][8][10]
Section 2: Troubleshooting Guide
Even with a well-established reaction, problems can arise. This guide addresses common issues in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, ¹H NMR, or LC-MS) shows predominantly unreacted starting materials.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(II) precursor may not have been effectively reduced to Pd(0).
-
Solution A: Switch from Pd(OAc)₂ to a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[3][5]
-
Solution B: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity ligands.
-
Solution C: Some protocols benefit from briefly heating the Pd(II) precursor and ligand together before adding the substrates to facilitate the formation of the active catalyst.[4]
-
-
Incorrect Palladium/Ligand Ratio: The reaction rate can be highly sensitive to the amount of ligand used.
-
Insufficient Base: The malonate nucleophile may not be forming in a sufficient concentration.
-
Solution: Ensure your base is active and used in at least a stoichiometric amount. If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH.[9]
-
-
Inappropriate Ligand: The ligand may be too electron-withdrawing, shutting down catalysis.
-
Problem 2: Poor Enantioselectivity in an Asymmetric Reaction
-
Symptom: The desired product is formed, but the enantiomeric excess (ee) is low.
-
Possible Causes & Solutions:
-
Suboptimal Chiral Ligand: The chosen ligand may not provide sufficient asymmetric induction for your specific substrate.
-
High Catalyst Loading: Surprisingly, higher catalyst loadings can sometimes lead to lower enantioselectivity.
-
Incorrect Temperature: The reaction temperature can affect enantioselectivity.
-
Solution: Run the reaction at a lower temperature. While this may slow the reaction rate, it often enhances selectivity.
-
-
Section 3: Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Alkylation
This protocol provides a starting point for the synthesis of a substituted malonate using allyl acetate as the electrophile.
Materials:
-
Diethyl methylmalonate (1.0 equiv)
-
Allyl acetate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl methylmalonate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve Pd(OAc)₂ and PPh₃ in a small amount of anhydrous THF. Stir for 15 minutes at room temperature until a homogenous solution is formed.
-
Add the catalyst solution to the flask containing the malonate enolate via syringe.
-
Add the allyl acetate dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Table 1: Comparison of Common Ligands for Allylic Alkylation
| Ligand Type | Example(s) | Key Characteristics | Typical Application |
| Alkylphosphine | PCy₃, P(t-Bu)₃ | Strongly electron-donating, bulky.[3] | Accelerates reaction rates; useful for less reactive substrates. |
| Arylphosphine | PPh₃, P(o-tol)₃ | Moderately electron-donating, common workhorse ligand.[3][4] | General-purpose allylic alkylations with good reliability. |
| Phosphite | P(OPh)₃ | Strongly electron-withdrawing, π-acceptor.[3] | Generally slows or inhibits the reaction; not recommended for this purpose.[3][4] |
| Chiral (Trost) | (R,R)-DACH-phenyl | C₂-symmetric, provides excellent chiral environment.[1] | Asymmetric synthesis requiring high enantioselectivity. |
| Chiral (BOX) | Bis(oxazoline) | C₂-symmetric N,N-bidentate ligand.[7] | Asymmetric synthesis; effective for various substrates.[7][10] |
Section 4: Visualizing the Process
Diagram 1: Catalytic Cycle of the Tsuji-Trost Reaction
Caption: Decision workflow for selecting a catalyst system.
References
-
Title: Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids Source: ACS Publications URL: [Link]
-
Title: Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids Source: University of Liverpool IT Services URL: [Link]
-
Title: Tsuji–Trost reaction Source: Wikipedia URL: [Link]
-
Title: Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives Source: PubMed URL: [Link]
-
Title: Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives Source: MDPI URL: [Link]
-
Title: Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: ACS Chemical Reviews URL: [Link]
-
Title: Palladium-catalyzed allylation of diethyl malonate (2a) with the MBH alcohol 1a. Source: ResearchGate URL: [Link]
-
Title: Tsuji-Trost Allylation Source: NROChemistry URL: [Link]
-
Title: Molybdenum catalysts for allylic alkylation Source: OSTI.GOV URL: [Link]
-
Title: Tsuji-Trost Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Tsuji-Trost Allylation Source: YouTube URL: [Link]
-
Title: Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories Source: PMC - NIH URL: [Link]
-
Title: Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction Source: NIH URL: [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Diethyl 2-allyl-2-methylmalonate Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Diethyl 2-allyl-2-methylmalonate (DEAMM). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in directing the reactivity of this versatile building block. The choice of solvent is not merely about dissolution; it is a powerful tool to control reaction pathways, enhance yields, and ensure reproducibility.
Part 1: Core Concepts - The Role of the Solvent
Understanding the fundamental properties of solvents is crucial before delving into specific experimental issues. This section provides answers to foundational questions about solvent characteristics.
FAQ 1: How are solvents classified, and why does it matter?
Solvents are primarily classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[1]
-
Polarity : A solvent's polarity is measured by its dielectric constant (ε), which reflects its ability to separate charges.[2] Solvents with high dielectric constants (ε > 15) are considered polar and are effective at stabilizing charged intermediates and transition states.[3] Non-polar solvents (ε < 5) are unable to stabilize charges effectively.[1]
-
Protic vs. Aprotic :
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid) contain acidic protons, typically on an oxygen or nitrogen atom, and can form strong hydrogen bonds.[1] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile) lack acidic protons and cannot donate hydrogen bonds, although they can accept them. They are good at solvating cations but leave anions relatively "naked" and more reactive.[1]
-
The choice between these solvent types can dramatically alter reaction mechanisms, such as favoring SN1 over SN2 pathways or influencing the reactivity of nucleophiles.[1]
Data Presentation: Properties of Common Solvents
The following table summarizes key properties of solvents frequently used in reactions involving DEAMM.
| Solvent | Abbreviation | Dielectric Constant (ε) | Type | Boiling Point (°C) | Key Characteristics & Applications |
| Tetrahydrofuran | THF | 7.5 | Polar Aprotic, Coordinating | 66 | Good for organometallic reactions; coordinates to metal centers.[1][4] |
| Dichloromethane | DCM | 9.1 | Polar Aprotic, Non-coordinating | 40 | General-purpose solvent, less coordinating than THF.[1] |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 | Highly polar, good for promoting ionic intermediates.[1] |
| Dimethylformamide | DMF | 38 | Polar Aprotic | 153 | High polarity, excellent for SN2 reactions and dissolving salts.[1][5] |
| Dimethyl Sulfoxide | DMSO | 47 | Polar Aprotic, Coordinating | 189 | Very high polarity, strong coordinating ability, can accelerate slow reactions.[1][6] |
| Ethanol | EtOH | 24.3 | Polar Protic | 78 | Used with corresponding ethoxide bases to prevent transesterification.[1][7] |
| Toluene | - | 2.3 | Non-polar Aprotic | 111 | Non-coordinating, used when polarity needs to be minimized.[3] |
(Data compiled from multiple sources[1][8][9])
Part 2: Troubleshooting Guide - Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful C-C bond-forming reaction where the allyl group of DEAMM is transferred to a nucleophile.[10][11] Solvent choice is paramount for success.
Experimental Workflow: Tsuji-Trost Reaction
Caption: General workflow for a Tsuji-Trost allylic alkylation experiment.
Problem 1: Low or no product yield.
Q: My Tsuji-Trost reaction is not proceeding. I've checked my catalyst and reagents, but the starting material is not being consumed. What role could the solvent be playing?
A: This is a common issue often traced back to the stabilization of the key catalytic intermediate, the cationic (η³-allyl)Pd(II) complex.[10][12]
-
Causality : The formation of the π-allyl complex from DEAMM involves an oxidative addition step where a leaving group (if one were present on the allyl group, or via C-H activation) departs, generating a cationic palladium species.[12][13] Polar solvents are essential to stabilize this charged intermediate and the associated counter-ion, thereby lowering the activation energy of this rate-determining step.
-
Troubleshooting Steps :
-
Assess Solvent Polarity : If you are using a non-polar solvent like toluene or hexane, the ionic intermediates may not be sufficiently stabilized.
-
Switch to a More Polar Solvent : Consider switching to a polar aprotic solvent such as THF , DCM , or Acetonitrile . THF is often a good starting point as it is polar enough to support catalysis and is an excellent coordinating solvent.[4][14]
-
Use Highly Polar Solvents for Slow Reactions : For particularly challenging nucleophiles, highly polar solvents like DMF or DMSO can dramatically increase the rate, but be aware they can also promote side reactions.
-
Problem 2: Incorrect regioselectivity or formation of isomers.
Q: I am getting a mixture of linear and branched products, or the wrong regioisomer is dominant. How can the solvent influence where my nucleophile attacks the allyl group?
A: Solvent effects on regioselectivity are complex and tied to both the nature of the nucleophile and the catalyst system. The solvent can influence the equilibrium between different π-allyl palladium intermediates and alter the accessibility of the terminal vs. internal carbons of the allyl moiety.[15]
-
Causality :
-
Coordinating Solvents : Solvents like THF or DMSO can coordinate directly to the palladium center.[4][6] This coordination can change the steric and electronic environment around the metal, potentially favoring attack at one position over another.[14] Studies have shown that solvent coordination can even invert the selectivity of key steps like oxidative addition.[4][14]
-
Ion Pairing : In less polar solvents, tight ion pairing between the cationic palladium complex and its counter-ion can sterically block one face or end of the allyl group, directing the nucleophile to the more accessible position. More polar solvents can separate these ion pairs, changing the steric environment.
-
-
Troubleshooting Steps :
-
Screen Coordinating vs. Non-coordinating Solvents : Compare results in a coordinating solvent like THF with a less-coordinating one like DCM or 1,4-Dioxane .
-
Consider Ligand-Solvent Synergy : The effect of the solvent is highly dependent on the phosphine ligand used. A bulky ligand in a non-coordinating solvent might give one result, while a smaller ligand in a coordinating solvent gives another. A systematic screen is often necessary.
-
For "Soft" vs. "Hard" Nucleophiles : The mechanism can differ for soft (pKa of conjugate acid < 25) and hard (pKa > 25) nucleophiles.[12][16] Hard nucleophiles may coordinate to the metal first. This initial coordination is highly sensitive to the presence of other coordinating species, like the solvent. If you are using a hard nucleophile, a non-coordinating solvent may be preferred to avoid competition for binding sites on the palladium.
-
Protocol: Palladium-Catalyzed Allylation of a Malonate Nucleophile
This protocol details a general procedure for the reaction of an allylic substrate with a soft nucleophile like dimethyl malonate, illustrating key solvent-related steps.
-
Catalyst Preparation : In a flame-dried, argon-purged flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous, degassed THF (approx. 0.1 M concentration relative to the substrate).
-
Nucleophile Formation : In a separate flask, add dimethyl malonate (1.2 equiv.) to a suspension of a base (e.g., t-BuOK, 1.1 equiv.) in anhydrous THF at 0 °C. Allow the mixture to stir for 10-15 minutes. The choice of a polar aprotic solvent like THF is crucial for solubility and reactivity of the enolate.[16]
-
Reaction Execution : Add the allylic substrate (e.g., an allyl acetate, 1.0 equiv.) to the catalyst solution. Then, slowly transfer the prepared nucleophile solution to the catalyst mixture via cannula.
-
Monitoring : Warm the reaction to the desired temperature (e.g., 50 °C) and monitor by TLC or GC-MS until the starting material is consumed.[16]
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Part 3: Troubleshooting Guide - Hydrolysis and Decarboxylation
DEAMM can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-allyl-2-methylpropanoic acid.[17][18]
Logical Relationship: Hydrolysis & Decarboxylation
Caption: Sequential reaction pathway from DEAMM to the final carboxylic acid.
Problem: Incomplete or slow ester hydrolysis.
Q: I am trying to hydrolyze the ethyl esters of DEAMM using aqueous HCl or NaOH, but the reaction is extremely slow and I recover mostly starting material. What's wrong?
A: This is a classic phase-transfer problem. DEAMM is an organic molecule with poor solubility in aqueous solutions, while the hydroxide or hydronium ions are in the aqueous phase. The reaction can only occur at the interface, leading to very slow rates.
-
Causality : For saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis to occur, the ester must come into contact with the hydrolyzing agent. Without a co-solvent to create a single phase, the reaction is inefficient.[19]
-
Troubleshooting Steps :
-
Use a Co-solvent : The most effective solution is to add a water-miscible organic solvent to homogenize the reaction mixture.
-
Acetic Acid (for acidic hydrolysis) : Refluxing in a mixture of concentrated aqueous acid (e.g., 48% HBr) and glacial acetic acid is a highly effective method for vigorous hydrolysis and often promotes subsequent decarboxylation.[19][20]
-
Ethanol or Dioxane (for basic hydrolysis) : Using a co-solvent like ethanol can create a single phase for saponification. Note: When using a base like NaOH, using ethanol as a co-solvent is generally safe from transesterification issues with the ethyl ester.
-
-
Increase Temperature : Hydrolysis is often slow at room temperature. Refluxing the mixture is standard practice.[20]
-
FAQ 2: Do I need to isolate the malonic acid before decarboxylation?
A: Not usually. The "one-pot" hydrolysis and decarboxylation is a very common and efficient procedure for malonic esters.[18] Heating the malonic acid intermediate, especially under acidic conditions, readily induces the loss of CO₂ through a cyclic transition state.[21] Performing the hydrolysis with aqueous acid and simply heating until gas evolution ceases is often the most straightforward method.[18] Some protocols may use high-boiling point solvents like xylene or DMSO to facilitate the high temperatures needed for decarboxylation.[22]
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Validation & Comparative
A Senior Application Scientist's Guide to Malonate Chemistry: A Comparative Analysis of Diethyl 2-allyl-2-methylmalonate and Dimethyl Malonate in Synthesis
Introduction
In the landscape of modern organic synthesis, malonic esters are indispensable C3 synthons, prized for their versatility in forming carbon-carbon bonds. The reactivity of these compounds is centered on the exceptional acidity of the α-carbon protons, flanked by two electron-withdrawing ester groups. This unique structural feature facilitates the formation of a stable, nucleophilic enolate, which is the cornerstone of classic transformations like the malonic ester synthesis, Knoevenagel condensation, and Michael addition.[1][2][3]
This guide provides an in-depth comparison between two representative malonates: the fundamental building block, Dimethyl Malonate (DMM) , and a pre-functionalized derivative, Diethyl 2-allyl-2-methylmalonate (DEAMM) . While both share the core malonate structure, their synthetic roles are distinctly different. DMM is the versatile starting point for creating a vast array of substituted carboxylic acids[4][5], whereas DEAMM is an advanced intermediate, offering a direct route to specific, complex molecular architectures.
Understanding the nuanced differences in their reactivity, steric profiles, and strategic applications is critical for researchers and drug development professionals aiming to optimize synthetic routes, improve yields, and streamline the path to target molecules. This guide will dissect these differences, supported by mechanistic insights and comparative experimental workflows.
Physicochemical Properties: A Snapshot
A foundational understanding begins with the physical properties that govern handling, solubility, and reaction conditions.
| Property | Dimethyl Malonate (DMM) | This compound (DEAMM) |
| Molecular Formula | C₅H₈O₄ | C₁₁H₁₈O₄ |
| Molecular Weight | 132.12 g/mol | 214.26 g/mol [6] |
| Appearance | Colorless liquid[7] | - |
| Boiling Point | 180-181 °C[8] | - |
| Density | 1.156 g/mL at 25 °C[9] | - |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[9] | - |
The Heart of Reactivity: Malonate Enolate Formation
The synthetic utility of malonates like DMM stems from the pKa of their α-hydrogens, which is approximately 13. This allows for nearly complete deprotonation by common alkoxide bases, such as sodium ethoxide or methoxide, whose conjugate acids have a pKa of around 16.[10] The resulting enolate is resonance-stabilized, delocalizing the negative charge across the α-carbon and the two carbonyl oxygens, which makes it an excellent and relatively "soft" nucleophile.[11]
In contrast, DEAMM lacks these acidic α-hydrogens. Its α-carbon is a quaternary center, already substituted with methyl and allyl groups. Consequently, it cannot form an enolate at this position and cannot act as a nucleophile in the same manner as DMM. Its reactivity is instead dictated by the transformations of its existing functional groups: the esters and the allyl group.
Comparative Synthetic Applications
The fundamental difference—the presence or absence of acidic α-protons—dictates the divergent synthetic pathways for these two reagents.
Dimethyl Malonate: The Versatile Progenitor
DMM is the quintessential starting material for the Malonic Ester Synthesis , a robust method for preparing mono- and di-substituted acetic acids.[5][12] The process is a sequence of well-understood reactions.
Typical Workflow: Malonic Ester Synthesis
-
Enolization: Deprotonation of DMM with a suitable base (e.g., sodium methoxide in methanol) generates the nucleophilic enolate.[10]
-
Alkylation: The enolate attacks an alkyl halide in an Sₙ2 reaction, forming a new C-C bond. This step is most efficient with primary alkyl halides due to steric considerations.[10][13]
-
Second Alkylation (Optional): The mono-alkylated product still possesses one acidic α-hydrogen and can be deprotonated and alkylated a second time, allowing for the introduction of two different alkyl groups.[1]
-
Hydrolysis and Decarboxylation: Treatment with aqueous acid and heat hydrolyzes the ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield the final substituted carboxylic acid.[11][14]
Advantages of DMM:
-
Flexibility: An extensive range of carboxylic acids can be synthesized by varying the alkylating agents.
-
Efficiency: The high acidity of the α-protons allows for the use of mild alkoxide bases.[12]
-
Foundation: It serves as a precursor for more complex malonates and is a key intermediate in the synthesis of pharmaceuticals, including barbiturates and chloroquine.[7][9]
Limitations:
-
Over-alkylation: Controlling the reaction to achieve mono-alkylation can be challenging, sometimes leading to mixtures of starting material, mono-alkylated, and di-alkylated products.[1]
This compound: The Specialized Intermediate
DEAMM enters the synthetic pathway at a later stage. It is, in essence, a product of a di-alkylation of diethyl malonate. Its utility lies in its pre-defined structure, which is ideal for syntheses where the 2-allyl-2-methyl substitution pattern is a required feature of the target molecule.
Key Applications of DEAMM:
-
Direct Condensation Reactions: As a di-substituted malonate, it is a direct precursor for cyclization reactions. Its most prominent application is in the synthesis of barbiturates, where it condenses with urea to form the heterocyclic ring.[15][16]
-
Elaboration of Existing Functionality: The reactivity of DEAMM is focused on its allyl and ester groups.
-
The allyl group can undergo a wide range of transformations (e.g., hydrogenation, oxidation, hydroboration, metathesis) to introduce further complexity.
-
The ester groups can be hydrolyzed to the diacid, reduced to a diol, or undergo transesterification.
-
Advantages of DEAMM:
-
Streamlined Synthesis: It provides a direct route to complex targets requiring its specific quaternary center, bypassing multiple alkylation and purification steps.
-
Structural Precision: Eliminates the risk of over-alkylation or the formation of isomeric byproducts associated with sequential alkylation.
Head-to-Head Application: The Synthesis of 5-Allyl-5-methylbarbituric Acid
The synthesis of barbiturates is a classic application that perfectly illustrates the strategic choice between a simple malonate and a pre-functionalized one.[15][16][17] Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. Their pharmacological effects are highly dependent on the substituents at the C-5 position.[15][17]
As shown in Diagram 2, Route 1 represents the classical, flexible approach. It begins with an unsubstituted malonate and introduces the desired alkyl groups sequentially. This route is advantageous when synthesizing a library of analogues, as the alkylating agents can be easily varied. However, it requires two separate alkylation steps, each with its own workup and potential for byproduct formation.
Route 2 is the more direct, specialized approach. By starting with commercially available DEAMM, the synthesis is reduced to a single condensation step, significantly improving atom economy and reducing process time for this specific target.
Experimental Protocol: Barbiturate Synthesis via Condensation
This protocol describes the condensation of a disubstituted diethyl malonate with urea, a key step in both synthetic routes.
Materials:
-
Disubstituted Diethyl Malonate (e.g., DEAMM) (1.0 eq)
-
Urea, dry (1.2 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve finely cut sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled if necessary.
-
Addition of Reagents: Once all the sodium has reacted, add the disubstituted diethyl malonate to the sodium ethoxide solution.[15] In a separate flask, dissolve dry urea in hot absolute ethanol and add this solution to the reaction mixture.[15]
-
Condensation: Heat the mixture to reflux for 6-8 hours. A white precipitate, the sodium salt of the barbiturate, should form.[15]
-
Isolation and Protonation: After cooling, remove the ethanol under reduced pressure. Dissolve the remaining solid in water. While cooling the aqueous solution in an ice bath, slowly add concentrated HCl until the solution is acidic to litmus paper. This protonates the salt, causing the barbituric acid derivative to precipitate.[15]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure barbiturate.
Guide to Reagent Selection
The choice between DMM and DEAMM is not a matter of superior or inferior performance but of strategic synthetic planning. The following table summarizes the key decision-making criteria.
| Criterion | Dimethyl Malonate (DMM) | This compound (DEAMM) |
| Synthetic Role | Foundational Building Block | Advanced Intermediate |
| Reactivity at α-Carbon | Highly reactive; forms a nucleophilic enolate. | Unreactive; quaternary center. |
| Primary Transformation | Alkylation, followed by hydrolysis and decarboxylation to form substituted acetic acids.[18] | Condensation with urea/thiourea; modification of allyl or ester groups. |
| Versatility | High. Can be used to synthesize a vast library of compounds. | Low. Used for specific targets containing the allyl-methyl quaternary center. |
| Key Advantage | Unparalleled flexibility in introducing a wide variety of alkyl/aryl groups. | Bypasses multiple steps, streamlining the synthesis of a specific target class. |
| Primary Use Case | De novo synthesis of mono- and di-substituted carboxylic acids.[5] | Final-stage synthesis of specific molecules, such as 5,5-disubstituted barbiturates.[16] |
Conclusion
In the strategic design of a synthetic route, both Dimethyl Malonate and this compound hold significant value, albeit in different roles.
Choose Dimethyl Malonate (or its diethyl analogue) for its unparalleled versatility. It is the reagent of choice for exploratory synthesis and for creating diverse libraries of mono- and di-substituted carboxylic acids. Its predictable reactivity through the classic malonic ester synthesis provides a reliable and well-documented pathway to a multitude of targets.
Choose this compound for precision and efficiency. When the target molecule contains the specific 2-allyl-2-methyl quaternary center, DEAMM is the superior choice. It functions as a specialized, pre-functionalized intermediate that circumvents the need for sequential alkylations, thereby reducing step count, minimizing potential byproducts, and accelerating the path to the final product.
Ultimately, a deep understanding of the fundamental reactivity of the malonate core, coupled with a strategic assessment of the final target's structure, empowers the modern chemist to select the most effective and elegant synthetic approach.
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Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from. Retrieved from [Link]
-
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-
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-
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A Comparative Guide to Diethyl 2-allyl-2-methylmalonate and Its Derivatives in Modern Organic Synthesis
For the contemporary researcher in organic synthesis and drug development, the diethyl malonate scaffold is a familiar and trusted tool. Its utility in forming carbon-carbon bonds is foundational. This guide delves deeper, offering a comparative analysis of Diethyl 2-allyl-2-methylmalonate and its derivatives. We will explore how subtle structural modifications to the quaternary carbon at the C-2 position influence synthetic accessibility, reactivity, and applicability, particularly in the realms of heterocyclic synthesis and transition-metal-catalyzed transformations. This document is intended to serve as a practical, in-depth resource, providing not only comparative data but also the underlying chemical principles and detailed experimental protocols.
The Archetype: this compound
This compound serves as our benchmark. It is a versatile building block for creating structures with a quaternary carbon center—a common motif in many biologically active molecules.[1] Its synthesis is a classic example of malonic ester chemistry, typically involving a sequential alkylation of diethyl malonate.
The presence of both a methyl and an allyl group provides two distinct points for further functionalization. The ester groups can be hydrolyzed and decarboxylated, or reduced to diols.[1] The allyl group's double bond is a handle for a wide array of transformations, including oxidation, reduction, and, notably, transition-metal-catalyzed reactions.[1]
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₄ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [2] |
| CAS Number | 53651-72-2 | [2] |
Spectroscopic Characterization:
The characterization of this compound is straightforward. In ¹H NMR spectroscopy, one would expect to see signals for the ethyl ester groups (a quartet and a triplet), a singlet for the methyl group, and characteristic signals for the allyl group (a doublet for the CH₂ attached to the quaternary carbon, and multiplets for the vinyl protons). The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and other groups.[2] Infrared spectroscopy will prominently display the ester carbonyl stretch.[2]
Comparative Analysis of Derivative Classes
The true synthetic power of this scaffold is unlocked by modifying the substituents at the C-2 position. We will compare three key classes of derivatives:
-
Class A: Diethyl 2-allyl-2-alkylmalonates
-
Class B: Diethyl 2-allyl-2-arylmalonates
-
Class C: Diethyl 2-allyl-2-(unsaturated alkyl)malonates
Class A: Diethyl 2-allyl-2-alkylmalonates - The Workhorse Derivatives
This class involves the substitution of the methyl group with other alkyl chains. These derivatives are fundamental in building more complex aliphatic and carbocyclic systems. The synthetic approach remains a sequential alkylation of diethyl malonate.
Synthetic Rationale:
The synthesis of these compounds relies on the acidity of the α-protons of diethyl malonate. A strong base, such as sodium ethoxide, is used to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. The choice of the order of alkylation (allyl group first or other alkyl group first) can be influenced by the reactivity of the respective halides.
Experimental Protocol: General Synthesis of Diethyl 2-allyl-2-alkylmalonates
This protocol is a generalized procedure based on established methods of malonic ester alkylation.
Caption: General workflow for the synthesis of Diethyl 2-allyl-2-alkylmalonates.
Step-by-Step Procedure:
-
Enolate Formation (First Alkylation): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution in an ice bath. Add diethyl malonate dropwise to the stirred solution.
-
First Alkylation: To the resulting enolate solution, add allyl bromide dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude diethyl allylmalonate can be purified by distillation or used directly in the next step.
-
Enolate Formation (Second Alkylation): Prepare a fresh solution of sodium ethoxide in absolute ethanol. Add the diethyl allylmalonate from the previous step dropwise to this solution at low temperature.
-
Second Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, propyl bromide) dropwise to the enolate solution. Reflux the mixture until the reaction is complete.
-
Final Work-up and Purification: Perform a similar work-up as in step 3. The final product, a diethyl 2-allyl-2-alkylmalonate, is typically purified by vacuum distillation.
Comparative Performance:
The primary difference in performance between various alkyl derivatives lies in the steric hindrance during the second alkylation step. As the size of the alkyl group increases, the rate of the Sₙ2 reaction may decrease, potentially requiring longer reaction times or more forcing conditions. This can also lead to a higher proportion of elimination side products, especially with secondary or bulky alkyl halides.
Class B: Diethyl 2-allyl-2-arylmalonates - Gateways to Bioactive Heterocycles
The introduction of an aryl group at the C-2 position dramatically expands the utility of these malonate derivatives, particularly as precursors for pharmaceuticals and other biologically active compounds. The synthesis of these compounds is more challenging than simple alkylation due to the lower reactivity of aryl halides in Sₙ2 reactions.
Synthetic Strategies:
Direct arylation of the malonate enolate with simple aryl halides is generally not feasible. More advanced methods are required, such as:
-
Nucleophilic Aromatic Substitution (SₙAr): This is effective if the aryl halide is activated with strongly electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig or Suzuki coupling can be adapted to form the C-C bond between the malonate enolate and an aryl halide.
-
Use of Arylating Agents with Better Leaving Groups: Strategies involving diaryliodonium salts or aryllead triacetates can be employed.
A specific example is the synthesis of Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, which involves the reaction of a substituted allyl chloride with diethyl malonate.
Experimental Protocol: Synthesis of Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate
This protocol is adapted from a patented synthetic route.
Caption: Workflow for the synthesis of a diaryl-substituted allylmalonate derivative.
Step-by-Step Procedure:
-
Preparation of the Aryl-Substituted Allyl Chloride: This multi-step synthesis begins with the Friedel-Crafts alkylation of 1,3-difluorobenzene with 1,2,3-trichloropropane. The resulting product is then treated with potassium hydroxide in an alcohol, followed by dehydration with potassium hydrogen sulfate to yield 1-(1-chloromethylvinyl)-2,4-difluorobenzene.
-
Alkylation: The prepared aryl-substituted allyl chloride is dissolved in DMSO. Diethyl malonate and a hydroxide base are added, and the mixture is stirred for several hours at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by reduced pressure distillation.
Comparative Performance and Applications:
The introduction of an aryl group significantly impacts the electronic properties of the molecule. The aryl ring can be further functionalized, providing a route to a vast array of complex molecules. These derivatives are key intermediates in the synthesis of heterocyclic compounds like pyridines and pyrimidines, which are prevalent in medicinal chemistry.[1] The performance in these cyclization reactions will be highly dependent on the electronic nature of the substituents on the aryl ring.
Class C: Diethyl 2-allyl-2-(unsaturated alkyl)malonates - Building Blocks for Complex Skeletons
This class of derivatives, featuring two different unsaturated groups at the C-2 position, are powerful substrates for a variety of cyclization and rearrangement reactions. A prime example is Diethyl 2-allyl-2-(prop-2-ynyl)malonate, a 1,6-enyne.
Synthetic Approach:
The synthesis follows the same sequential alkylation strategy as for the alkyl derivatives, using allyl bromide and a propargyl halide (e.g., propargyl bromide).
Experimental Protocol: Synthesis of Diethyl 2-allyl-2-(prop-2-ynyl)malonate
This protocol is based on standard procedures for the dialkylation of diethyl malonate.
-
First Alkylation: Prepare diethyl allylmalonate as described in the protocol for Class A derivatives.
-
Second Alkylation: Form the enolate of diethyl allylmalonate using a strong base like sodium ethoxide in ethanol. To this solution, add propargyl bromide dropwise.
-
Work-up and Purification: After refluxing to complete the reaction, the work-up and purification are performed as previously described, yielding the desired 1,6-enyne.
Comparative Performance and Applications:
The performance of these derivatives is best evaluated in the context of their unique reactivity. As 1,6-enynes, they are excellent substrates for a variety of transition-metal-catalyzed cyclization reactions, such as the Pauson-Khand reaction or gold-catalyzed cycloisomerizations. These reactions provide rapid access to complex carbocyclic and heterocyclic scaffolds. The presence of two distinct unsaturated functionalities allows for orthogonal chemical transformations, further enhancing their synthetic utility.
Application Focus: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The allyl group in all classes of these derivatives is amenable to palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction. This powerful C-C bond-forming reaction proceeds via a π-allylpalladium intermediate.
Mechanistic Overview:
Caption: Simplified mechanism of the Tsuji-Trost reaction.
The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic system of a suitable substrate, forming a π-allylpalladium(II) complex and displacing a leaving group. A soft nucleophile, such as a malonate enolate, then attacks the π-allyl complex, typically at the less sterically hindered terminus, to form the new C-C bond and regenerate the Pd(0) catalyst.
Comparative Considerations for Diethyl 2-allyl-2-substituted-malonate Derivatives:
While the derivatives themselves are the products of alkylation, the principle of the Tsuji-Trost reaction is crucial for understanding their potential for further modification. For instance, if the allyl group itself contains a leaving group, these malonate derivatives can act as the nucleophile in a Tsuji-Trost reaction. The nature of the substituent at the C-2 position (alkyl vs. aryl) can influence the nucleophilicity of the corresponding malonate enolate, thereby affecting reaction rates and yields.
Conclusion
This guide has provided a comparative overview of this compound and its derivatives. By systematically exploring the synthesis, properties, and applications of alkyl-, aryl-, and unsaturated alkyl-substituted analogs, we have highlighted the immense synthetic versatility of this chemical scaffold. The choice of substituent at the C-2 position is a critical design element that dictates the subsequent chemical transformations and the ultimate molecular architecture that can be achieved. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers to leverage these powerful building blocks in their own synthetic endeavors.
References
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Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry. ([Link])
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. ([Link])
-
Synthesis and characterization of novel diethyl allyl malonate polymer and its hydroxamic acid derivative. Al-Quds University. ([Link])
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Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. MDPI. ([Link])
-
Tsuji-Trost Reaction. Organic Chemistry Portal. ([Link])
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This compound. PubChem. ([Link])
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A Comparative Guide to the Validation of Analytical Methods for Diethyl 2-allyl-2-methylmalonate
For researchers, scientists, and professionals vested in drug development, the purity and potency of chemical intermediates are paramount. Diethyl 2-allyl-2-methylmalonate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its chemical integrity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the validation of analytical methods used to assess its quality is not merely a regulatory formality but a scientific necessity.
This guide provides a comprehensive comparison of validated analytical methods for this compound, offering in-depth technical insights and supporting experimental data. We will explore the validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, and briefly touch upon Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative. The focus will be on the practical application of validation principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the development of robust and reliable analytical procedures.[1][2][3]
The Imperative of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4][5] This involves a series of experiments to establish the method's performance characteristics, ensuring that it is specific, sensitive, accurate, precise, and robust for the analysis of this compound. A well-validated method provides trustworthy data for critical decision-making throughout the drug development lifecycle, from early-stage research to final product release.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
Given the volatility of this compound, GC-MS presents a highly suitable analytical technique for its separation, identification, and quantification. The coupling of gas chromatography with mass spectrometry provides excellent specificity, allowing for the unambiguous identification of the target analyte and potential impurities based on both their retention time and mass fragmentation patterns.
Experimental Protocol: GC-MS Method Validation
The following protocol outlines the steps for validating a GC-MS method for the purity assessment and assay of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration range for linearity and accuracy studies.
Chromatographic Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sensitivity requirements)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Validation Parameters:
-
Specificity/Selectivity:
-
Analyze a blank (solvent), the reference standard, and a sample spiked with potential impurities (e.g., starting materials, related substances).
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the mass spectrum of the analyte in the sample should match that of the reference standard. The mass spectrum for this compound is available in public databases and can be used for confirmation.[8]
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The method is linear over the specified range.
-
-
Accuracy (% Recovery):
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery of the added analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (% RSD):
-
Repeatability (Intra-day precision): Analyze six replicate injections of a single sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ should be adequate for quantifying impurities at their specified limits.
-
-
Robustness:
-
Intentionally vary critical method parameters (e.g., oven temperature ramp rate by ±1 °C/min, flow rate by ±0.1 mL/min, injector temperature by ±5 °C).
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC-MS is ideal for volatile compounds, HPLC offers a powerful alternative, particularly for the analysis of non-volatile impurities or for formulations where the drug substance is not amenable to gas chromatography. A reversed-phase HPLC method with UV detection is a common starting point for the analysis of moderately polar organic molecules like this compound.
Experimental Protocol: HPLC Method Validation
The following protocol outlines the steps for validating an HPLC method for the purity and assay of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration range.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the analyte and any impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. A wavelength around 210-220 nm is a likely starting point for a compound lacking a strong chromophore.
-
Injection Volume: 10 µL
Validation Parameters:
The validation parameters and acceptance criteria for HPLC are generally the same as for GC-MS: Specificity, Linearity and Range, Accuracy, Precision, LOD, LOQ, and Robustness.
Specificity Enhancement with Forced Degradation Studies:
To establish the stability-indicating nature of an HPLC method, forced degradation studies are crucial.[1] This involves subjecting the this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the HPLC method. The peak purity of the analyte peak should be assessed using a PDA detector to ensure no degradation products are co-eluting. The method is considered stability-indicating if it can resolve the analyte from all significant degradation products.
Comparative Analysis of GC-MS and HPLC
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical needs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Specificity | Very high due to the combination of retention time and mass spectral data. | Good with UV detection; can be enhanced with a PDA detector for peak purity analysis. Mass spectrometry (LC-MS) provides the highest specificity. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode. | Good, can be improved with sensitive detectors (e.g., fluorescence, MS). |
| Sample Throughput | Can be high with modern autosamplers. | Typically high, with run times often shorter than GC for complex mixtures. |
| Impurity Profiling | Excellent for identifying and quantifying volatile impurities. | Effective for a broader range of impurities, including non-volatile and polar degradation products. |
| Considerations | Requires the analyte to be thermally stable. Derivatization may be needed for non-volatile compounds. | Mobile phase selection and gradient optimization can be complex. The analyte needs a chromophore for UV detection. |
Quantitative NMR (qNMR): An Orthogonal Technique
Quantitative NMR (qNMR) is a powerful primary analytical method that can be used for the accurate determination of the purity of this compound without the need for a specific reference standard of the same compound. The quantification is based on the direct relationship between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.
Key Advantages of qNMR:
-
Primary Method: Can provide a direct measure of purity.
-
No Identical Reference Standard Required: A certified internal standard of a different, well-characterized compound can be used.
-
High Specificity: The high resolution of NMR allows for the selective integration of signals from the target analyte, even in the presence of impurities.
-
Non-destructive: The sample can be recovered after analysis.
The validation of a qNMR method involves demonstrating its accuracy, precision, and specificity, similar to chromatographic methods.
Visualizing the Validation Workflow
The following diagrams, created using Graphviz, illustrate the logical flow of the analytical method validation process.
Caption: A generalized workflow for analytical method validation.
Caption: Interrelationship of key validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring the quality and consistency of this important chemical intermediate. Both GC-MS and HPLC offer robust and reliable platforms for this purpose, each with its own set of advantages. The choice of method should be guided by the specific requirements of the analysis, including the nature of potential impurities and the intended application. By following the principles of method validation as laid out by regulatory bodies and employing a systematic, science-driven approach, researchers and drug development professionals can be confident in the quality of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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PubChem. This compound. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (2022). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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The Biological Versatility of Diethyl 2-allyl-2-methylmalonate Derivatives: A Comparative Guide
For researchers and professionals in drug development, the exploration of novel bioactive scaffolds is a cornerstone of innovation. Diethyl 2-allyl-2-methylmalonate, a disubstituted malonic ester, serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. This guide provides an in-depth comparison of the biological activities of key compound classes derived from this precursor, with a particular focus on barbiturates and a prospective look at pyrazolidinediones. We will delve into the synthetic rationale, mechanisms of action, and comparative efficacy, supported by experimental data and protocols.
From Malonate Ester to Bioactive Heterocycle: A Synthetic Overview
The reactivity of this compound is centered around the two ester groups, making it an ideal substrate for condensation reactions with dinucleophilic reagents. This property allows for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules. The general synthetic approach involves the reaction of the malonate ester with a suitable binucleophile, leading to the formation of a new ring system incorporating the allyl and methyl substituents.
Caption: General synthetic route from this compound.
Barbiturate Derivatives: A Primary Class of Bioactive Compounds
A significant and well-established class of compounds synthesized from disubstituted malonic esters are the barbiturates. These are formed through the condensation of the malonate with urea in the presence of a strong base. The resulting 5,5-disubstituted barbituric acids have a long history in medicine, primarily as central nervous system (CNS) depressants.
Synthesis of 5-allyl-5-methylbarbituric Acid
The synthesis of 5-allyl-5-methylbarbituric acid from this compound is a classic example of the barbiturate synthesis. The reaction proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the carbonyl carbons of the ester groups.
Caption: Synthesis of 5-allyl-5-methylbarbituric acid.
Experimental Protocol: Synthesis of 5-allyl-5-methylbarbituric Acid
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound, followed by a solution of dry urea in warm absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. A solid precipitate of the sodium salt of the barbiturate will form.
-
Acidification and Isolation: After cooling, dissolve the precipitate in water and acidify with a strong acid (e.g., HCl) to precipitate the free barbituric acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-allyl-5-methylbarbituric acid.
Biological Activity of Barbiturate Derivatives
Barbiturates exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the CNS. By binding to the GABAA receptor, they prolong the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism underlies their sedative, hypnotic, and anticonvulsant properties.[1]
The specific biological activity of a barbiturate is influenced by the nature of the substituents at the 5-position. The presence of an allyl group, as in our derivative, is known to contribute to a faster onset and shorter duration of action compared to saturated alkyl chains of similar size.
Comparative Data on Barbiturate Activity
| Derivative | Primary Activity | Onset of Action | Duration of Action | Key Structural Feature |
| 5-allyl-5-methylbarbituric acid (hypothetical) | Anticonvulsant, Sedative-Hypnotic | Fast | Short to Intermediate | Allyl and methyl groups |
| Phenobarbital | Anticonvulsant | Slow | Long | Ethyl and phenyl groups |
| Pentobarbital | Sedative-Hypnotic | Fast | Short | Ethyl and 1-methylbutyl groups |
| Secobarbital | Sedative-Hypnotic | Fast | Short | Allyl and 1-methylbutyl groups |
This table includes hypothetical data for the title compound based on established structure-activity relationships for barbiturates.
The combination of a small alkyl group (methyl) and an unsaturated group (allyl) in 5-allyl-5-methylbarbituric acid suggests a profile that could be beneficial for indications requiring rapid onset and a moderate duration of action, such as in the management of acute seizures. Studies on structurally related compounds, such as 5-allyl-5-(2'-hydroxypropyl)barbituric acid, have focused on their anticonvulsive properties and metabolic pathways.[2]
Pyrazolidinedione Derivatives: An Alternative Bioactive Scaffold
Another class of heterocyclic compounds that can be synthesized from this compound are the pyrazolidinediones. These are obtained through condensation with hydrazine or its derivatives. Pyrazolidinedione derivatives are known for their anti-inflammatory and analgesic activities.
Synthesis of 4-allyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione
The synthesis would involve the reaction of this compound with 1,2-diphenylhydrazine.
Caption: Synthesis of a pyrazolidinedione derivative.
Biological Activity of Pyrazolidinedione Derivatives
Pyrazolidinedione derivatives, such as Phenylbutazone, have been used as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] The anti-inflammatory and analgesic properties of pyrazole and pyrazoline derivatives are well-documented.[4][5][6]
Comparative Data on Anti-inflammatory Activity
| Compound Class | Primary Target | Therapeutic Use | Common Side Effects |
| Pyrazolidinediones | COX-1 and COX-2 | Anti-inflammatory, Analgesic | Gastrointestinal issues, bone marrow suppression |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | COX-2 | Anti-inflammatory, Analgesic | Cardiovascular risks |
| Traditional NSAIDs (e.g., Ibuprofen) | COX-1 and COX-2 | Anti-inflammatory, Analgesic | Gastrointestinal issues |
The development of novel pyrazolidinedione derivatives from this compound could offer a pathway to new anti-inflammatory agents. The specific substituents (allyl and methyl) would influence the potency, selectivity, and pharmacokinetic profile of the resulting compounds.
Conclusion and Future Directions
This compound is a versatile precursor for the synthesis of biologically active heterocyclic compounds. The most direct and well-characterized derivatives are barbiturates, which exhibit a range of CNS depressant activities, including anticonvulsant and sedative-hypnotic effects. The structure of 5-allyl-5-methylbarbituric acid suggests a profile with a rapid onset and moderate duration of action, making it an interesting candidate for further investigation in the field of epilepsy and sedation.
Furthermore, the potential to synthesize pyrazolidinedione derivatives opens up another avenue for drug discovery, targeting inflammation and pain. A comparative biological evaluation of these two classes of compounds derived from the same starting material would provide valuable insights into how the heterocyclic scaffold dictates the therapeutic application. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of these derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
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Scheme 1: Synthesis of arylazo-barbituric and thiobarbituric acid... - ResearchGate. Available at: [Link]
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Barbituric acid - Organic Syntheses Procedure. Available at: [Link]
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Chemistry Matters—Barbiturates. (2024). Chemistry LibreTexts. Available at: [Link]
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- Research on Biological Behavior and The Synthesis of Various Heterocyclic Compounds. (2025). Journal of Chemical Health Risks.
- Synthesis and Biological Evolution of Some Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
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This compound | C11H18O4 | CID 4383937 - PubChem. Available at: [Link]
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- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).
- Convulsant, anticonvulsant and anaesthetic barbiturates. 5-Ethyl-5-(3'-methyl-but-2'-enyl)-barbituric acid and related compounds. (1979). European Journal of Pharmacology.
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Barbituric acid, 5-allyl-5-(p-chlorophenyl)- (C13H11ClN2O3) - PubChemLite. Available at: [Link]
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Reactivity comparison of Diethyl 2-allyl-2-methylmalonate with other malonic esters
A Comparative Guide to the Reactivity of Diethyl 2-allyl-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of α-Substitution in Malonic Ester Reactivity
Malonic esters are versatile C-C bond-forming reagents in organic synthesis, primarily due to the acidity of the α-protons, which allows for facile enolate formation and subsequent alkylation.[1] The reactivity of these esters is significantly influenced by the nature of the substituents at the α-carbon. This guide focuses on this compound, a quaternary-substituted malonic ester, and compares its reactivity profile to unsubstituted (Diethyl malonate), mono-substituted (Diethyl methylmalonate and Diethyl allylmalonate), and di-substituted analogues. The presence of both an allyl and a methyl group at the α-position in this compound introduces unique steric and electronic properties that dictate its behavior in key organic transformations.[2]
Understanding the Reactivity Landscape of Malonic Esters
The primary reactions of malonic esters include enolate formation, alkylation, decarboxylation, and Michael additions. The efficiency and outcome of these reactions are highly dependent on the substitution pattern at the α-carbon.
Enolate Formation and Stability
The acidity of the α-protons (pKa ≈ 13 for diethyl malonate) is a key determinant of reactivity, enabling the use of relatively mild bases like sodium ethoxide for enolate generation. For substituted malonic esters, the nature of the substituent groups influences enolate stability through inductive and steric effects.[3]
-
Unsubstituted (Diethyl malonate): Readily forms a resonance-stabilized enolate.[4]
-
Mono-substituted (e.g., Diethyl methylmalonate): The presence of an electron-donating alkyl group slightly decreases the acidity of the remaining α-proton, but enolate formation is still highly favorable.
-
Di-substituted (e.g., this compound): Lacks α-protons and therefore cannot form an enolate in the traditional sense. Its reactivity is dictated by the functional groups present: the allyl and ester moieties.[2]
Comparative Reactivity in Key Transformations
Alkylation Reactions
Alkylation is a cornerstone of malonic ester synthesis, proceeding via an SN2 mechanism between the enolate and an alkyl halide.[5]
-
Diethyl Malonate: Can be sequentially alkylated twice to introduce two new alkyl groups. The first alkylation is generally efficient. The second alkylation can be more challenging due to increased steric hindrance.[6]
-
Diethyl Methylmalonate: Can be further alkylated to introduce a second, different alkyl group, forming a quaternary center. The presence of the methyl group already introduces some steric hindrance, which can affect the rate of the second alkylation.[7]
-
This compound: As a di-substituted malonate, it is the product of two successive alkylations of diethyl malonate (first with a methyl halide, then an allyl halide, or vice-versa). It cannot undergo further α-alkylation. Its reactivity lies in transformations of the allyl and ester groups.[2]
Experimental Workflow: Alkylation of Malonic Esters
Caption: General workflow for the alkylation of malonic esters.
Decarboxylation
Substituted malonic esters can be hydrolyzed to the corresponding dicarboxylic acids, which then undergo decarboxylation upon heating to yield a substituted carboxylic acid.[8][9]
-
Mono-alkylated Malonic Esters: Readily undergo hydrolysis and decarboxylation to form mono-substituted acetic acids.
-
Di-alkylated Malonic Esters (including this compound): Hydrolysis followed by decarboxylation yields a di-substituted acetic acid. For this compound, this would produce 2-methyl-4-pentenoic acid. However, the decarboxylation of dialkylated malonic acids can require higher temperatures due to steric hindrance in forming the necessary cyclic transition state.[10] Recent advances have shown that photoredox catalysis can facilitate the double decarboxylation of malonic acid derivatives under milder conditions.[11]
Reaction Pathway: Hydrolysis and Decarboxylation
Caption: Hydrolysis and decarboxylation of a substituted malonic ester.
Michael Addition
The enolate of malonic esters can act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[12][13]
-
Diethyl Malonate and Mono-substituted Analogs: These are excellent Michael donors due to the formation of a "soft," doubly stabilized enolate.[14]
-
This compound: Cannot act as a Michael donor in the traditional sense due to the absence of an α-proton. However, the allyl group itself can participate in other types of addition reactions.
Unique Reactivity of this compound
The presence of the allyl group in this compound opens up reaction pathways not available to saturated malonic esters. The double bond of the allyl group can undergo a variety of transformations:[2]
-
Oxidation: Epoxidation with agents like m-CPBA.
-
Hydroxylation: Can be converted to a diol.
-
Metathesis: While intramolecular ring-closing metathesis (RCM) is not possible, it can participate in cross-metathesis reactions.
Furthermore, the ester functionalities can be reduced to alcohols using strong reducing agents.[2] This compound is also a valuable building block for creating complex molecules, including the synthesis of substituted pyridines, which are important in medicinal chemistry.[2]
Quantitative Reactivity Comparison
| Malonic Ester Derivative | Relative Acidity of α-H | Alkylation Reactivity | Decarboxylation of Diacid | Michael Donor Ability |
| Diethyl malonate | High (pKa ≈ 13) | High (can be dialkylated)[15] | Readily occurs[9] | Excellent[14] |
| Diethyl methylmalonate | Moderate | Moderate (forms quaternary center)[7] | Readily occurs | Good |
| Diethyl allylmalonate | Moderate | Moderate (forms quaternary center)[16] | Readily occurs | Good |
| This compound | N/A (no α-H) | N/A (already dialkylated) | Possible, may require forcing conditions[10] | No |
Experimental Protocols
Protocol 1: Synthesis of Diethyl methylmalonate
This procedure is adapted from established methods for the alkylation of diethyl malonate.[7]
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (1 eq.) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Add diethyl malonate (1 eq.) to the sodium ethoxide solution.
-
Slowly add methyl bromide (1.05 eq.) to the stirred solution. The reaction is exothermic.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Neutralize with acetic acid, cool, and filter off the sodium bromide.
-
Remove the bulk of the ethanol by distillation.
-
Work up the residue by adding water and extracting with a suitable organic solvent.
-
Dry the organic layer and purify the product by vacuum distillation.
Protocol 2: Decarboxylation of a Dialkylated Malonic Acid
This is a general procedure for the thermal decarboxylation of a dialkylated malonic acid, which would be obtained after hydrolysis of the corresponding ester.
-
Place the purified dialkylated malonic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to a temperature above the melting point of the acid (typically >150 °C).[10]
-
Carbon dioxide will evolve, and the resulting carboxylic acid will distill.
-
Collect the distillate and purify if necessary.
Conclusion
This compound exhibits a distinct reactivity profile compared to its less substituted counterparts. While it cannot undergo further α-alkylation or act as a Michael donor, its allyl and ester functionalities provide versatile handles for a wide range of synthetic transformations. Understanding the interplay of steric and electronic effects is crucial for selecting the appropriate malonic ester for a given synthetic target. For the creation of quaternary carbons bearing an allyl and a methyl group, this compound is a key intermediate. For applications requiring a nucleophilic C-C bond formation via an enolate, diethyl malonate or its mono-substituted derivatives are the reagents of choice.
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A Senior Application Scientist's Guide to the Structural Elucidation of Diethyl 2-allyl-2-methylmalonate Derivatives: A Comparative Analysis
For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the unambiguous determination of a compound's three-dimensional structure is paramount. Diethyl 2-allyl-2-methylmalonate and its derivatives are versatile building blocks, utilized in the synthesis of unique quaternary carbon centers and functionalized heterocyclic systems.[1] While spectroscopic methods provide essential information about connectivity, single-crystal X-ray crystallography remains the gold standard for absolute structural assignment.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, grounded in established principles of organic chemistry and crystallography.
The Decisive Power of X-ray Crystallography
In structural chemistry, the primary advantage of single-crystal X-ray diffraction is its ability to provide a precise and accurate three-dimensional model of a molecule. This technique maps the electron density of a crystalline solid, revealing not only the atomic connectivity but also detailed conformational information, bond lengths, bond angles, and intermolecular interactions. For complex organic molecules like substituted malonates, where stereochemistry and crystal packing can significantly influence physical and biological properties, such detailed structural information is invaluable.[2][3]
However, the journey to a high-quality crystal structure begins with the most critical and often challenging step: obtaining a single crystal suitable for diffraction.
The Crystallization Challenge with Allyl-Containing Malonates
This compound is a liquid at room temperature, which immediately presents a hurdle for single-crystal X-ray diffraction. Crystallization of such oils can be notoriously difficult. The presence of flexible alkyl and allyl groups can lead to conformational disorder, hindering the formation of a well-ordered crystal lattice.[4] Furthermore, the absence of strong hydrogen bond donors or acceptors in the parent molecule can make predictable crystal packing challenging.
Success in crystallizing such molecules often relies on derivatization to introduce moieties that encourage strong and directional intermolecular interactions, such as hydrogen bonding or π-stacking.
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, a suite of other analytical techniques are indispensable for routine characterization and for providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Non-destructive, provides information on dynamics in solution. | Does not provide absolute configuration or solid-state packing information.[5][6] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, can be coupled with chromatography (GC-MS).[7][8] | Provides no information on stereochemistry or conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple to operate.[7] | Provides limited information on the overall molecular structure. |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination.[9] | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocol: From Synthesis to Structure
The following sections outline a typical workflow for the synthesis, purification, crystallization, and structural analysis of a this compound derivative, designed to yield high-quality single crystals.
Part 1: Synthesis and Purification
The synthesis of this compound is typically achieved via the alkylation of diethyl methylmalonate with an allyl halide, such as allyl bromide, in the presence of a suitable base.[10]
Step-by-Step Synthesis:
-
Reaction Setup: To a solution of diethyl methylmalonate in an aprotic solvent (e.g., acetonitrile), add a slight excess of a base (e.g., potassium carbonate).
-
Alkylation: Slowly add one equivalent of allyl bromide to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[11]
Diagram of the Synthetic Workflow
Caption: A typical synthetic workflow for this compound.
Part 2: Crystallization Strategies
Given that the parent compound is an oil, derivatization or the use of co-crystallizing agents is often necessary. However, for some derivatives, direct crystallization may be possible. The following are common techniques to attempt crystallization:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
The choice of solvent is critical and often requires screening a variety of options. A good starting point is a solvent in which the compound is moderately soluble.
Diagram of the Crystallization Process
Caption: Common methods for the crystallization of organic compounds.
Part 3: X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected, and the resulting data is used to solve and refine the crystal structure.
Data Collection Parameters for a Substituted Diethyl Malonate Derivative [9]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8218(4) |
| b (Å) | 13.5571(5) |
| c (Å) | 19.7233(8) |
| β (°) | 102.3530(10) |
| Volume (ų) | 2562.9(2) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Wavelength (Å) | 0.71073 |
| R-factor | ~5% |
Note: The data presented is for a substituted diethyl malonate and serves as a representative example.
Conclusion: An Integrated Approach to Structural Elucidation
While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound derivatives, it is most powerful when used as part of an integrated analytical approach. NMR, MS, and IR spectroscopy provide crucial, complementary information that, together with crystallographic data, offers a complete picture of the molecule's identity and behavior. The challenges in crystallizing flexible, non-polar molecules underscore the importance of rational derivative design and systematic screening of crystallization conditions. By understanding the principles behind each technique, researchers can make informed decisions to efficiently and accurately characterize these versatile synthetic building blocks.
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A Comparative Guide to the Enantioselective Synthesis of Diethyl 2-allyl-2-methylmalonate: Navigating Catalytic Pathways to Quaternary Stereocenters
Introduction: The Significance of Chiral α-Allyl-α-methylmalonates
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The construction of stereogenic centers, particularly all-carbon quaternary centers which are prevalent in a myriad of natural products and pharmaceutical agents, remains a formidable challenge in synthetic organic chemistry.
Diethyl 2-allyl-2-methylmalonate is a valuable chiral building block, possessing a quaternary stereocenter decorated with versatile functional handles. The allyl group can be readily transformed into a variety of other functionalities, while the malonate moiety provides a gateway for further synthetic elaborations, including decarboxylation to access chiral carboxylic acids. This guide provides an in-depth comparison of the primary methodologies for the enantioselective synthesis of this key intermediate, with a focus on the well-established Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and the increasingly prominent Decarboxylative Asymmetric Allylic Alkylation (DAAA) as a powerful alternative.
Primary Method: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Diethyl 2-methylmalonate
The cornerstone of enantioselective allylation is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the palladium center, which influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Mechanism of the Tsuji-Trost Reaction
The catalytic cycle of the Tsuji-Trost reaction is a well-elucidated process:
-
Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allylic substrate (e.g., allyl acetate). This is followed by oxidative addition, where the leaving group departs, forming a cationic η³-π-allylpalladium(II) complex.
-
Nucleophilic Attack: The nucleophile, in this case, the enolate of diethyl 2-methylmalonate, attacks one of the termini of the π-allyl complex. The chiral ligand on the palladium center directs the nucleophile to attack a specific face of the π-allyl system, thereby establishing the stereochemistry of the newly formed quaternary center.
-
Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the product, this compound, is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The Critical Role of Chiral Ligands
The success of the asymmetric Tsuji-Trost reaction hinges on the choice of the chiral ligand. A wide array of ligands has been developed, with varying degrees of success depending on the substrate and nucleophile. For the alkylation of malonates, bidentate phosphine ligands have proven to be particularly effective. Among these, the Trost ligands, which are C₂-symmetric ligands derived from 1,2-diaminocyclohexane, are renowned for their ability to induce high levels of enantioselectivity in a broad range of AAA reactions.[3] Other notable ligand classes include PHOX (phosphinooxazoline) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derivatives.
Comparative Performance of Chiral Ligands in Allylic Alkylation of Malonate Derivatives
| Ligand Type | Representative Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Trost Ligand | (R,R)-DACH-Phenyl | cinnamyl acetate | dimethyl malonate | 95 | 98 | Trost et al. |
| PHOX | (S)-tBu-PHOX | 1,3-diphenylallyl acetate | dimethyl malonate | 96 | 88 | Stoltz et al.[4] |
| BINAP | (S)-BINAP | 1,3-diphenylallyl acetate | dimethyl malonate | 85 | 94 | Hayashi et al. |
| P,N-Ligand | Chiral Pyridyl-hydrazone | 1,3-diphenylallyl acetate | dimethyl malonate | 88 | 83 | Mino et al.[1] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
The following is a representative experimental protocol for the enantioselective synthesis of this compound based on established procedures for similar transformations.
Materials:
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))
-
(R,R)-Trost Ligand
-
Diethyl 2-methylmalonate
-
Allyl acetate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, [Pd₂(dba)₃] (0.01 equiv) and (R,R)-Trost Ligand (0.03 equiv) are dissolved in anhydrous DCM (2 mL). The solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, diethyl 2-methylmalonate (1.0 equiv) is dissolved in anhydrous DCM (5 mL). BSA (1.5 equiv) and KOAc (0.1 equiv) are added sequentially.
-
Reaction Initiation: The pre-formed catalyst solution is transferred to the flask containing the malonate mixture via cannula. Allyl acetate (1.2 equiv) is then added dropwise.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Alternative Method: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
A more modern and increasingly popular alternative to the classical AAA is the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA).[5][6][7] This method offers a distinct strategic advantage as it generates the nucleophile in situ from a stable precursor, typically an allyl β-ketoester or an allyl enol carbonate. For the synthesis of α-allyl-α-methylmalonates, the starting material would be an allyl methylmalonic acid ester.
Mechanism of Decarboxylative Asymmetric Allylic Alkylation
The DAAA catalytic cycle shares similarities with the Tsuji-Trost reaction but includes a key decarboxylation step:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the allyl ester substrate, forming a π-allyl palladium(II) carboxylate intermediate.
-
Decarboxylation: The carboxylate anion undergoes facile decarboxylation to generate a palladium enolate.
-
Reductive Elimination: The enolate then attacks the π-allyl moiety in an intramolecular fashion. This reductive elimination step forms the C-C bond and regenerates the Pd(0) catalyst. The stereochemistry is again controlled by the chiral ligand.
Experimental Protocol: Decarboxylative Asymmetric Allylic Alkylation (Representative)
The following is a representative experimental protocol for a DAAA reaction to generate a product structurally similar to the target molecule.
Materials:
-
Allyl ethyl 2-methylmalonate
-
[Pd₂(dba)₃]
-
(S)-tBu-PHOX ligand
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, [Pd₂(dba)₃] (0.025 equiv) and (S)-tBu-PHOX (0.06 equiv) are dissolved in anhydrous toluene (2 mL). The solution is stirred at room temperature for 20 minutes.
-
Substrate Addition: Allyl ethyl 2-methylmalonate (1.0 equiv) is added to the catalyst mixture.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) and monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and directly loaded onto a silica gel column for purification by flash chromatography to yield the desired product.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the enantiomeric excess is determined by chiral HPLC.
Comparison of AAA and DAAA Methodologies
| Feature | Palladium-Catalyzed AAA | Decarboxylative AAA (DAAA) |
| Nucleophile | Pre-formed enolate of diethyl 2-methylmalonate | Generated in situ from an allyl malonic acid ester |
| Base Requirement | Requires a base (e.g., BSA, NaH, KOAc) to generate the enolate | Typically base-free, as the nucleophile is generated upon decarboxylation |
| Starting Materials | Diethyl 2-methylmalonate and an allyl electrophile (e.g., allyl acetate) | A single molecule containing both the allyl and malonate moieties |
| Atom Economy | Lower, as a stoichiometric base and the leaving group from the allyl source are generated as byproducts | Higher, with CO₂ as the primary byproduct |
| Reaction Conditions | Can often be performed at room temperature | May require elevated temperatures to promote decarboxylation |
| Substrate Synthesis | Diethyl 2-methylmalonate is commercially available | The allyl malonic acid ester precursor needs to be synthesized |
| Generality | A very broad and well-established methodology | A powerful method for quaternary centers, with a rapidly expanding scope |
Workflow Overview
Conclusion and Future Outlook
The enantioselective synthesis of this compound and related compounds bearing α-quaternary stereocenters is a critical endeavor in modern organic chemistry. The palladium-catalyzed Asymmetric Allylic Alkylation of diethyl 2-methylmalonate remains a robust and reliable method, backed by a vast body of literature and a wide selection of commercially available chiral ligands. The Trost ligands, in particular, have demonstrated exceptional efficacy in this class of transformations.
However, the Decarboxylative Asymmetric Allylic Alkylation has emerged as a highly attractive and elegant alternative. Its operational simplicity, avoidance of stoichiometric bases, and high atom economy are compelling advantages, particularly in the context of green and sustainable chemistry. While requiring the synthesis of a specific precursor, the DAAA often proceeds with excellent enantioselectivity under mild conditions.
The choice between these two powerful methods will ultimately depend on several factors, including the specific synthetic strategy, the availability and cost of starting materials and catalysts, and the desired scale of the reaction. For researchers in drug development, both methodologies provide reliable access to valuable chiral building blocks. The continued development of new chiral ligands and the expansion of the substrate scope for both AAA and DAAA promise to further enhance our ability to construct complex molecular architectures with exquisite stereocontrol, accelerating the discovery of new therapeutic agents.
References
-
Stoltz, B. M., & Behenna, D. C. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2238-2245. [Link]
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Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. HETEROCYCLES, 52(2), 879. [Link]
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Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
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Moghadam, F. A., Hicks, E. F., Sercel, Z. P., Cusumano, A. Q., Bartberger, M. D., & Stoltz, B. M. (2022). Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 144(18), 7983–7987. [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
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Lu, Z., & Ma, S. (2008). Metal-Catalyzed Enantioselective Allylation in Asymmetric Synthesis. Angewandte Chemie International Edition, 47(2), 258-297. [Link]
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Hong, S., Lee, J., Kim, M., Park, Y., & Park, C. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1201831. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Rezgui, F., Mhasni, O., & Ben Ali, M. (2013). Palladium-catalyzed allylation of diethyl malonate with Morita–Baylis–Hillman alcohols promoted by Et3B. Research on Chemical Intermediates, 41(8), 5355-5363. [Link]
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Behenna, D. C., & Stoltz, B. M. (2009). Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates. Tetrahedron, 65(52), 10856-10864. [Link]
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Hartwig, J. F., & Stanley, L. M. (2016). Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. Journal of the American Chemical Society, 138(16), 5234-5237. [Link]
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PubChem. (n.d.). Diethyl 2-(2-methylallyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]
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Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15694-15695. [Link]
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Jones, A. M. (2012). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Honors Theses. 83. [Link]
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Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2005). Deracemization of Quaternary Centers by Palladium-Catalyzed Enantioconvergent Decarboxylative Allylation. Angewandte Chemie International Edition, 44(42), 6924-6927. [Link]
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Zuo, G., Louie, J., & Ziller, J. W. (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Journal of the American Chemical Society, 136(38), 13154-13157. [Link]
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Benedetti, F., Felluga, F., Guzzini, M., & Pizzi, G. (2021). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 26(21), 6496. [Link]
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PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]
- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents. (n.d.).
- CN102826998A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents. (n.d.).
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The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl 2-allyl-2-methylmalonate
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-allyl-2-methylmalonate, grounded in safety, regulatory compliance, and scientific best practices.
Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This foundational knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and ultimate disposal methodology.
Key Hazard Classifications:
-
Acute Toxicity: this compound is classified as toxic if swallowed[1].
-
Irritant: It is known to cause skin and serious eye irritation. Inhalation may also lead to respiratory irritation[2].
-
Combustible Liquid: This compound is a combustible liquid, which dictates specific storage and handling precautions to mitigate fire risk[3][4].
Incompatible Materials:
To prevent dangerous reactions, this compound must be stored and disposed of separately from the following:
-
Acids
-
Bases
-
Strong oxidizing agents
-
Reducing agents[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical, including for disposal purposes. The following PPE is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes[5]. |
| Hand Protection | Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin contact[5]. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure[5]. |
| Respiratory | In areas with inadequate ventilation or when dealing with spills, a NIOSH/MSHA-approved respirator should be used to avoid inhalation of vapors[5][6]. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to contain the chemical and mitigate exposure.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spill[3][7].
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition
The disposal of this compound is governed by stringent regulations to protect human health and the environment. The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Identification and Classification
Unused or spent this compound is classified as hazardous waste. Due to its combustibility, it likely falls under the EPA hazardous waste code D001 for ignitability [7][8][9]. It is the responsibility of the waste generator to make this determination, often in consultation with their institution's EHS department[8].
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Use a designated, leak-proof container that is chemically compatible with this compound. Glass or polyethylene containers are generally suitable[10]. The original product container can be used if it is in good condition[10].
-
Avoid Mixing: Never mix this compound waste with incompatible materials such as acids, bases, or oxidizing agents[3].
Step 3: Labeling
Clear and accurate labeling is a legal requirement and essential for safety.
-
"Hazardous Waste" Designation: The container must be clearly labeled with the words "Hazardous Waste"[10][11].
-
Full Chemical Name: Write the full chemical name, "this compound." Do not use abbreviations or chemical formulas[10].
-
Hazard Information: Indicate the relevant hazards (e.g., Combustible, Irritant).
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[3].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Closed: The container must remain tightly sealed except when adding waste[10][11].
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a pickup.
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The preferred method for this type of combustible organic material is high-temperature incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Diethyl Malonate, 99+%. [Link]
-
U.S. Environmental Protection Agency. Ignitability Characteristic (D001). [Link]
-
Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Alfred University. EPA Hazardous Waste Codes. [Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
-
Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
